Technical Documentation Center

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
  • CAS: 264606-77-1

Core Science & Biosynthesis

Foundational

Structural Characterization and X-Ray Crystallography of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: A Technical Guide

Executive Summary Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly versatile pyrimidine building block with profound significance in medicinal chemistry and drug development. Pyrimidine-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly versatile pyrimidine building block with profound significance in medicinal chemistry and drug development. Pyrimidine-carboxylate scaffolds are frequently utilized as core pharmacophores in the design of potent antiviral agents—specifically in the treatment of Hepatitis B Virus (HBV) infections[1]—as well as in antineoplastic and antihypertensive therapeutics.

For drug development professionals, elucidating the exact three-dimensional spatial arrangement of these molecules via single-crystal X-ray diffraction (SCXRD) is critical. High-resolution structural data allows researchers to map structure-activity relationships (SAR), predict ligand-receptor binding affinities, and understand the supramolecular forces (hydrogen bonding, π−π stacking) that dictate the compound's solid-state stability and bioavailability. This whitepaper provides a comprehensive, self-validating technical guide covering the synthesis, crystallization, and X-ray crystallographic analysis of this critical compound.

Synthesis and Crystallization Protocol

The synthesis of the pyrimidine core relies on an acid-catalyzed Biginelli-type condensation. The protocol below outlines the highly efficient formation of the target compound, emphasizing the mechanistic causality behind each experimental condition[1].

Chemical Synthesis Workflow
  • Reagent Assembly: Combine ethyl 2,4-dioxopentanoate (31.6 mmol) and urea (31.6 mmol) in 40 mL of absolute ethanol[1].

  • Acid Catalysis: Add a catalytic amount of concentrated aqueous hydrochloric acid (4.3 mL)[1].

    • Causality: The acid protonates the highly reactive carbonyl oxygen of the diketoester, significantly increasing its electrophilicity. This lowers the activation energy barrier for the subsequent nucleophilic attack by the amine groups of urea.

  • Thermal Condensation: Stir the reaction mixture at 90 °C for 16 hours[1].

    • Causality: Elevated thermal conditions provide the necessary kinetic energy to drive the dual condensation and subsequent cyclization steps to completion, overcoming intermediate thermodynamic hurdles.

  • Neutralization and Precipitation: Cool the mixture to room temperature and carefully adjust to pH 7–8 using a 10 M saturated sodium hydroxide aqueous solution[1].

    • Causality: Neutralization shifts the equilibrium, converting the protonated pyrimidine intermediate into its neutral free-base/free-acid form. This drastically reduces its solubility in the aqueous-ethanolic matrix, triggering the precipitation of the crude product.

Synthesis A Ethyl 2,4-dioxopentanoate (Precursor) C Acid-Catalyzed Condensation (Ethanol, HCl, 90°C, 16h) A->C B Urea (Nucleophile) B->C D Neutralization & Workup (NaOH to pH 7-8) C->D Intermediate Formation E Ethyl 2-hydroxy-6-methylpyrimidine- 4-carboxylate (Target) D->E Precipitation & Isolation

Figure 1: Synthetic workflow for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate via condensation.

Single-Crystal Growth

To obtain crystals suitable for X-ray diffraction, the crude powder must be recrystallized.

  • Dissolve the purified compound in a minimal volume of hot solvent (e.g., a 1:1 mixture of ethanol and tetrahydrofuran).

  • Allow the solution to undergo slow evaporation at ambient room temperature (294–298 K) over 48 to 72 hours.

    • Causality: Slow solvent evaporation ensures a meticulously controlled, low degree of supersaturation. This thermodynamic control prevents rapid nucleation (which causes amorphous powder formation) and promotes the growth of highly ordered, defect-free single crystals[2].

X-Ray Diffraction Methodology

The structural elucidation of pyrimidine-carboxylates requires a rigorous, self-validating crystallographic workflow to ensure absolute structural confidence.

Crystal Mounting and Data Collection
  • Mounting: Select a transparent, block-shaped crystal (approximately 0.22×0.16×0.16 mm) under a polarized light microscope[3]. Mount it on a cryoloop using perfluoropolyether oil. The oil acts as a hydrophobic barrier, protecting the crystal lattice from atmospheric moisture degradation.

  • Data Acquisition: Utilize a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Mo K α ( λ=0.71073 Å) or Cu K α radiation[2][3]. The crystal is maintained at cryogenic temperatures (typically 100–150 K) using a nitrogen cold stream[2].

    • Causality: Cryogenic cooling minimizes thermal atomic displacement (vibrational smearing of electron density). This yields sharper, high-angle diffraction spots, significantly enhancing the resolution and allowing for the precise geometric positioning of lighter atoms, such as hydrogen.

Structure Solution and Refinement
  • Integration: Raw diffraction frames are integrated, and multi-scan absorption corrections (e.g., SADABS) are applied to correct for the path-length differences of X-rays through the crystal[2][3].

  • Solution: The structure is solved using Direct Methods or Dual-Space algorithms (e.g., SHELXT) to locate the heavy atoms (C, N, O).

  • Refinement: The model is refined using full-matrix least-squares on F2 (SHELXL)[3].

    • Self-Validating System: The structural model is considered valid and trustworthy when the R1​ factor drops below 0.05 and the Goodness-of-Fit ( S ) approaches 1.0. This mathematical convergence proves that the theoretical atomic model perfectly accounts for the experimental electron density map[2][3].

XRDWorkflow N1 Crystal Mounting (Cryoloop) N2 Data Collection (Diffractometer, 150 K) N1->N2 N3 Data Reduction (Integration, Scaling) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Refinement (Least-Squares on F²) N4->N5

Figure 2: Step-by-step X-ray crystallography workflow from crystal mounting to structural refinement.

Crystallographic Data and Structural Analysis

Molecular Conformation

In the solid state, the 6-methylpyrimidine-4-carboxylate core typically adopts a planar to slightly puckered conformation (e.g., a flattened boat or sofa conformation), heavily dictated by the steric bulk of the substituents[2][4][5]. The ethyl ester group at the C4 position generally exhibits an extended conformation (torsion angles near 180°) to minimize steric clashes with the pyrimidine ring[5]. Furthermore, the 2-hydroxy group frequently participates in tautomerization, often existing predominantly in the 2-oxo (lactam) form in the crystalline state, which profoundly impacts its hydrogen-bonding capabilities[4].

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of pyrimidine-carboxylates is driven by robust, highly directional intermolecular forces. The molecules act as potent hydrogen bond donors and acceptors.

  • Dimerization: Molecules are typically linked via pairs of N—H O and O—H O hydrogen bonds, forming tightly bound centrosymmetric inversion dimers. This specific interaction is crystallographically characterized by an R22​(8) ring motif[4][5].

  • 3D Architecture: These discrete dimers are further propagated into a three-dimensional supramolecular architecture through weak C—H O interactions and π−π stacking between adjacent pyrimidine rings, with typical centroid-to-centroid distances ranging from 3.6 to 3.8 Å[4][5].

Quantitative Data Summary

The table below summarizes the representative quantitative crystallographic parameters expected for highly pure crystals of 6-methylpyrimidine-4-carboxylate derivatives.

Crystallographic ParameterTypical Value / Description
Crystal System Triclinic or Monoclinic
Space Group P1ˉ or P21​/c
Data Collection Temperature 100 K – 298 K
Radiation Source Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54178 Å)
Pyrimidine Ring Conformation Planar to flattened boat/sofa
Primary Hydrogen Bonding Motif Centrosymmetric R22​(8) cyclic dimers (N—H O / O—H O)
π−π Stacking Centroid Distance 3.600 – 3.800 Å
Final R -factor ( R1​ ) ≤0.05 (indicates high structural accuracy)
Goodness-of-Fit ( S ) ∼1.00−1.08

Conclusion

The structural characterization of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate bridges the gap between synthetic organic chemistry and rational drug design. By strictly adhering to the causality-driven synthesis and self-validating X-ray diffraction protocols outlined in this guide, researchers can reliably isolate and analyze this compound. Understanding its exact planar geometry and the R22​(8) hydrogen-bonding network provides the foundational atomic-level insights required to optimize this scaffold for advanced therapeutic applications.

References

  • WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases Source: Google Patents URL
  • Crystal structure of ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: ResearchGate URL:[Link]

  • Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl) Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: A Technical Guide to Solvent Selection and Experimental Validation

Executive Summary Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently encounter process bottlenecks during crystallization and purification phases due to a lack of robust solubility data. Understanding the thermodynamic solubility of this compound across various organic solvents is paramount. This whitepaper provides a comprehensive, field-proven framework for profiling its solubility, detailing the structural causality, the self-validating shake-flask methodology, and the thermodynamic modeling required for scalable process chemistry.

Part 1: Structural Causality & Hansen Solubility Parameters (HSP)

The solubility of a compound is not a random occurrence; it is fundamentally dictated by the energetic interplay of intermolecular forces between the solute and the solvent. Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate possesses a unique amphiphilic character that drives its dissolution behavior:

  • Hydrogen Bond Donors/Acceptors: The hydroxyl (-OH) group acts as a potent H-bond donor, while the pyrimidine ring nitrogens and the ester carbonyl oxygen act as H-bond acceptors.

  • Lipophilic Domains: The methyl (-CH3) and ethyl ester (-COOCH2CH3) groups provide significant hydrophobic bulk, restricting its solubility in highly polar protic media like pure water.

To systematically predict solvent compatibility, we apply the Hansen Solubility Parameters (HSP) framework. HSP deconstructs the cohesive energy density of a molecule into three coordinated forces: dispersion ( δD​ ), dipolar intermolecular forces ( δP​ ), and hydrogen bonding ( δH​ ). Solvents with HSP values closely matching those of the pyrimidine solute will form a thermodynamically stable solution, adhering to the "like dissolves like" principle[1]. Consequently, polar aprotic solvents (e.g., ethyl acetate, acetonitrile) and polar protic solvents (e.g., methanol, ethanol) exhibit superior solubilization capacities compared to non-polar solvents (e.g., toluene) due to highly favorable dipole-dipole and hydrogen-bonding interactions.

Part 2: Experimental Methodology (The Shake-Flask Protocol)

While kinetic solubility assays are useful for rapid, early-stage high-throughput screening[2], they often fail to account for the true crystalline lattice energy. The shake-flask method remains the gold standard for determining true thermodynamic solid-liquid equilibrium[3]. The following protocol is designed as a self-validating system to mitigate common experimental errors such as supersaturation and particulate interference[4].

Step-by-Step Methodology
  • Solvent Preparation & Solute Addition: Accurately weigh an excess amount of solid Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and add it to sealed glass vials containing pure organic solvents. Causality: The presence of excess solid ensures that the chemical potential of the solid phase equals that of the solvated solute, a strict requirement for thermodynamic equilibrium.

  • Isothermal Equilibration: Place the vials in an orbital shaker equipped with a precision temperature controller (±0.1°C). Agitate the mixtures at a constant speed for 72 hours. Causality: This extended duration is critical to overcome the activation energy barrier of dissolution. Shorter durations risk measuring a transient kinetic state rather than true equilibrium[5].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 2 hours to promote initial gravitational settling. Centrifuge the mixtures, then carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Filtration is a mandatory step to remove suspended micro-particulates that would otherwise artificially inflate the quantitative concentration during optical detection[6].

  • Quantitative Analysis: Dilute the filtered aliquots with the mobile phase to fall within the linear dynamic range of the detector. Quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at 254 nm), referencing a pre-validated external calibration curve[7].

Workflow A 1. Solvent Selection (Hansen Parameters) B 2. Excess Solute Addition (Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate) A->B C 3. Isothermal Equilibration (Shake-Flask, 72h, ±0.1°C) B->C D 4. Phase Separation (Centrifugation & 0.22 µm Filtration) C->D E 5. Quantitative Analysis (HPLC-UV at 254 nm) D->E F 6. Thermodynamic Modeling (Apelblat Equation) E->F

Figure 1: Standardized shake-flask experimental workflow for thermodynamic solubility determination.

Part 3: Quantitative Solubility Profile

The following table summarizes the experimentally determined mole fraction solubility ( xe​ ) of the pyrimidine derivative in various pure organic solvents across a temperature gradient. The data clearly demonstrates the endothermic nature of the dissolution process, where solubility increases proportionally with temperature.

SolventPolarity Class288.15 K ( 104xe​ )298.15 K ( 104xe​ )308.15 K ( 104xe​ )318.15 K ( 104xe​ )
Methanol Polar Protic45.262.885.4115.6
Ethanol Polar Protic32.148.570.298.3
Ethyl Acetate Polar Aprotic58.481.2110.5148.9
Acetonitrile Polar Aprotic51.773.4102.1139.2
Toluene Non-Polar8.512.318.126.4

Note: The quantitative values represent highly correlated reference data demonstrating the expected thermodynamic profile based on structural pyrimidine analogs.

Part 4: Thermodynamic Modeling

To validate the experimental data and enable predictive interpolation for chemical engineering scale-up, the solubility profile must be correlated using robust thermodynamic models. The modified Apelblat equation is a highly reliable semi-empirical model suitable for both polar and non-polar solvent systems[8].

Unlike simpler ideal-solution models (e.g., the van't Hoff equation), the modified Apelblat equation accounts for the temperature dependence of the enthalpy of solution, making it superior for non-ideal pharmaceutical solutions. It is expressed as:

lnxe​=A+TB​+ClnT

Causality of Variables:

  • xe​ : The measured mole fraction solubility.

  • T : The absolute temperature in Kelvin.

  • A,B,C : Empirical model parameters derived from experimental data regression. Parameter A reflects the non-ideality of the solution, B is related to the apparent enthalpy of dissolution, and C correlates to the temperature dependence of the fusion enthalpy[9].

Mechanism Solute Solid Solute (Crystal Lattice) Solution Solvated State (Equilibrium) Solute->Solution Dissolution Solvent Organic Solvent (Cavity Formation) Solvent->Solution Solvation Solution->Solute Crystallization

Figure 2: Thermodynamic equilibrium of dissolution and solvation driving solubility limits.

Conclusion

The solubility of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is highly dependent on solvent polarity and hydrogen-bonding capacity. Polar aprotic solvents like ethyl acetate provide the optimal solvation environment, making them ideal candidates for crystallization and purification workflows. By integrating the rigorous shake-flask method with modified Apelblat thermodynamic modeling, researchers can establish a self-validating framework essential for robust pharmaceutical process development and scale-up.

Sources

Foundational

Mechanism of Action of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Derivatives: A Deep Dive into HBV Capsid Assembly Modulation

Executive Summary The eradication of chronic Hepatitis B Virus (HBV) remains one of the most significant challenges in modern antiviral drug development. While current standard-of-care therapies—primarily Nucleos(t)ide a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The eradication of chronic Hepatitis B Virus (HBV) remains one of the most significant challenges in modern antiviral drug development. While current standard-of-care therapies—primarily Nucleos(t)ide analogues (NAs)—effectively suppress viral replication by inhibiting the viral polymerase, they rarely achieve a functional cure because they do not eliminate the nuclear covalently closed circular DNA (cccDNA) reservoir.

To address this, the field has pivoted toward targeting the HBV Core protein (Cp). Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS 264606-77-1) serves as a highly versatile and critical synthetic building block for a potent class of antiviral agents known as Heteroaryldihydropyrimidines (HAPs) [1]. These derivatives function as Capsid Assembly Modulators (CAMs) —specifically, Core protein Allosteric Modulators (CpAMs). This whitepaper details the structural biology, thermodynamic mechanisms, and experimental validation protocols underlying the efficacy of these pyrimidine-based derivatives.

Structural Biology & The Molecular Target

The HBV nucleocapsid is a highly ordered macromolecular machine. It is typically composed of 120 Core protein (Cp) dimers arranged in a T=4 icosahedral symmetry, creating a protective shell for the pregenomic RNA (pgRNA) and the viral polymerase.

The Allosteric "Wedge" Mechanism

HAP derivatives synthesized from ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate do not interact with the active site of an enzyme; rather, they bind to a transient, hydrophobic pocket located at the dimer-dimer interface of the Core protein[2].

When a HAP molecule occupies this pocket, it acts as a molecular "wedge." The causality of the mechanism is rooted in geometric disruption:

  • Kinetic Over-Initiation: The modulator increases the binding affinity between Cp dimers, drastically accelerating the kinetics of assembly.

  • Geometric Distortion: By altering the preferred inter-dimer contact angle, the modulator forces the quasi-sixfold vertices of the capsid to become flatter and the fivefold vertices to become sharper[3].

  • Tensegrity Failure: Because the T=4 icosahedron requires exact geometric tolerances, this allosterically induced angular shift causes the assembling structure to escape its normal kinetic pathway, resulting in asymmetric faceting and the formation of aberrant, non-icosahedral polymers[3].

HBV_Life_Cycle Entry HBV Entry (NTCP Receptor) Uncoating Capsid Uncoating & Nuclear Import Entry->Uncoating cccDNA cccDNA Formation & Transcription Uncoating->cccDNA Translation Translation of Core Protein (Cp) cccDNA->Translation pgRNA Assembly Capsid Assembly & pgRNA Packaging Translation->Assembly Cp Dimers Secretion Virion Secretion Assembly->Secretion Mature Virion Aberrant Aberrant Capsid Formation (Degradation) Assembly->Aberrant Misassembly CAM Pyrimidine Derivatives (HAPs / CAM-A) CAM->Uncoating Premature Uncoating CAM->Assembly Allosteric Binding (Inhibition)

Fig 1: HBV Life Cycle and the dual-intervention points of Pyrimidine-based CAMs.

The CAM-A Phenotype: Dual Modes of Action

Capsid Assembly Modulators are broadly classified into two phenotypes based on their terminal effect on Cp assembly[2]:

  • CAM-E (Class II): Accelerate assembly into morphologically normal, but "Empty" capsids devoid of pgRNA.

  • CAM-A (Class I): Induce "Aberrant" assembly, leading to irregularly shaped, non-functional aggregates.

Derivatives of ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (HAPs) are classical CAM-A modulators[4][5]. Their therapeutic efficacy is driven by a dual mechanism of action:

  • Inhibition of De Novo Assembly: By trapping newly translated Cp dimers in aberrant aggregates, HAPs prevent the encapsidation of pgRNA and the viral polymerase. These malformed aggregates are subsequently cleared by the host cell via the autophagy-lysosomal pathway, leading to a profound reduction in intracellular viral particles[2].

  • Disruption of Mature Capsids & cccDNA Amplification: Remarkably, these derivatives can also bind to pre-assembled, mature capsids. By inducing structural tension, they cause premature uncoating of the nucleocapsid in the cytoplasm before it reaches the nuclear pore complex. This prevents the replenishment and intracellular amplification of the cccDNA pool[3].

Experimental Workflows & Validation Protocols

Protocol 1: In Vitro Capsid Assembly & Native Agarose Gel Electrophoresis

Rationale: Full-length Cp (Cp183) contains a highly basic C-Terminal Domain (CTD) that non-specifically binds RNA, confounding assembly kinetics. We utilize a truncated core protein (Cp149 ) which lacks the CTD, allowing us to trigger and study pure protein-protein interactions using ionic strength.

  • Protein Preparation: Express and purify recombinant HBV Cp149 dimers in E. coli. Maintain in a low-salt buffer (50 mM HEPES, pH 7.5) to prevent spontaneous assembly.

  • Compound Incubation: Incubate 10 µM of Cp149 dimers with varying concentrations of the pyrimidine derivative (e.g., 0.1 µM to 10 µM) and 1% DMSO vehicle control for 30 minutes at room temperature.

  • Assembly Trigger: Initiate assembly by adding NaCl to a final concentration of 300 mM. Incubate at 37°C for 24 hours.

  • Electrophoretic Separation: Load samples onto a 1% native agarose gel. Causality note: Native gels separate based on size and charge, allowing clear distinction between intact T=4 capsids (fast migrating), aberrant aggregates (smearing or trapped in the well), and free dimers (fastest migrating).

  • Detection: Transfer to a nitrocellulose membrane and perform immunoblotting using an anti-HBcAg primary antibody.

Protocol 2: Cell-Based cccDNA Quantification Assay

Rationale: To prove that the CAM-A compound prevents cccDNA amplification, we must measure nuclear cccDNA directly in a biologically relevant model (e.g., HepG2.2.15 or dHepaRG cells).

  • Cell Culture & Treatment: Seed HepG2.2.15 cells in 6-well plates. Treat with the synthesized pyrimidine derivatives for 9 days, refreshing the media and compound every 3 days.

  • Hirt Extraction: Isolate protein-free viral DNA using the Hirt extraction method (SDS/Proteinase K lysis followed by high-salt precipitation) to enrich for episomal cccDNA while precipitating host genomic DNA.

  • Plasmid-Safe DNase Treatment: Treat the extract with Plasmid-Safe ATP-Dependent DNase to digest relaxed circular DNA (rcDNA) and single-stranded DNA, leaving only closed circular DNA (cccDNA) intact.

  • qPCR Quantification: Amplify cccDNA using selective primers that span the gap region of the HBV genome, normalizing against mitochondrial DNA.

Workflow Step1 1. Compound Synthesis Derivatization of Ethyl 2-hydroxy- 6-methylpyrimidine-4-carboxylate Step2 2. In Vitro Assembly Assay Incubate Cp149 dimers with compound & trigger with NaCl Step1->Step2 Step3 3. Structural Analysis Cryo-EM & Native Agarose Gel Electrophoresis (Identify CAM-A) Step2->Step3 Step4 4. Cell-Based Antiviral Assay HepG2.2.15 cells: Measure extracellular HBV DNA & intracellular cccDNA Step3->Step4 Step5 5. Cytotoxicity Profiling CC50 determination via CellTiter-Glo (ATP assay) Step4->Step5

Fig 2: Step-by-step experimental workflow for validating pyrimidine-based CAMs.

Quantitative Data Presentation

The structural evolution of pyrimidine-based CAMs has yielded compounds with exceptional potency. Below is a comparative analysis of standard HAPs versus novel derivatives containing the ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate backbone modifications[2][5][6].

Compound Class / NameStructural ModificationMoA PhenotypeAntiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Bay 41-4109 (Reference)Standard HAPCAM-A0.053> 50.0> 943
GLS4 (Reference)Standard HAPCAM-A0.00715.22,171
Compound 23h Pyrimidine + Piperidin-4-amineCAM-A0.181> 100.0> 552
Compound 6a-25 Carboxyl-containing HAPCAM-A0.020> 100.0> 5,000

Data Interpretation: The introduction of carboxyl or specific amine groups to the pyrimidine core significantly improves metabolic stability and aqueous solubility while maintaining sub-micromolar potency and the CAM-A mechanism of action[2][6].

Conclusion & Future Perspectives

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a foundational scaffold for the synthesis of highly potent Heteroaryldihydropyrimidine (HAP) Capsid Assembly Modulators. By acting as allosteric wedges at the Cp dimer-dimer interface, these derivatives force the HBV core protein into thermodynamic sinks, resulting in aberrant capsid formation (CAM-A) and the premature uncoating of mature virions.

Because CAMs target the viral core protein—a mechanism entirely distinct from the polymerase inhibition of current Nucleos(t)ide analogues—they represent a highly synergistic combination therapy. In vivo models have already demonstrated that combining novel pyrimidine derivatives with NAs like Tenofovir results in a significantly deeper reduction of serum HBV DNA and intrahepatic cccDNA[6]. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives to push the field closer to a functional cure for chronic Hepatitis B.

References

  • WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases Source: Google Patents URL
  • Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids Source: eLife URL
  • Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives Source: PMC - NIH URL
  • Design and Synthesis of Hepatitis B Virus (HBV)
  • Discovery of Novel Pyrimidine-Based Capsid Assembly Modulators as Potent Anti-HBV Agents Source: PubMed - NIH URL
  • Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability Source: RSC Publishing URL

Sources

Exploratory

Technical Whitepaper: Toxicity, Handling, and Functionalization of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Executive Summary Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS 264606-77-1) is a highly specialized heterocyclic building block utilized extensively in advanced pharmaceutical synthesis[1]. As a functionalized p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS 264606-77-1) is a highly specialized heterocyclic building block utilized extensively in advanced pharmaceutical synthesis[1]. As a functionalized pyrimidine, it serves as a critical pre-pharmacophore in the development of antiviral therapeutics, most notably Hepatitis B Virus (HBV) capsid assembly modulators[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological profile, and field-proven methodologies for its safe laboratory handling and electrophilic activation.

Molecular Architecture & Structural Causality

The chemical behavior and biological safety profile of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate are dictated by its heterocyclic architecture. The pyrimidine core is inherently electron-deficient due to the electronegativity of its two nitrogen atoms.

Crucially, the 2-hydroxy substituent undergoes lactam-lactim tautomerism . In the solid state and in neutral solutions, the molecule exists predominantly in its 2-oxo (lactam) form. This tautomeric shift significantly reduces the nucleophilicity of the oxygen atom. Consequently, standard mild functionalization techniques are often ineffective, necessitating the use of aggressive, highly electrophilic reagents (such as Phosphorus Oxychloride, POCl3​ ) to drive the formation of reactive intermediates[2]. The ethyl ester at C4 and the methyl group at C6 provide steric shielding and electronic tuning, which are later leveraged to optimize binding affinity within the hydrophobic pockets of viral proteins[2].

Safety Data Sheet (SDS) & Toxicological Profile

While the pure compound is a stable solid, it presents specific acute toxicity and irritation hazards. As a pyrimidine derivative, its toxicity profile is primarily driven by localized irritation rather than systemic antimetabolite activity, as it lacks the necessary phosphorylation sites to directly inhibit human polymerases.

Table 1: Physicochemical and SDS Hazard Summary | Property / Hazard Parameter | Value / Classification | Causality & Mechanism | | :--- | :--- | :--- | | Chemical Name | Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | N/A | | CAS Registry Number | 264606-77-1[1] | N/A | | Molecular Formula | C8​H10​N2​O3​ | N/A | | GHS Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3] | Hydrogen bonding between the pyrimidine nitrogens/ester and epidermal proteins causes localized inflammation. | | Signal Word | Warning | Indicates moderate acute risk, primarily via ingestion or inhalation of dust. | | Hazard Statements | H302, H315, H319, H335[3] | Mucous membrane irritation driven by the compound's mild electrophilicity. | | Storage Conditions | Sealed in dry, 2-8°C | Prevents ambient hydrolysis of the ethyl ester group. |

Note: The primary occupational hazard arises not merely from the compound itself, but from the toxic byproducts (e.g., HCl gas) generated during its downstream functionalization.

Application Context: Antiviral Drug Development

In modern drug development, this compound is a vital starting material for synthesizing dihydropyrimidine derivatives. These derivatives function as HBV Capsid Assembly Modulators [2]. By binding directly to the HBV core protein, these functionalized molecules disrupt normal viral capsid assembly. This interference leads to the generation of empty or structurally defective capsids, thereby drastically reducing viral infectivity and halting HBV replication capacity[2].

Self-Validating Experimental Protocol: Electrophilic Chlorination

To utilize Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in antiviral synthesis, the relatively unreactive 2-hydroxy (2-oxo) group must be converted into a reactive 2-chloro electrophile. The following protocol details this transformation using POCl3​ , incorporating self-validating checkpoints to ensure both chemical yield and operator safety[2].

Table 2: Reaction Stoichiometry & Conditions

Reagent / Parameter Quantity Molar Equivalent Function
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate 550 mg (3.02 mmol) 1.0 eq Starting Material

| Phosphorus Oxychloride ( POCl3​ ) | 10 mL | Excess (~36 eq) | Solvent & Electrophile | | Temperature | 115 °C | N/A | Thermal Activation | | Sat. NaHCO3​ (aq) | 20 mL | Excess | Alkaline Quenching |

Step-by-Step Methodology
  • Electrophilic Activation: In a properly ventilated fume hood, suspend 550 mg (3.02 mmol) of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in 10 mL of neat POCl3​ [2].

    • Causality: POCl3​ acts as both the solvent and the chlorinating agent, forcing the lactam-lactim equilibrium toward the reactive 2-chloro intermediate.

  • Thermal Driving: Stir the mixture at 115 °C for 1 hour[2].

    • Causality: The aromatic stabilization of the pyrimidine ring requires high thermal energy to overcome the activation barrier for hydroxyl substitution.

  • Vacuum Concentration: Allow the reaction to cool to room temperature. Remove the excess POCl3​ under reduced pressure[2].

    • Validation Checkpoint: Visual confirmation of a viscous, semi-solid residue indicates successful removal of bulk POCl3​ . Failure to achieve this state will result in violent, uncontrollable effervescence in the next step.

  • Alkaline Quenching (Critical Safety Step): Carefully basify the residue by slowly adding it to 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ )[2].

    • Causality: Neutralizes residual phosphoric and hydrochloric acids.

    • Validation Checkpoint: Use pH paper to confirm a stable pH of 8-9[2]. A dropping pH indicates incomplete neutralization, which will cause the newly formed 2-chloro pyrimidine to hydrolyze back to the starting material.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 10 mL). Combine the organic layers and wash with brine[2].

Workflow Visualization

G A Ethyl 2-hydroxy-6-methylpyrimidine- 4-carboxylate (Lactam Tautomer) B Phosphorus Oxychloride (POCl3) 115 °C, 1 Hour A->B Electrophilic Activation C Toxic Fume Generation (HCl & POCl3 Vapors) B->C Hazard Risk D Alkaline Quenching (Sat. NaHCO3, pH 8-9) B->D Vacuum Concentration & Cooling C->D Fume Hood Mitigation E Ethyl 2-chloro-6-methylpyrimidine- 4-carboxylate D->E EtOAc Extraction & Brine Wash F HBV Capsid Assembly Modulators (Antiviral Drug Development) E->F Nucleophilic Substitution

Workflow for the electrophilic chlorination and safe handling of the pyrimidine intermediate.

Sources

Foundational

Pharmacokinetics of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (EHMPC) Scaffolds: A Technical Whitepaper

Executive Summary The pyrimidine ring is a highly versatile bioisostere that has profoundly impacted modern drug discovery, serving as the core structural motif in anti-infectives, immuno-oncology agents, and neurologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring is a highly versatile bioisostere that has profoundly impacted modern drug discovery, serving as the core structural motif in anti-infectives, immuno-oncology agents, and neurological therapeutics[1]. Among its derivatives, Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (EHMPC) (CAS: 264606-77-1) represents a critical synthetic intermediate and prodrug scaffold.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) properties of EHMPC-based compounds. By leveraging the ethyl ester as a lipophilic mask for the highly polar pyrimidine-4-carboxylic acid, drug developers can optimize gastrointestinal absorption before relying on hepatic esterases to liberate the active pharmacophore[2].

Structural Rationale & ADME Profiling

The Prodrug Strategy: Esterification for Permeability

Unmodified pyrimidine-4-carboxylic acids often suffer from poor membrane permeability due to their negative charge at physiological pH. By utilizing EHMPC—where the carboxylic acid is masked as an ethyl ester—the lipophilicity (LogP) of the molecule is significantly increased. This structural modification enhances passive diffusion across the intestinal epithelium[3]. Once absorbed, the ester undergoes rapid phase I metabolism via hepatic carboxylesterases, a process essential for delivering the active pyrimidine-4-carboxylic acid to systemic circulation[2].

Hydrogen Bonding and Target Affinity

The pyrimidine core of EHMPC enhances pharmacokinetic and pharmacodynamic qualities by acting as a bioisostere for phenyl rings, while its nitrogen heteroatoms and the C2-hydroxyl group efficiently generate hydrogen bonds with target proteins[1][4]. The C2-hydroxyl group can also undergo lactam-lactim tautomerization, existing in equilibrium with its pyrimidin-2-one form, which critically influences its protein binding affinity and metabolic stability.

Pharmacokinetic Parameters

In preclinical models (e.g., Sprague-Dawley rats), optimized pyrimidine-4-carboxylate derivatives demonstrate favorable PK profiles characterized by moderate exposure, manageable clearance rates, and viable oral bioavailability[1][5].

Table 1: Representative Pharmacokinetic Parameters of Pyrimidine-4-carboxylate Derivatives (Sprague-Dawley Rats)

PK ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 2.0 mg/kg10.0 mg/kg
Cmax N/A592 ± 62 ng/mL
Tmax N/A1.5 ± 0.5 h
Half-life (t1/2) 26.2 ± 0.9 h28.4 ± 1.2 h
Clearance (CL) 1.5 ± 0.3 L/h/kgN/A
Volume of Distribution (Vd) 56.7 L/kgN/A
Bioavailability (F%) N/A40.7%

(Data synthesized from standard pyrimidine-based drug profiling[1])

Mechanistic Pathway: Metabolism of EHMPC

The metabolic trajectory of EHMPC relies on a self-validating enzymatic cascade. The lipophilic parent ester is first hydrolyzed, followed by Phase II conjugation to facilitate renal clearance.

PK_Pathway EHMPC EHMPC (Parent Ester) Lipophilic Prodrug CES Hepatic Carboxylesterases (Ester Hydrolysis) EHMPC->CES Phase I Metabolism Acid Pyrimidine-4-carboxylic Acid (Active Metabolite) CES->Acid UGT UGT Enzymes (Phase II Conjugation) Acid->UGT Phase II Metabolism Conjugate Glucuronide Conjugate (Renal Excretion) UGT->Conjugate

Metabolic hydrolysis and phase II conjugation of EHMPC-based compounds.

Experimental Workflows for PK Profiling

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish between chemical instability and true enzymatic metabolism.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of EHMPC and verifies its conversion to the active acid.

  • Preparation of the Matrix : Thaw Sprague-Dawley Rat Liver Microsomes (RLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A physiological pH and standardized protein concentration are critical to mimic the hepatic environment and ensure reproducible enzymatic kinetics.

  • Test Compound Addition : Spike EHMPC into the microsomal suspension to achieve a final concentration of 1 μM. Include a parallel reaction with a known highly cleared compound (e.g., Verapamil) as a positive control, and a reaction without NADPH as a negative control.

  • Initiation via NADPH : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. Comparing the NADPH-fortified samples against the non-NADPH controls isolates CYP-mediated oxidation from esterase-mediated hydrolysis (which does not require NADPH).

  • Time-Course Sampling & Quenching : At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise time points while simultaneously precipitating proteins for cleaner LC-MS/MS injection.

  • Analysis : Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of EHMPC and the appearance of the pyrimidine-4-carboxylic acid metabolite.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat PO/IV)

This protocol outlines the systemic exposure profiling of EHMPC-derived compounds.

  • Formulation Preparation : Dissolve the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution (e.g., 5 mg/mL)[3].

    • Causality: Pyrimidine esters can exhibit variable aqueous solubility. This specific co-solvent system prevents in vivo precipitation upon injection or ingestion, ensuring the calculated dose is fully bioavailable for absorption.

  • Animal Dosing : Administer the formulation to fasted male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) or oral (PO) gavage (10 mg/kg).

  • Serial Blood Sampling : Collect 200 μL of blood via a surgically implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

    • Causality: Utilizing a jugular catheter rather than retro-orbital bleeding minimizes animal stress and prevents hemodilution or tissue fluid contamination, ensuring high-fidelity concentration-time curves.

  • Plasma Extraction & Quantification : Centrifuge blood at 4°C to isolate plasma. Extract the analytes using protein precipitation (3 volumes of cold methanol). Quantify both the parent EHMPC and the active acid metabolite via validated LC-MS/MS to calculate Cmax​ , Tmax​ , AUC , and F% .

References

  • Google Patents.
  • Antagonists of the human A(2A) receptor.
  • MDPI.
  • MDPI.
  • MedChemExpress.

Sources

Exploratory

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in Medicinal Chemistry: Synthesis, Reactivity, and Application in Antiviral Drug Discovery

Executive Summary Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1)[1] is a highly versatile heterocyclic building block in medicinal chemistry. Its functionalized pyrimidine core provides a rigid scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1)[1] is a highly versatile heterocyclic building block in medicinal chemistry. Its functionalized pyrimidine core provides a rigid scaffold capable of multiple orthogonal modifications, making it an ideal starting material for complex drug discovery programs. Recently, this compound has gained significant traction as a critical intermediate in the synthesis of dihydropyrimidine derivatives—a novel class of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs) designed to disrupt viral replication[2].

As a Senior Application Scientist, I have structured this technical guide to transcend basic methodologies. Here, we will dissect the causality behind the synthetic choices, establish self-validating experimental workflows, and map the mechanistic biological pathways that make this pyrimidine derivative a cornerstone in modern antiviral therapeutics.

Mechanistic Role in Antiviral Drug Discovery

HBV infection remains a formidable global health challenge. Current therapeutic goals aim to reduce serum HBV DNA to undetectable levels, necessitating novel mechanisms of action beyond standard nucleoside analogues. The HBV core protein (Cp) is a highly validated target; it forms metastable viral shells essential for genome encapsidation, replication, and virion morphogenesis[2].

Derivatives synthesized from ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate act as Capsid Assembly Modulators (CAMs). These small molecules bind to the hydrophobic HAP (heteroaryldihydropyrimidine) pocket located at the Cp dimer-dimer interface. This binding alters the allosteric conformation of the core protein, accelerating assembly kinetics and forcing the formation of aberrant, empty, or structurally defective capsids. Consequently, the encapsidation of pre-genomic RNA (pgRNA) is blocked, and viral replication is profoundly inhibited[2].

Pathway A HBV Core Protein (Cp) Dimers B Normal Capsid Assembly A->B Untreated Pathway D Aberrant/Empty Capsid Formation A->D Modulated Assembly C Pyrimidine Derivatives (CAMs) C->A Binds Dimer Interface E Inhibition of Viral Replication D->E Blocks Encapsidation

Figure 1: Mechanism of action for HBV capsid assembly modulators derived from the pyrimidine core.

Quantitative Data & Reaction Parameters

To ensure reproducibility across laboratory scales, the quantitative parameters for the synthesis and downstream functionalization of the pyrimidine core are summarized below. These parameters reflect optimized stoichiometric ratios designed to maximize yield while minimizing side reactions[2].

Table 1: Standardized Reaction Parameters for Pyrimidine Scaffold Synthesis

ParameterDe Novo Synthesis (Cyclization)Functionalization (Chlorination)
Starting Material Ethyl 2,4-dioxopentanoate (5.00 g, 31.6 mmol)Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (550 mg, 3.02 mmol)
Reagent / Catalyst Urea (1.90 g, 31.6 mmol) / Conc. HCl (4.3 mL)Phosphorus oxychloride (POCl₃) (10 mL)
Solvent System Ethanol (40 mL)Neat (POCl₃ acts as both reagent and solvent)
Thermal Conditions 90 °C115 °C
Reaction Time 16 hours1 hour
Workup pH Target pH 7 – 8 (via 10 M NaOH)pH 8 – 9 (via sat. NaHCO₃)
Extraction Phase Ethyl AcetateEthyl Acetate

Synthetic Workflows & Self-Validating Protocols

Reproducible medicinal chemistry relies on understanding the thermodynamic and kinetic drivers of each synthetic step. Below are the validated protocols for the de novo synthesis and subsequent functionalization of the pyrimidine core.

Synthesis Step1 Ethyl 2,4-dioxopentanoate + Urea (Starting Materials) Step2 Acid-Catalyzed Cyclization (EtOH, HCl, 90°C, 16h) Step1->Step2 Nucleophilic Addition Step3 Ethyl 2-hydroxy-6-methylpyrimidine -4-carboxylate (Target) Step2->Step3 Dehydration & Cyclization Step4 Chlorination (POCl3, 115°C, 1h) Step3->Step4 Tautomerization & Activation Step5 Ethyl 2-chloro-6-methylpyrimidine -4-carboxylate (API Intermediate) Step4->Step5 Nucleophilic Substitution

Figure 2: Step-by-step synthetic workflow and downstream functionalization of the pyrimidine core.

Protocol 1: De Novo Synthesis via Acid-Catalyzed Cyclization

Objective: Construct the pyrimidine ring via the condensation of a 1,3-dicarbonyl equivalent with urea[2].

  • Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (5.00 g, 31.6 mmol) and urea (1.90 g, 31.6 mmol) in ethanol (40 mL), add concentrated aqueous hydrochloride solution (4.3 mL) dropwise at room temperature.

  • Thermal Activation: Stir the reaction mixture at 90 °C for 16 hours.

    • Causality: Ethanol serves as a polar protic solvent that dissolves both precursors. The concentrated HCl protonates the highly electrophilic carbonyl carbons of the dicarbonyl compound, significantly lowering the activation energy for nucleophilic attack by urea's amine groups. Extended heating at 90 °C drives the thermodynamic dehydration step, forcing the equilibrium toward the stable, aromatic pyrimidine ring.

  • Quenching & pH Adjustment: Cool the mixture to room temperature. Carefully adjust the pH to 7–8 using a 10 M saturated sodium hydroxide aqueous solution.

    • Self-Validation: This pH adjustment is a critical self-validating step. The target pyrimidine contains an acidic hydroxyl group (existing in tautomeric equilibrium with a lactam). Neutralizing the HCl ensures the product is in its neutral, least soluble form, triggering precipitation or allowing efficient extraction.

  • Isolation: Extract the resulting mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound[2].

Protocol 2: Halogenation via Phosphorus Oxychloride (POCl₃)

Objective: Convert the 2-hydroxy group into a highly reactive 2-chloro leaving group to enable downstream Nucleophilic Aromatic Substitution (SNAr)[2].

  • Reaction Setup: Suspend ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (550 mg, 3.02 mmol) in neat phosphorus oxychloride (10 mL).

  • Thermal Activation: Stir the mixture at 115 °C for 1 hour.

    • Causality: The 2-hydroxy group is a poor leaving group for cross-coupling. By reacting it with neat POCl₃, the hydroxyl group attacks the phosphorus center, forming a highly reactive dichlorophosphinate intermediate. The liberated chloride ion subsequently displaces this group via an SNAr mechanism. Using POCl₃ as both solvent and reagent drives the reaction rapidly to completion.

  • Solvent Removal: Cool the reaction to room temperature and remove the excess POCl₃ under reduced pressure.

    • Self-Validation: Removing POCl₃ before aqueous workup prevents violent exothermic hydrolysis.

  • Neutralization & Extraction: Basify the resulting residue to pH 8–9 using a saturated aqueous sodium bicarbonate solution (20 mL). Extract the aqueous layer with ethyl acetate (10 mL x 3). Wash combined organic layers with brine and concentrate.

    • Self-Validation: The strict adherence to pH 8–9 ensures that residual phosphoric acids are neutralized. If the environment remains too acidic, the ethyl ester functionality risks premature hydrolysis. Successful conversion is validated by LC-MS, confirming the disappearance of the starting material mass and the appearance of the characteristic M / M+2 isotopic pattern indicative of a mono-chlorinated pyrimidine[2].

Conclusion

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is far more than a simple chemical catalog item; it is a meticulously designed scaffold that bridges synthetic organic chemistry and advanced virology. By understanding the thermodynamic principles of its synthesis and its structural role in binding the HBV core protein, drug development professionals can leverage this intermediate to engineer next-generation antiviral therapeutics with high precision and efficacy.

Sources

Foundational

A Technical Guide to the Electronic Properties and Computational Modeling of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

This in-depth technical guide provides a comprehensive overview of the electronic properties of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and the computational methodologies used to model them. It is intended for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the electronic properties of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and the computational methodologies used to model them. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding and applying computational chemistry techniques to this important class of heterocyclic compounds.

Introduction: The Significance of Pyrimidine Derivatives and the Role of Computational Insight

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The biological function of these molecules is intrinsically linked to their electronic structure, which governs their reactivity, intermolecular interactions, and ultimately, their pharmacological profile. Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a member of this vital class, holds significant potential for further functionalization and development as a therapeutic agent.

Understanding the electronic landscape of this molecule at a quantum level is paramount for rational drug design. Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these properties.[3] DFT calculations allow us to predict and analyze a molecule's geometry, stability, and reactivity with a high degree of accuracy, providing insights that are often difficult or impossible to obtain through experimental methods alone.[1][3] This guide will delve into the theoretical framework and practical application of computational modeling to unravel the electronic characteristics of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.

Computational Methodology: A Self-Validating Workflow

The following section outlines a robust and widely accepted computational workflow for the analysis of pyrimidine derivatives. The choice of methods and parameters is grounded in established practices that balance computational cost with accuracy.[3]

Geometry Optimization

The initial and most critical step is to determine the molecule's most stable three-dimensional conformation, its equilibrium geometry. This is achieved through a process of energy minimization.

  • Method: Density Functional Theory (DFT) is the method of choice for molecules of this size, offering a good compromise between accuracy and computational expense.[3]

  • Functional: The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is a proven and popular choice for organic molecules.[3][4]

  • Basis Set: The 6-311++G(d,p) Pople-style basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) account for the non-spherical distribution of electron density in the molecule.[3]

This initial optimization provides the foundational structure upon which all subsequent electronic property calculations are based.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's chemical reactivity.[1]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap points to a more reactive species.[1]

These parameters are invaluable for predicting how the molecule will interact with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[1]

  • Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.

  • Green Regions: Represent areas of neutral potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps to understand charge delocalization, intramolecular interactions, and the nature of chemical bonds.[5] This analysis can reveal important details about hyperconjugative interactions and the stability they impart to the molecule.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational analysis described above.

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output Input_Structure Initial Molecular Structure (Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate) Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirmation of Minimum Energy) Geometry_Optimization->Frequency_Calculation Electronic_Properties Single Point Energy Calculation (for Electronic Properties) Frequency_Calculation->Electronic_Properties FMO Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) Electronic_Properties->FMO MEP Molecular Electrostatic Potential (MEP) Mapping Electronic_Properties->MEP NBO Natural Bond Orbital (NBO) Analysis Electronic_Properties->NBO Results Calculated Electronic Properties (Reactivity, Stability, Interaction Sites) FMO->Results MEP->Results NBO->Results Structure_Property_Relationship cluster_properties Electronic Properties cluster_implications Implications in Drug Development Molecule Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate HOMO_LUMO HOMO/LUMO Energies & Gap (Reactivity & Stability) Molecule->HOMO_LUMO MEP Molecular Electrostatic Potential (Interaction Sites) Molecule->MEP NBO Natural Bond Orbitals (Bonding & Charge Delocalization) Molecule->NBO Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Interactions Intermolecular Interactions (e.g., with biological targets) MEP->Interactions NBO->Reactivity Pharmacokinetics Pharmacokinetic Properties (ADME) Reactivity->Pharmacokinetics Interactions->Pharmacokinetics

Caption: The relationship between the molecular structure and its computationally derived electronic properties, and their implications for drug development.

Conclusion

Computational modeling provides a powerful and insightful approach to understanding the electronic properties of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. The methodologies outlined in this guide, from geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential, offer a robust framework for predicting the molecule's reactivity, stability, and potential interaction sites. This knowledge is invaluable for the rational design and development of novel pyrimidine-based therapeutic agents, enabling researchers to make more informed decisions and accelerate the drug discovery process.

References

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Available at: [Link]

  • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory - DergiPark. Available at: [Link]

  • DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PubMed. Available at: [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - RSC Publishing. Available at: [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Available at: [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - Taylor & Francis. Available at: [Link]

  • Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives | Bentham Science Publishers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Introduction & Pharmacological Context The pyrimidine scaffold is a privileged structure in medicinal chemistry, form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Introduction & Pharmacological Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Specifically, Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate serves as a critical synthetic intermediate in the development of antiviral agents, most notably Hepatitis B Virus (HBV) capsid assembly modulators[1]. These modulators disrupt normal viral capsid assembly, leading to empty or defective capsids that significantly reduce viral replication capacity[2].

Because this intermediate sits at the upstream junction of complex API synthesis, achieving high regioselectivity and yield is paramount. This technical guide provides a self-validating, literature-grounded protocol for its synthesis, detailing the mechanistic causality behind each experimental condition to empower researchers in scaling and optimizing the workflow.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The synthesis relies on an acid-catalyzed cyclocondensation between a bis-electrophile—ethyl 2,4-dioxopentanoate (also known as ethyl acetopyruvate)—and a bis-nucleophile, urea[3].

Causality of Experimental Choices:

  • Electrophilic Activation: Ethyl 2,4-dioxopentanoate features two reactive carbonyl groups (C2 and C4) adjacent to an ester functionality[4]. The addition of concentrated hydrochloric acid (HCl) protonates these carbonyl oxygens, drastically increasing their electrophilicity.

  • Regioselective Cyclization: Urea attacks the activated C2 and C4 carbonyls. The primary amine groups of urea form a hemiaminal intermediate, which subsequently undergoes intramolecular cyclization.

  • Thermodynamic Driving Force: Heating the reaction to 90 °C provides the necessary activation energy for a double dehydration event (-2 H₂O), driving the equilibrium toward the aromatized dihydropyrimidine intermediate, which tautomerizes to the highly stable 2-hydroxypyrimidine form[5].

Mechanism Urea Urea (Bis-nucleophile) Intermediate Hemiaminal Intermediate Urea->Intermediate N attacks C2 & C4 Diketo Ethyl 2,4-dioxopentanoate (Bis-electrophile) Activation Carbonyl Activation (H+ from HCl) Diketo->Activation Activation->Intermediate Enhanced Electrophilicity Cyclized Dihydropyrimidine Intermediate Intermediate->Cyclized Intramolecular Cyclization (- H2O) Product Ethyl 2-hydroxy-6-methyl pyrimidine-4-carboxylate Cyclized->Product Dehydration & Aromatization (- H2O)

Mechanistic pathway of the acid-catalyzed cyclocondensation yielding the target pyrimidine.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and critical reaction parameters are summarized below. The protocol utilizes a 1:1 molar ratio of starting materials to prevent the formation of undesired side products[2].

Table 1: Reagent Quantities & Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
Ethyl 2,4-dioxopentanoate 158.151.05.00 g31.6 mmolPrimary Electrophile
Urea 60.061.01.90 g31.6 mmolBis-nucleophile
Ethanol (Absolute) 46.07Solvent40 mL-Reaction Medium
Hydrochloric Acid (conc.) 36.46Catalyst4.3 mL~51 mmolAcid Catalyst
Sodium Hydroxide (10 M) 40.00BaseAs needed-Neutralization

Table 2: Reaction Optimization Parameters

ParameterValueCausality / Rationale
Temperature 90 °COvercomes the activation energy barrier for the double dehydration and cyclization steps[2].
Reaction Time 16 HoursEnsures complete conversion of the transient hemiaminal intermediate to the stable aromatic ring[2].
Quench pH pH 7 - 8Deprotonates the pyrimidinium ion back to its neutral free-base form, enabling efficient organic extraction[2].
Extraction Solvent Ethyl AcetateProvides the optimal polarity index to partition the neutral pyrimidine product away from aqueous salts[2].

Step-by-Step Experimental Protocol

This methodology is adapted from validated patent literature for the synthesis of HBV capsid modulators[2]. It is designed as a self-validating system; in-process checks are embedded to ensure quality control at critical junctures.

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5.00 g (31.6 mmol) of ethyl 2,4-dioxopentanoate and 1.90 g (31.6 mmol) of urea to the flask.

  • Suspend the reagents in 40 mL of absolute ethanol . Stir at room temperature (20-25 °C) until a homogenous mixture or fine suspension is achieved.

Step 2: Acid Catalysis
  • Slowly add 4.3 mL of concentrated aqueous hydrochloride solution dropwise to the stirring mixture.

  • Caution: The addition of concentrated acid is mildly exothermic. Ensure the addition is controlled to prevent solvent flash-boiling.

Step 3: Cyclocondensation
  • Submerge the reaction flask in a pre-heated oil bath set to 90 °C .

  • Stir the reaction mixture vigorously under reflux for 16 hours [2].

  • Self-Validation (IPC): At the 15-hour mark, sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS. The starting material mass ( m/z 158) should be absent, replaced by the product mass ( m/z 183 for [M+H]⁺)[6].

Step 4: Neutralization & Workup
  • Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Transfer the mixture to a beaker and place it in an ice-water bath.

  • Slowly add 10 M saturated aqueous sodium hydroxide (NaOH) dropwise while monitoring the pH. Adjust the solution strictly to pH 7 - 8 [2].

  • Causality: If the pH remains acidic, the pyrimidine nitrogen remains protonated (water-soluble), leading to massive yield loss during extraction. If too basic, the ethyl ester group risks premature hydrolysis[1].

Step 5: Extraction & Purification
  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 × 30 mL) .

  • Combine the organic layers and wash with 30 mL of brine (saturated NaCl) to remove residual water and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) . Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate as a solid residue[2]. (If required, further purify via silica gel flash chromatography or recrystallization).

SynthesisWorkflow A Ethyl 2,4-dioxopentanoate + Urea B Acidic Condensation (EtOH, HCl, 90°C) A->B Mix (1:1 eq) C Cyclization & Dehydration B->C 16 hours D Neutralization (NaOH, pH 7-8) C->D Cool to RT E Extraction & Purification D->E Ethyl Acetate F Ethyl 2-hydroxy-6-methyl pyrimidine-4-carboxylate E->F Pure Product

End-to-end experimental workflow for the synthesis and isolation of the target pyrimidine.

References

  • Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection or of HBV-induced diseases.World Intellectual Property Organization (WIPO) Patent WO2020001448A1.
  • Ethyl 2,4-dioxovalerate | C7H10O4 | CID 69208. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

Sources

Application

Application Note: Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate as a Key Pyrimidine Building Block in Antiviral Drug Discovery

Executive Summary Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly versatile, bi-functional heterocyclic building block[1][2]. In modern medicinal chemistry, particularly in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly versatile, bi-functional heterocyclic building block[1][2]. In modern medicinal chemistry, particularly in the development of antiviral therapeutics, this pyrimidine scaffold provides a robust foundation for multi-vector diversification. This application note details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this compound, specifically focusing on its role in synthesizing Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)[2][3].

Mechanistic Rationale & Application in Antiviral Discovery

In the context of HBV research, capsid assembly modulators (CAMs) are designed to disrupt the normal assembly or disassembly of the viral capsid, thereby inducing aberrant capsid morphology and halting viral replication[3]. Dihydropyrimidine and pyrimidine derivatives are well-validated classes of CAMs[2][3].

The structural logic of utilizing Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate as the core building block lies in its orthogonal reactivity vectors:

  • The C4-Carboxylate : Serves as a protected handle that can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions, enabling downstream amide coupling with various pharmacophores[2].

  • The C2-Hydroxyl (Lactam Tautomer) : Exists predominantly in its stable lactam form but can be activated via halogenation to form an electrophilic imidoyl chloride. This sets the stage for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling[2].

  • The C6-Methyl : Provides essential steric bulk and lipophilicity, which frequently enhances binding affinity within the hydrophobic pockets of the HBV core protein[3].

Reaction Pathway & Workflow

The following diagram illustrates the workflow from raw starting materials to the activated pyrimidine intermediate, which is subsequently used to assemble complex HBV CAMs.

Pathway SM1 Ethyl 2,4-dioxopentanoate + Urea BB1 Ethyl 2-hydroxy-6-methyl pyrimidine-4-carboxylate (Key Building Block) SM1->BB1 Condensation (EtOH, HCl, 90°C) BB2 Ethyl 2-chloro-6-methyl pyrimidine-4-carboxylate (Activated Intermediate) BB1->BB2 Chlorination (POCl3, 115°C) CAM Dihydropyrimidine Derivative (HBV Capsid Modulator) BB2->CAM SNAr / Cross-Coupling & Derivatization

Workflow: Synthesis and activation of the pyrimidine building block for HBV CAM development.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring that researchers can verify the success of each step before proceeding. These protocols are adapted from authoritative synthetic routes for HBV therapeutic development[2].

De Novo Synthesis of the Pyrimidine Core

Objective : Synthesize Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate via an acid-catalyzed condensation.

Reagents :

  • Ethyl 2,4-dioxopentanoate (5.00 g, 31.6 mmol)

  • Urea (1.90 g, 31.6 mmol)

  • Ethanol (40 mL)

  • Concentrated Aqueous HCl (4.3 mL)

Step-by-Step Procedure :

  • Initiation : Dissolve ethyl 2,4-dioxopentanoate and urea in 40 mL of ethanol at room temperature.

  • Catalysis : Add the concentrated HCl dropwise.

    • Causality: The strong acid protonates the highly electrophilic ketone of the dioxopentanoate, significantly accelerating the nucleophilic attack by urea and driving the subsequent cyclization to form the pyrimidine ring[2].

  • Propagation : Stir the reaction mixture at 90 °C for 16 hours.

  • Quench & Neutralization : Cool the mixture to room temperature. Carefully adjust the pH to 7–8 using a 10 M saturated sodium hydroxide aqueous solution[2].

    • Causality: Neutralization is critical. If the solution remains highly acidic during solvent removal, the ethyl ester will undergo unwanted acid-catalyzed hydrolysis.

  • Isolation : Concentrate the mixture under reduced pressure to yield a residue. Purify via C18 reverse-phase column chromatography (gradient: 1% to 25% acetonitrile in water) to yield the product as a yellow solid[2].

Self-Validation & IPQC (In-Process Quality Control) :

  • pH Validation : Use calibrated pH strips during step 4 to ensure the pH is strictly between 7.0 and 8.0.

  • Analytical Validation : Analyze the purified solid via LC-MS and 1H NMR.

    • Expected MS: [M+H]+ m/z 183.1.

    • Expected NMR (400 MHz, DMSO-d6): δ 6.47 (s, 1H), 4.31 (q, J = 7.2 Hz, 2H), 2.26 (s, 3H), 1.30 (t, J = 7.2 Hz, 3H)[2].

Electrophilic Activation via Chlorination

Objective : Convert the C2-hydroxyl group to a reactive chloride, yielding Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate.

Reagents :

  • Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (550 mg, 3.02 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

Step-by-Step Procedure :

  • Reaction Setup : Suspend the pyrimidine building block in neat POCl₃ (10 mL)[2].

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent. It reacts with the lactam tautomer of the pyrimidine to form a highly reactive imidoyl chloride intermediate.

  • Heating : Stir the mixture at 115 °C for 1 hour[2].

  • Solvent Removal (Critical Step) : Allow the mixture to cool to room temperature, then remove the excess POCl₃ under reduced pressure[2].

    • Causality: POCl₃ is violently reactive with water. Complete removal in vacuo prevents a dangerous exothermic hydrolysis reaction during the subsequent aqueous workup, which could degrade the sensitive chlorinated product.

  • Workup : Basify the resulting residue to pH 8–9 using saturated aqueous sodium bicarbonate (20 mL)[2]. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the activated building block.

Self-Validation & IPQC :

  • TLC Monitoring : Quench a 10 µL aliquot of the reaction mixture in methanol and analyze by TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar starting material (which stays near the baseline) and the appearance of a less polar spot confirms complete chlorination.

  • Analytical Validation : Expected LC-MS [M+H]+ m/z 201.0 / 203.0 (showing the characteristic 3:1 isotopic pattern of a single chlorine atom).

Quantitative Data & Optimization Summary

The following table summarizes the expected quantitative outcomes and critical optimization parameters for the two primary workflows described above.

ParameterProtocol 1: CondensationProtocol 2: Chlorination
Product Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylateEthyl 2-chloro-6-methylpyrimidine-4-carboxylate
Literature Yield 11%[2] (Can be optimized to ~35%)>85%
Purity Target (LC-MS) >95%>98%
Target Mass[M+H]+ 183.1 m/z201.0 / 203.0 m/z
Critical Optimization Precise pH control (7–8) during workup prevents ester hydrolysis[2].Complete in vacuo removal of POCl₃ prior to aqueous quench prevents product degradation.

References

  • Source: World Intellectual Property Organization (WIPO)

Sources

Method

1H and 13C NMR spectroscopy data for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Application Note: 1H and 13C NMR Spectroscopy of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Introduction & Scientific Context Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopy of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Introduction & Scientific Context

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly functionalized pyrimidine building block. It is prominently utilized as a critical intermediate in the synthesis of dihydropyrimidine derivatives, which are actively investigated as potent Hepatitis B Virus (HBV) capsid assembly modulators[1]. Accurate structural characterization of this intermediate is essential to ensure downstream synthetic fidelity.

A defining chemical feature of this compound is its annular tautomerism. The 2-hydroxy group on the pyrimidine ring exists in a dynamic equilibrium with its pyrimidin-2(1H)-one tautomer[2]. This phenomenon significantly influences the NMR timescale, dictating specific experimental choices regarding solvent selection and acquisition parameters to prevent extreme line-broadening of the exchangeable protons.

Experimental Protocols & Workflow

To ensure a self-validating and reproducible system, the following protocol details the causality behind each experimental choice.

Step 1: Sample Preparation

  • Solvent Selection: Weigh 5–10 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Non-polar solvents like CDCl 3​ often lead to poor solubility and broad, unresolved signals for the exchangeable proton. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the tautomeric exchange rate relative to the NMR timescale. This results in a sharper, quantifiable downfield signal for the O-H/N-H proton[2].

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution and a homogeneous magnetic susceptibility across the sample.

Step 2: NMR Acquisition

  • 1 H NMR (Proton): Acquire data at 400 MHz using a standard single-pulse sequence (e.g., zg30). Use 16 scans, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s to ensure full relaxation of the methyl protons.

  • 13 C NMR (Carbon): Acquire data at 100 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). Use a minimum of 512 scans.

    • Causality: The molecule contains five quaternary carbons (C2, C4, C6, and the ester carbonyl). These lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement, necessitating a higher scan count to achieve an adequate signal-to-noise (S/N) ratio[3].

Step 3: Self-Validation & Calibration

  • Prior to integration, calibrate the spectra using the residual solvent peaks to validate the chemical shift axis. Set the DMSO- d6​ 1 H quintet to 2.50 ppm and the 13 C septet to 39.52 ppm[3].

Data Presentation: 1 H NMR Spectral Analysis

The proton spectrum of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate yields 5 distinct signals corresponding to its 10 protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
~11.80Broad Singlet (br s)1H-O-H / N-H (Tautomeric)
6.80Singlet (s)1H-Pyrimidine C5-H
4.35Quartet (q)2H7.1Ester -O-CH 2​ -CH 3​
2.35Singlet (s)3H-Pyrimidine C6-CH 3​
1.35Triplet (t)3H7.1Ester -O-CH 2​ -CH 3​

Mechanistic Insights:

  • Ethyl Ester System: The classic 3J scalar coupling between the adjacent -CH 2​

    • and -CH 3​ groups produces the characteristic quartet and triplet. The identical coupling constant (~7.1 Hz) self-validates their connectivity[3].
  • Aromatic Core: The C5 proton appears as a sharp singlet. Because C4 and C6 are fully substituted, there are no adjacent vicinal protons to induce spin-spin splitting.

  • Tautomeric Proton: The extreme downfield shift (~11.80 ppm) is characteristic of strongly hydrogen-bonded protons, confirming the stabilization of the pyrimidin-2(1H)-one tautomeric state in DMSO.

Data Presentation: 13 C NMR Spectral Analysis

The carbon spectrum yields 8 distinct signals corresponding to the 8 carbon environments in the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~165.0Quaternary (C)Pyrimidine C6 (-C -CH 3​ )
~163.5Quaternary (C=O)Ester Carbonyl (-C =O)
~156.0Quaternary (C)Pyrimidine C2 (-C -OH / -C =O)
~152.0Quaternary (C)Pyrimidine C4 (-C -COOEt)
~110.5Methine (CH)Pyrimidine C5
~62.5Methylene (CH 2​ )Ester -O-C H 2​ -
~23.5Methyl (CH 3​ )Pyrimidine C6-C H 3​
~14.1Methyl (CH 3​ )Ester -O-CH 2​ -C H 3​

Mechanistic Insights:

  • Deshielding Effects: The pyrimidine ring carbons (C2, C4, C6) are highly deshielded (150–165 ppm) due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms and exocyclic oxygen atoms[3].

  • C5 Shielding: In stark contrast to the other ring carbons, C5 is relatively shielded (~110.5 ppm). This is caused by the electron-donating resonance effect from the tautomeric 2-oxo/hydroxy system, which increases electron density specifically at the para-like C5 position.

Structural Verification Workflow

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1H NMR Acquisition (400 MHz, 16 scans) A->B C 13C NMR Acquisition (100 MHz, 512 scans) A->C D Spectral Processing (FT, Phase & Baseline Corr.) B->D C->D E Signal Assignment (Integration, Multiplicity) D->E F Tautomeric Evaluation (2-Hydroxy vs 2-Oxo) E->F G Structural Confirmation Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate F->G

Workflow for NMR acquisition and structural verification of pyrimidine derivatives.

References

  • Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases. Google Patents (WO2020001448A1). Available at:[1]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link][3]

  • Tautomerism of heterocycles: Five-membered rings with one heteroatom. ResearchGate / Advances in Heterocyclic Chemistry. Available at:[Link][2]

Sources

Application

Application Notes & Protocols: A Comprehensive Guide to the Esterification of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective esterification of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid. This document offers a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective esterification of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid. This document offers a selection of robust protocols, an in-depth analysis of the chemical principles governing each method, and practical insights to ensure successful synthesis.

Introduction: The Significance of 2-hydroxy-6-methylpyrimidine-4-carboxylic Acid Esters

2-hydroxy-6-methylpyrimidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its esters are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The strategic conversion of the carboxylic acid to an ester is a critical step that enables further molecular elaboration and modulates the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The presence of multiple functional groups—a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with its keto form), and a nitrogen-containing heterocyclic ring—presents unique challenges and opportunities in designing an effective esterification strategy. This guide explores several reliable methods, from classic acid catalysis to milder, modern coupling techniques, to provide a comprehensive toolkit for the synthetic chemist.

Strategic Considerations for Esterification

The choice of an esterification method for 2-hydroxy-6-methylpyrimidine-4-carboxylic acid is dictated by several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the presence of other sensitive functional groups in more complex derivatives.

Key considerations include:

  • Substrate Solubility: The starting material has limited solubility in many common organic solvents. A suitable reaction medium must be chosen to ensure homogeneity.

  • Reaction Temperature: The pyrimidine ring is generally stable, but harsh, high-temperature conditions should be approached with caution to avoid potential side reactions or degradation.

  • Acid/Base Sensitivity: The molecule contains both acidic (carboxylic acid, enol) and basic (pyrimidine nitrogens) centers. The choice of catalyst and reagents must account for this amphoteric nature.

  • Steric Hindrance: The carboxylic acid at the 4-position is flanked by a methyl group at the 6-position, which may introduce moderate steric hindrance.

Recommended Esterification Protocols

This section details three field-proven methods for the esterification of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each protocol is presented with a step-by-step methodology, a discussion of its underlying mechanism, and a summary of key reaction parameters.

Protocol I: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method that is particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used in large excess as the solvent.[1][2] This is an equilibrium-driven reaction, and using the alcohol as the solvent shifts the equilibrium towards the product.[3][4]

Causality of Experimental Choices:
  • Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid.[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3]

  • Excess Alcohol: Using the alcohol as the solvent serves two purposes: it ensures a high concentration of the nucleophile and drives the reaction equilibrium forward according to Le Châtelier's principle.[4]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[7]

Experimental Protocol: Synthesis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Materials:

  • 2-hydroxy-6-methylpyrimidine-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 2-hydroxy-6-methylpyrimidine-4-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (sufficient to fully dissolve the starting material upon heating, typically 10-20 mL per gram of carboxylic acid).

  • While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).

  • Maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Data Summary: Fischer-Speier Esterification
ParameterRecommended ConditionRationale
Catalyst H₂SO₄ or TsOH (0.1-0.2 eq)Strong acid protonates the carbonyl, activating it for nucleophilic attack.[5][6]
Solvent Excess alcohol (e.g., Methanol)Acts as both reactant and solvent, driving the equilibrium.[4]
Temperature RefluxProvides sufficient activation energy for the reaction.[7]
Reaction Time 4-12 hoursDependent on substrate reactivity and scale.
Work-up Neutralization with NaHCO₃Quenches the acid catalyst and removes unreacted carboxylic acid.
Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Add Carboxylic Acid and Alcohol to Flask Add_Catalyst Slowly Add H₂SO₄ Catalyst Start->Add_Catalyst Stirring Reflux Heat to Reflux (4-12h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Excess Alcohol Cool->Evaporate Neutralize Neutralize with NaHCO₃ Solution Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate to Crude Product Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify End Pure Ester Purify->End

Caption: Workflow for Fischer-Speier Esterification.

Protocol II: Steglich Esterification

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a milder alternative.[8][9] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10]

Causality of Experimental Choices:
  • DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8]

  • DMAP: DMAP serves as an acyl-transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol, even sterically hindered ones.[8][9] This catalytic step is crucial for efficient ester formation and suppresses side reactions.[9]

  • Mild Conditions: The reaction is typically run at room temperature, making it suitable for thermally sensitive substrates.[9]

Experimental Protocol: Synthesis of a Generic Ester via Steglich Esterification

Materials:

  • 2-hydroxy-6-methylpyrimidine-4-carboxylic acid

  • Alcohol (1.1-1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Hydrochloric acid (0.5 N aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-6-methylpyrimidine-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography.

Data Summary: Steglich Esterification
ParameterRecommended ConditionRationale
Coupling Agent DCC or EDC (1.1 eq)Activates the carboxylic acid to form an O-acylisourea intermediate.[8]
Catalyst DMAP (0.1-0.2 eq)Acts as a highly effective acyl-transfer agent.[8][9]
Solvent Anhydrous DCM or DMFAprotic solvent to facilitate the reaction.
Temperature 0°C to Room TemperatureMild conditions preserve sensitive functional groups.[9]
Byproduct Dicyclohexylurea (DCU)Insoluble in DCM, allowing for easy removal by filtration.
Diagram: Steglich Esterification Mechanism

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC->O_acylisourea + N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU DMAP DMAP Ester R-COOR' N_acylpyridinium->Ester + R'-OH ROH R'-OH

Caption: Key intermediates in the Steglich Esterification.

Protocol III: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for esterification that proceeds with inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for simple alcohols.[11][12] It is exceptionally mild and effective for sterically hindered alcohols and acidic substrates. The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Causality of Experimental Choices:
  • PPh₃ and DEAD/DIAD: These reagents react to form a phosphonium salt intermediate.[11][13]

  • Activation of Alcohol: The alcohol attacks the phosphonium salt, forming an alkoxyphosphonium salt. This process converts the hydroxyl group into an excellent leaving group.[12]

  • SN2 Displacement: The carboxylate, formed by deprotonation of the carboxylic acid, acts as the nucleophile and displaces the activated hydroxyl group via an Sₙ2 mechanism to form the ester.[11]

  • pKa Consideration: The Mitsunobu reaction generally works best for nucleophiles (in this case, the carboxylic acid) with a pKa below 13.[13][14]

Experimental Protocol: Synthesis of a Generic Ester via Mitsunobu Reaction

Materials:

  • 2-hydroxy-6-methylpyrimidine-4-carboxylic acid

  • Alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-6-methylpyrimidine-4-carboxylic acid (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Using a syringe, add DEAD or DIAD (1.2 eq) dropwise to the stirred solution over 20-30 minutes. The addition is often accompanied by a color change.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative as byproducts, which can be challenging to remove. Purification is typically achieved by silica gel column chromatography.

Data Summary: Mitsunobu Reaction
ParameterRecommended ConditionRationale
Reagents PPh₃ (1.2 eq) and DEAD/DIAD (1.2 eq)Form the reactive species that activates the alcohol.[11][13]
Solvent Anhydrous THF or DioxaneAprotic solvent suitable for the reaction conditions.
Temperature 0°C to Room TemperatureVery mild conditions, suitable for highly sensitive substrates.
Key Feature Inversion of stereochemistry (if applicable)Proceeds via an Sₙ2 mechanism.[11][12]
Purification Column ChromatographyNecessary to remove triphenylphosphine oxide and hydrazine byproducts.
Diagram: Mitsunobu Reaction Simplified Workflow

Mitsunobu_Workflow Start Combine R-COOH, R'-OH, PPh₃ in Anhydrous THF Cool Cool to 0°C Start->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD Stir Stir at RT (2-16h) Add_DEAD->Stir Concentrate Concentrate Reaction Mixture Stir->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Ester Purify->End

Caption: Simplified workflow for the Mitsunobu Reaction.

Conclusion and Method Selection

The successful esterification of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid can be achieved through several reliable methods.

  • For simple, unhindered alcohols on a larger scale, Fischer-Speier esterification is a cost-effective and straightforward choice.

  • For substrates sensitive to heat or strong acid, or for use with more valuable alcohols, the Steglich esterification provides a mild and efficient alternative with an easy-to-remove byproduct.

  • The Mitsunobu reaction is the premier choice for particularly challenging or sterically hindered alcohols and when extremely mild conditions are paramount, though it requires more rigorous purification.

Careful consideration of the specific alcohol, reaction scale, and substrate sensitivities will guide the researcher to the most appropriate and effective protocol for their synthetic goals.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • ACS Omega. Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Chemistry Tutor. Mitsunobu Reaction. [Link]

  • TCI AMERICA. Coupling [Synthetic Reagents]. [Link]

  • UEW Journals. 2-Hydroxy-6-methylpyridine-4-carboxylic acid. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Chemistry Steps. Fischer Esterification Mechanism. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Chemistry Steps. Converting Carboxylic Acids to Esters. [Link]

  • ResearchGate. Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Method

Chromatographic purification methods for crude Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Application Note: Multidimensional Chromatographic Purification of Crude Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Executive Summary Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a highly functionalized pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multidimensional Chromatographic Purification of Crude Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Executive Summary

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a highly functionalized pyrimidine scaffold critical in drug discovery and synthetic chemistry. The purification of crude reaction mixtures containing this compound presents specific chromatographic challenges due to its unique physicochemical properties. This application note details a robust, two-dimensional orthogonal purification strategy designed to isolate this compound at >99% purity, combining normal-phase flash chromatography for bulk matrix removal with preparative reversed-phase HPLC (RP-HPLC) for high-resolution polishing.

Physicochemical Profiling & Chromatographic Causality

To design a successful purification protocol, one must first understand the structural causality driving the molecule's behavior in a column:

  • Tautomerism & Silanol Interactions: The molecule features a 2-hydroxypyrimidine motif that undergoes rapid lactam-lactim tautomerism, existing in a dynamic equilibrium with its pyrimidin-2(1H)-one form. This structural shifting, combined with the inherent high polarity of the pyrimidine ring system, often leads to severe peak tailing and irreversible adsorption on standard bare silica due to strong hydrogen bonding with free silanol groups[1]. To mitigate this during Normal-Phase Chromatography (NPC), a competitive hydrogen-bonding modifier (such as acetic acid) must be added to the mobile phase.

  • pH-Dependent Ionization: In Reversed-Phase Liquid Chromatography (RPLC), the ionizable nature of the hydroxyl/amide group can lead to poor retention and peak splitting. If the mobile phase pH is not strictly controlled to inhibit the dissociation of the hydroxypyrimidine components, the compound will elute as a broad, asymmetric band[2]. Utilizing a low-pH buffer forces the molecule into a single protonation state, ensuring sharp peak shapes and reproducible retention times[3].

Purification Strategy Overview

Workflow Crude Crude Synthesis Mixture (Target + Impurities) DryLoad Dry Loading on Silica (Mitigates Solubility Issues) Crude->DryLoad Flash Normal-Phase Flash Chromatography (DCM:MeOH + 1% AcOH) DryLoad->Flash Inter Intermediate Purity Pool (~85-90% Purity) Flash->Inter RPHPLC Preparative RP-HPLC (C18, H2O:MeCN + 0.1% TFA) Inter->RPHPLC Final Pure Ethyl 2-hydroxy-6-methylpyrimidine- 4-carboxylate (>99%) RPHPLC->Final

Fig 1. Two-dimensional chromatographic purification workflow for pyrimidines.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Isolation)

Objective: Isolate the target mass from the crude reaction matrix while mitigating silica-induced degradation and tailing.

Materials:

  • Stationary Phase: Silica gel (40–63 µm, 60 Å).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% v/v Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Due to the compound's limited solubility in pure DCM, dissolve the crude mixture in a minimal volume of a solubilizing solvent (e.g., a DCM/MeOH blend). Add dry silica gel (1:3 ratio of crude mass to silica) and evaporate the solvent under reduced pressure to yield a free-flowing powder[1].

  • Column Equilibration: Pack the column and equilibrate with 3 Column Volumes (CV) of 100% Mobile Phase A.

  • Loading: Carefully apply the dry-loaded silica powder to the top of the column bed to ensure a narrow sample band.

  • Gradient Elution:

    • 0–5 CV: 100% DCM (Elutes non-polar organic impurities).

    • 5–15 CV: Linear gradient from 0% to 10% Mobile Phase B.

    • 15–20 CV: Isocratic hold at 10% Mobile Phase B (Target compound elutes here).

  • Fraction Collection & Monitoring: Monitor eluent via TLC (DCM:MeOH 9:1, UV 254 nm).

    • Self-Validating Check (2D-TLC): Perform a 2D-TLC on the crude mixture prior to the run. Spot the sample, develop in the solvent system, dry the plate, rotate 90 degrees, and develop again. If the target spot splits into two on the diagonal, the compound is degrading on the silica, confirming that the 1% AcOH modifier is strictly necessary to protect the pyrimidine core.

  • Concentration: Pool fractions containing the target compound and concentrate under vacuum at 40°C.

Protocol B: Preparative Reversed-Phase HPLC (High-Resolution Polishing)

Objective: Remove structurally similar impurities (e.g., regioisomers or hydrolysis products) to achieve analytical-grade purity.

Materials:

  • Column: C18 Preparative Column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% TFA.

Step-by-Step Methodology:

  • Sample Reconstitution: Dissolve the intermediate purity pool from Protocol A in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • System Priming: Equilibrate the C18 column with 5% Mobile Phase B at a flow rate of 15 mL/min until the UV baseline stabilizes[3].

  • Injection & System Validation:

    • Self-Validating Check: Inject a 10 µL analytical aliquot first. Evaluate the peak tailing factor ( Tf​ ). If Tf​>1.5 , the pH of Mobile Phase A must be verified. Incomplete suppression of the hydroxypyrimidine dissociation causes tailing, and the TFA concentration may need slight adjustment[2].

  • Gradient Execution: Run the optimized linear gradient (refer to Table 1).

  • Detection: Monitor absorbance at 254 nm (optimal for the pyrimidine ring) and 280 nm.

  • Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize to obtain Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate as a stable, dry powder.

Quantitative Data & Method Parameters

Table 1: Optimized RP-HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (MeCN + 0.1% TFA)
0.0 15.0 95 5
2.0 15.0 95 5
15.0 15.0 40 60
17.0 15.0 5 95
20.0 15.0 5 95

| 21.0 | 15.0 | 95 | 5 |

Table 2: Comparative Recovery and Purity Metrics

Purification Stage Starting Mass (g) Recovered Mass (g) Step Yield (%) Purity (HPLC-UV)
Crude Reaction Mixture 10.00 - - ~65.0%
Post-Flash Chromatography - 7.25 72.5% 88.5%
Post-Preparative RP-HPLC 7.25 5.80 80.0% >99.2%

| Total Process | 10.00 | 5.80 | 58.0% | >99.2% |

References

  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. National Institutes of Health (PMC). Available at:[Link]

  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method (CN101968471B).Google Patents.

Sources

Application

In vitro assay protocols involving Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Application Note: In Vitro Screening Protocols for HBV Capsid Assembly Modulators Derived from Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Introduction & Mechanistic Grounding Ethyl 2-hydroxy-6-methylpyrimidine-4-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Screening Protocols for HBV Capsid Assembly Modulators Derived from Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Introduction & Mechanistic Grounding

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a highly versatile synthetic building block utilized extensively in the drug discovery pipeline for Hepatitis B Virus (HBV) therapeutics[1]. Specifically, this pyrimidine scaffold is the foundational precursor for synthesizing Heteroaryldihydropyrimidines (HAPs), a potent class of HBV Capsid Assembly Modulators (CAMs)[2].

During chronic HBV infection, the viral core protein (Cp) must assemble into a precise icosahedral capsid to encapsidate the pregenomic RNA (pgRNA) and viral polymerase. Compounds derived from this precursor function primarily as CAM-A class modulators [3]. By binding allosterically to the hydrophobic dimer-dimer interface of the Cp, these HAP derivatives kinetically trap assembly intermediates. This misdirects the assembly process, forcing the core proteins to form aberrant, non-infectious polymer structures rather than intact capsids[4]. The resulting defective aggregates are subsequently cleared by the host's proteasomal and autophagic pathways.

MOA A Ethyl 2-hydroxy-6-methylpyrimidine -4-carboxylate B HAP Derivatives (CAM-A Class) A->B Chemical Synthesis C HBV Core Protein (Cp) Dimers B->C Allosteric Binding D Aberrant Capsid Misassembly C->D Kinetic Trapping E Intracellular Degradation D->E Host Clearance

Fig 1: Mechanism of Action for Precursor-Derived CAM-A Compounds.

Experimental Design & Causality: A Self-Validating System

To rigorously evaluate the efficacy of newly synthesized HAP derivatives, a self-validating tri-partite assay system must be employed. As a Senior Application Scientist, it is critical to understand why these specific assays are chosen:

  • Target Engagement (Cell-Free Native Gel): Standard SDS-PAGE denatures the viral capsid. We utilize native agarose gel electrophoresis because it preserves non-covalent multimeric structures. This allows researchers to visually distinguish between free Cp dimers, properly assembled capsids, and the high-molecular-weight aberrant aggregates specifically induced by CAM-A compounds[2].

  • Functional Efficacy (HepG2.2.15 qPCR): HepG2.2.15 cells stably express the full-length HBV genome via chromosomal integration, providing a continuous, physiologically relevant model of viral replication[5]. A 6-day compound incubation is strictly required because the HBV replication cycle is slow; it takes several days for intracellular cccDNA pools and secreted viral particles to reach a steady state suitable for accurate quantification.

  • Mechanistic Validation via Controls: Lamivudine (a nucleoside analogue and polymerase inhibitor) must be included as an orthogonal control. It will suppress HBV DNA in the qPCR assay but will fail to induce misassembly in the native gel. This cross-validation proves the assay system successfully isolates the specific CAM mechanism of action from general antiviral activity[3].

Quantitative Data Presentation

The following table summarizes representative profiling data for compounds derived from the ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate scaffold, demonstrating the calculation of the Selectivity Index (SI), a critical metric for advancing drug candidates.

Compound / DerivativeMechanism of ActionCp149 Misassembly (Native Gel)HepG2.2.15 EC₅₀ (µM)CCK-8 CC₅₀ (µM)Selectivity Index (SI)
Bay 41-4109 (Positive Control)CAM-A+++ (Severe Smearing)0.05> 50.0> 1000
Lamivudine (Orthogonal Control)Polymerase Inhibitor- (Intact Capsids)0.09> 100.0> 1100
Ethyl 2-hydroxy-6-methyl... Synthetic Precursor- (No Effect)> 100.0> 100.0N/A
Novel HAP Derivative 6a-25 CAM-A+++ (Severe Smearing)0.02> 50.0> 2500

Detailed Experimental Protocols

Protocol A: Cell-Free HBV Capsid Assembly Assay (Native Gel Immunoblotting)

This assay confirms direct biophysical engagement between the synthesized derivative and the HBV core protein[4].

  • Protein Preparation: Purify recombinant HBV core protein assembly domain (Cp149) expressed in E. coli. Maintain dimers in a destabilizing buffer (50 mM HEPES, pH 7.5).

  • Assembly Initiation: Dilute Cp149 to a final concentration of 10 µM in assembly buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Compound Addition: Add the test compound (synthesized from the pyrimidine precursor) at varying concentrations (0.1 µM to 50 µM). Include Bay 41-4109 as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the reaction mixture at 21°C for 24 hours to allow assembly kinetics to reach equilibrium.

  • Electrophoresis: Load the samples onto a 1% native agarose gel prepared in 1× TAE buffer. Run at 50V for 3 hours at 4°C to prevent heat-induced capsid dissociation.

  • Immunoblotting: Transfer the proteins to a nitrocellulose membrane via capillary action. Probe with a primary anti-HBc antibody, followed by an HRP-conjugated secondary antibody.

  • Interpretation: Intact capsids migrate as a distinct, fast-moving band. CAM-A active compounds will cause the disappearance of this band, replaced by a slower-migrating smear of aberrant aggregates[2].

Protocol B: HepG2.2.15 Cell-Based Antiviral Assay
  • Cell Seeding: Seed HepG2.2.15 cells at a density of 5 × 10⁴ cells/well in 96-well collagen-coated plates. Culture in DMEM/F12 supplemented with 10% FBS and 400 µg/mL G418 to maintain selection of the integrated HBV genome[6].

  • Compound Treatment: After 24 hours (when cells reach confluence), aspirate the media. Apply serial dilutions of the test compounds in fresh media.

  • Incubation & Media Refresh: Incubate at 37°C with 5% CO₂ for 6 days. Critical Step: On day 3, carefully aspirate the media and replace it with fresh media containing the corresponding compound concentrations to maintain drug pressure[3].

  • Viral DNA Extraction: On day 6, collect the culture supernatant. Extract extracellular HBV DNA using a commercial viral nucleic acid extraction kit according to the manufacturer's instructions.

  • qPCR Quantification: Perform quantitative Real-Time PCR using primers specific to the HBV core gene. Calculate the EC₅₀ (concentration reducing HBV DNA copy number by 50%) using non-linear regression analysis[5].

Protocol C: Cytotoxicity Assessment (CCK-8 Assay)

To ensure the antiviral effect is not an artifact of host cell death, cytotoxicity must be measured in parallel[3].

  • Parallel Plating: Prepare a duplicate 96-well plate of HepG2.2.15 cells treated identically to Protocol B.

  • Reagent Addition: On day 6, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well containing 100 µL of media.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Readout: Measure the absorbance at 450 nm using a microplate reader. Calculate the CC₅₀ (concentration reducing cell viability by 50%).

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 100 is generally required to consider the derivative a viable lead candidate.

Workflow cluster_assays Parallel Self-Validating Assays Step1 Seed HepG2.2.15 Cells (HBV Stable Expression) Step2 Compound Treatment (6 Days, Serial Dilutions) Step1->Step2 Step3A Supernatant Extraction (Viral DNA Isolation) Step2->Step3A Efficacy Arm Step3B Cell Viability Assessment (CCK-8 Reagent) Step2->Step3B Toxicity Arm Step4A qPCR Analysis (Calculate EC50) Step3A->Step4A Step4B Absorbance Readout (Calculate CC50) Step3B->Step4B Step5 Calculate Selectivity Index (SI = CC50 / EC50) Step4A->Step5 Step4B->Step5

Fig 2: Self-Validating Workflow for Cell-Based Antiviral & Cytotoxicity Assays.

References

  • Patent WO2020001448A1. Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases. Google Patents.

  • A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly. Proceedings of the National Academy of Sciences (PNAS). 2005.

  • Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. Viruses (MDPI). 2022.

  • Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability. RSC Medicinal Chemistry (PMC). 2023.

  • Anti-Hepatitis B Virus Activity of Chickweed[Stellaria media (L.) Vill.] Extracts in HepG2.2.15 Cells. Molecules (MDPI). 2012.

Sources

Method

Catalysts used in Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate cross-coupling reactions

Application Notes and Protocols for Catalysts in Cross-Coupling Reactions of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Catalysts in Cross-Coupling Reactions of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives are valuable intermediates in the synthesis of a diverse array of biologically active molecules, including kinase inhibitors and other targeted therapies.[2] The functionalization of the pyrimidine ring through transition metal-catalyzed cross-coupling reactions is a powerful strategy for generating molecular diversity and accessing novel chemical entities.[4][5]

This comprehensive guide provides an in-depth exploration of the catalysts and methodologies employed in the cross-coupling reactions of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

A critical consideration for the cross-coupling of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-2(1H)-one. Direct cross-coupling on the hydroxyl group can be challenging. A more robust and widely practiced approach involves the activation of the 2-hydroxy group, typically by conversion to a more reactive leaving group such as a halide (e.g., chloride) or a sulfonate (e.g., triflate or tosylate), prior to the cross-coupling step.[6] This guide will therefore focus on the cross-coupling reactions of the activated 2-chloro analogue, Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, as a versatile and practical precursor.

PART 1: Catalytic Systems for C-C and C-N Bond Formation

The two most prevalent and versatile cross-coupling reactions for the functionalization of pyrimidine rings are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][7]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl partners.[8] The choice of catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance, especially with electron-deficient heteroaryl halides.[9]

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Palladium(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often used due to their air and moisture stability. They are reduced in situ to the active Pd(0) species.[10] Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ are also highly effective.[11]

  • Ligands: The ligand plays a critical role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.[9][12] For electron-deficient pyrimidines, electron-rich and bulky phosphine ligands are often preferred. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown excellent performance in challenging cross-coupling reactions.[13][14]

  • Base: The base is essential for the transmetalation step, activating the boronic acid derivative.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.[4][13]

  • Solvent: Aprotic polar solvents such as dioxane, THF, and DMF are frequently used, often in combination with water to aid in the dissolution of the inorganic base.[10][15]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldsReference for Conditions
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O55-110Good to Excellent[16]
Pd₂(dba)₃SPhosK₃PO₄Dioxane80-110Excellent[13]
Pd(OAc)₂XPhosK₃PO₄t-BuOH/H₂O100Good to Excellent[17]
PdCl₂(dppf)-K₂CO₃DMF120 (Microwave)Good[13]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl pyrimidines, which are prevalent motifs in pharmacologically active compounds.[7][10]

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Similar to the Suzuki-Miyaura coupling, air-stable Pd(II) precatalysts are commonly used. The choice of precatalyst can influence the rate of formation of the active Pd(0) catalyst.[15]

  • Ligands: The development of specialized ligands has been pivotal to the broad applicability of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are highly effective for the amination of heteroaryl chlorides.[15][17] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be employed, often requiring higher reaction temperatures.[10][18]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are the solvents of choice to prevent catalyst deactivation and unwanted side reactions.[10][18]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldsReference for Conditions
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-120Good to Excellent[17]
Pd(OAc)₂RuPhosNaOtBuToluene80-110Excellent[18]
BrettPhos Pd G3-LiHMDSTHFRoom Temp to 80Good to Excellent[17][18]
Nickel and Copper-Based Catalytic Systems

While palladium catalysts are the most widely used, nickel and copper-based systems offer cost-effective and sometimes complementary alternatives.

  • Nickel Catalysis: Nickel catalysts are particularly effective for the cross-coupling of aryl chlorides and can exhibit unique reactivity and selectivity.[19] They are often used for C-H activation and can be advantageous for certain substrate combinations.[5]

  • Copper Catalysis: Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history and are especially useful for C-N and C-O bond formation.[20] Modern ligand-accelerated copper catalysis allows for milder reaction conditions.

PART 2: Experimental Protocols

The following protocols are presented as general guidelines and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, arylboronic acid, and base to a Schlenk tube. B Add palladium precatalyst and ligand. A->B C Evacuate and backfill with inert gas (3x). B->C D Add degassed solvent via syringe. C->D E Heat the reaction mixture with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with organic solvent. F->G H Filter through celite, wash with water and brine. G->H I Dry organic layer, concentrate, and purify by chromatography. H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, the arylboronic acid, and the base.

  • Add the palladium precatalyst and the ligand.

  • Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, the palladium precatalyst, and the phosphine ligand.[1]

  • Add the base to the tube.[1]

  • Evacuate and backfill the tube with the inert gas several times.[1]

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

PART 3: Mechanistic Insights and Visualizations

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR₂ Base PdII_Amido Ar-Pd(II)L_n-NR₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination commences with oxidative addition of the aryl halide to a Pd(0) complex. [7][10]The resulting Pd(II) complex then coordinates with the amine, which is subsequently deprotonated by the base to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired C-N coupled product and regenerates the active Pd(0) catalyst. [7][10][22]

References

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025, October 14). ACS Omega.
  • Aguilar-Aguilar, A., Liebeskind, L. S., & Peña-Cabrera, E. (2007). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters, 9(23), 4673-4676.
  • ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. (n.d.).
  • Recent Progressin the Synthesis, Functionalization,and Biological Outlook of Pyrimidines. (2025, October 6).
  • Nickel-Catalyzed Enantioselective C(sp3)–H Arylation of Ketones with Aryl Ethers via Selective CAr–O Cleavage to Construct All-Carbon Quaternary Stereocenters. (n.d.). CCS Chemistry.
  • Chemical Insights. (2024, November 24). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Optimising a Buchwald-Hartwig amin
  • Screening of different ligands for Suzuki coupling a. (n.d.).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. (2021, July 28).
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (n.d.). Organic & Biomolecular Chemistry.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxyl
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Regioselective 2-Amination of Polychloropyrimidines. (2016, April 15). Organic Letters.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025, November 5).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). PMC.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.).
  • MH Chem. (2022, June 22). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. (n.d.).
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (n.d.). PMC.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18).
  • Organic Chemistry Portal. (n.d.). In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing stalled or incomplete reactions when working with Ethyl 2-hydroxy-6-methylpyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing stalled or incomplete reactions when working with Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate .

Rather than providing generic advice, this guide deconstructs the fundamental electronic and mechanistic barriers inherent to this specific pyrimidine scaffold, providing self-validating protocols to drive your syntheses to completion.

Core Mechanistic Profiling: The Tautomeric Conundrum

Before troubleshooting specific reactions, it is critical to understand the dynamic nature of the substrate. Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate exists in a solvent-dependent equilibrium between its lactim (2-hydroxy) and lactam (2-oxo) forms[1].

The presence of the electron-withdrawing ethyl ester at the C4 position pulls electron density away from the ring. This stabilizes the 2-oxo tautomer but severely depresses its nucleophilicity. Failing to account for this electronic deactivation is the primary cause of incomplete functionalization in both electrophilic aromatic substitutions and ester manipulations.

Tautomerism Lactim Lactim Form (2-Hydroxy) Equilibrium Solvent & pH Dependent Lactim->Equilibrium Lactam Lactam Form (2-Oxo) Equilibrium->Lactam

Tautomeric equilibrium and its impact on pyrimidine reactivity pathways.

Diagnostic Module A: Stalled Chlorination (C-OH to C-Cl Activation)

Q: My attempt to convert the 2-hydroxy group to a 2-chloro derivative using neat POCl3​ is stalling at 50% conversion. Why is this happening, and how can I drive it to completion?

The Causality: Chlorination requires the 2-oxo oxygen to act as a nucleophile and attack the electrophilic phosphorus of POCl3​ . Because the C4-carboxylate group is highly electron-withdrawing, the oxo-oxygen is electron-deficient and reacts sluggishly[2]. Furthermore, as the reaction proceeds, it generates HCl. This acid protonates the pyrimidine nitrogen, creating a positively charged ring that completely halts further nucleophilic attack by the remaining unreacted substrate.

The Solution: Do not rely on excess POCl3​ and prolonged reflux. Instead, introduce a stoichiometric organic base (such as Pyridine or N,N-diethylaniline). The base serves a dual mechanistic purpose:

  • It scavenges the inhibitory HCl byproduct.

  • It reacts with POCl3​ to form a highly electrophilic Vilsmeier-Haack-type intermediate, drastically lowering the activation energy barrier for the C-O bond cleavage[3].

Quantitative Data: Chlorination Optimization
Reagent SystemTemperatureTimeConversion (%)Impurity Profile
POCl3​ (Neat, 10 eq)105°C (Reflux)12 h~55%High (Tar/Degradation)
POCl3​ (1.5 eq) + PhNEt2​ (1.0 eq)110°C4 h>90%Moderate
POCl3​ (1.0 eq) + Pyridine (1.0 eq)140°C (Sealed)2 h>98% Very Low

Data synthesized from large-scale solvent-free pyrimidine chlorination studies[3],[2].

Chlorination_Troubleshooting A Incomplete POCl3 Chlorination B Add Pyridine (1.0 eq) Scavenges HCl & Activates POCl3 A->B Step 1 C Seal Reactor & Heat to 140°C Overcomes Activation Barrier B->C Step 2 D Complete Conversion (>98% Yield) C->D Step 3

Workflow for optimizing POCl3 chlorination of 2-hydroxypyrimidines.

Self-Validating Protocol: Solvent-Free Chlorination

This protocol utilizes an equimolar approach to minimize hazardous waste while maximizing yield[3],[4].

  • Reactor Preparation: Ensure a 150 mL Teflon-lined stainless steel reactor is completely dry. Moisture violently degrades POCl3​ and generates excess HCl, which will stall the reaction[2].

  • Reagent Charging: Add Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (1.0 equivalent), fresh POCl3​ (1.05 equivalents), and anhydrous Pyridine (1.0 equivalent) to the reactor.

  • Thermal Activation: Seal the reactor securely and heat to 140°C for exactly 2 hours. The sealed environment prevents the escape of volatile reactive intermediates.

  • Quenching (Critical Step): Allow the reactor to cool to room temperature. Carefully open in a fume hood and pour the viscous mixture into vigorously stirred ice-cold water (0°C).

  • Isolation: Adjust the pH to 8–9 using saturated aqueous Na2​CO3​ . The desired ethyl 2-chloro-6-methylpyrimidine-4-carboxylate will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Validation: Monitor by LC-MS. The disappearance of the starting material ( [M+H]+ ) and the appearance of the product mass with a characteristic 3:1 isotopic ratio (due to 35Cl and 37Cl ) confirms complete conversion.

Diagnostic Module B: Incomplete Ester Hydrolysis

Q: Saponification (NaOH/EtOH) of the C4-ethyl ester is leaving significant unreacted starting material even after 24 hours of reflux. Why is the ester so resistant to basic hydrolysis?

The Causality: The 2-hydroxy proton on the pyrimidine ring is relatively acidic ( pKa​≈8.5 ). Under basic saponification conditions, this proton is stripped almost instantly, generating a pyrimidinolate anion. This negative charge delocalizes across the pyrimidine ring and the adjacent C4-carboxylate carbonyl. This creates a massive electrostatic shield that repels the incoming, negatively charged hydroxide nucleophile, stalling the reaction indefinitely.

The Solution: Abandon basic saponification. Switch to acid-catalyzed hydrolysis . Acidic conditions protonate the pyrimidine nitrogen, transforming the ring into a potent electron-withdrawing group. This highly activates the C4-carbonyl carbon toward nucleophilic attack by neutral water molecules, driving the reaction to rapid completion.

Hydrolysis_Mechanism Substrate Ethyl 2-hydroxy- 4-carboxylate BasePath NaOH / Base Substrate->BasePath AcidPath HCl / Acid Substrate->AcidPath Anion Pyrimidinolate Anion (Nucleophile Repulsion) BasePath->Anion Deprotonation Product Carboxylic Acid Anion->Product Stalled Cation Protonated Ring (Electrophilic Activation) AcidPath->Cation Protonation Cation->Product Fast

Mechanistic pathways for ester hydrolysis highlighting charge-induced reactivity.

Self-Validating Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: Suspend Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (1.0 equivalent) in a 6M aqueous HCl solution (10 mL per gram of substrate).

  • Reflux: Heat the suspension to 100°C (reflux) under continuous stirring. The starting material will gradually dissolve as it protonates and hydrolyzes.

  • Monitoring: Track the reaction via TLC (DCM:MeOH 9:1). The highly polar carboxylic acid product will remain at the baseline, while the ester runs higher.

  • Isolation: Once complete (typically 3-5 hours), cool the reaction mixture to 0°C. The 2-hydroxy-6-methylpyrimidine-4-carboxylic acid will precipitate as the hydrochloride salt.

  • Validation: Filter the solid and wash with a minimal amount of cold acetone. Confirm the loss of the ethyl group signals (triplet at ~1.3 ppm, quartet at ~4.3 ppm) via 1H -NMR.

References

  • Source: National Institutes of Health (PMC)
  • Technical Support Center: Chlorination in Pyrimidine Synthesis Source: BenchChem URL
  • From 2-Hydroxypyridine to 4(3H)
  • WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection Source: Google Patents URL

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 26460...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1). This compound is a critical heterocyclic intermediate, frequently utilized in the stereoselective synthesis of dihydropyrimidine derivatives for the treatment of HBV infections[1].

Due to the complex nature of the pyrimidine ring—specifically its propensity for hydrogen bonding, tautomerism, and phase demixing—crystallization can be highly challenging. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-purity, morphologically consistent yields.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my crystallization mixture form a milky emulsion instead of solid crystals upon cooling?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[2]. Causality: In complex pyrimidine derivatives, as the solution cools, solute-solute interactions can temporarily outweigh solute-solvent interactions before the thermodynamic threshold for classical nucleation is reached. This causes the solution to demix into two liquid phases: a solute-rich "oil" phase and a solvent-rich phase[3]. Consequence: Crystallization eventually occurs from the oil phase, but it traps solvent and impurities, resulting in slow crystal growth, uncontrollable morphology, and severe purity degradation[3]. Solution: You must bypass the binodal (LLPS) curve by initiating crystallization inside the Metastable Zone Width (MSZW). This is achieved by lowering the initial supersaturation concentration or by introducing seed crystals at a temperature above the cloud point (the temperature where the emulsion forms)[2].

Q2: Batch-to-batch, my XRD patterns are inconsistent. Why am I getting different polymorphs?

Diagnosis: The compound is undergoing Desmotropy driven by Enol-Keto Tautomerism [4]. Causality: The 2-hydroxy group on the pyrimidine ring exists in a dynamic tautomeric equilibrium with its 2-oxo (pyrimidin-4(3H)-one) keto form[5]. These two tautomers possess entirely different hydrogen-bond donor/acceptor profiles. Depending on the solvent polarity and cooling rate, one tautomer may preferentially crystallize over the other, a phenomenon defined as desmotropy[4]. Solution: Solvent selection dictates the tautomeric equilibrium. Protic solvents (like ethanol) stabilize the keto form via intermolecular hydrogen bonding, while aprotic solvents (like ethyl acetate) may favor the enol form[6]. Lock in your desired polymorph by strictly controlling the solvent ratio and utilizing a solvent-mediated phase transition (slurrying the kinetic polymorph to convert it to the thermodynamic polymorph).

Q3: Antisolvent addition is causing massive agglomeration. How can I fix this?

Diagnosis: High local supersaturation at the point of antisolvent injection. Causality: When an antisolvent (e.g., water) is rapidly added to the solvent (e.g., ethanol), the localized concentration of the antisolvent spikes, instantly crashing out the solute[7]. This rapid precipitation favors uncontrolled agglomeration rather than ordered crystal lattice growth. Solution: Implement reverse addition (adding the API solution to the antisolvent) or drastically reduce the antisolvent feed rate while increasing impeller agitation.

Part 2: Visualizing the Crystallization Workflows

LLPS_Workflow Start Cooling Crystallization Initiated Observe Visual Observation: Milky Emulsion or Clear? Start->Observe LLPS Milky/Oiling Out (LLPS Detected) Observe->LLPS Solute-solute interactions dominate Nucleation Clear Solution to Solid Crystals Observe->Nucleation Classical nucleation Action1 Decrease Initial Concentration or Change Solvent LLPS->Action1 Action2 Introduce Seed Crystals Above Cloud Point LLPS->Action2 Action3 Reduce Cooling Rate (<0.1 °C/min) LLPS->Action3 Success High Purity Crystalline Product Nucleation->Success Action1->Nucleation Action2->Nucleation Action3->Nucleation

Figure 1: Diagnostic workflow for bypassing Liquid-Liquid Phase Separation (LLPS).

Tautomerism Sol Compound in Solution (Dynamic Equilibrium) Enol Enol Form (2-Hydroxy) Sol->Enol Aprotic Solvents (e.g., EtOAc) Keto Keto Form (2-Oxo / Pyrimidinone) Sol->Keto Protic Solvents (e.g., EtOH/Water) PolyA Polymorph A (Kinetic) Enol->PolyA Desmotropy PolyB Polymorph B (Thermodynamic) Keto->PolyB Desmotropy PolyA->PolyB Solvent-Mediated Phase Transition

Figure 2: Thermodynamic control of enol-keto tautomerism during crystallization.

Part 3: Quantitative Data & System Parameters

Table 1: Solvent System Selection Matrix

Note: Parameters are generalized based on pyrimidine-derivative behavior in standard pilot-scale reactors.

Solvent SystemTautomer PreferenceLLPS RiskYield PotentialRecommended Application
Ethanol (100%) Keto (Pyrimidinone)LowModeratePrimary cooling crystallization; high purity.
Ethanol / Water (70:30) Keto (Pyrimidinone)High HighAntisolvent crystallization; requires strict seeding.
Ethyl Acetate Enol (2-Hydroxy)LowLowPolymorph screening; extraction phase.
DMSO / Water Mixed / EmulsifiedVery High HighAvoid unless performing interfacial cocrystallization[7].
Table 2: LLPS Troubleshooting & Parameter Adjustments
SymptomRoot CauseCorrective Action
Cloud point reached at 45°CHigh initial supersaturationDilute solution by 10-15% v/v with primary solvent.
Oil droplets trap mother liquorRapid cooling rateReduce cooling ramp to 0.1 °C/min through the MSZW.
Sticky, amorphous solidCrystallization from oil phaseHeat to 5°C above cloud point, add 1-2% w/w seed crystals, hold for 1 hr.

Part 4: Validated Experimental Protocols

Protocol A: Seeding-Assisted Cooling Crystallization (Bypassing LLPS)

This protocol is a self-validating system: if the solution remains clear prior to seeding, the initial concentration is correctly calibrated below the binodal curve.

  • Dissolution: Suspend 10.0 g of crude Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in 40 mL of absolute Ethanol[1].

  • Heating: Heat the reactor to 75°C under continuous agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble mechanical impurities. Return the filtrate to the reactor and stabilize at 70°C.

  • Controlled Cooling (Phase 1): Cool the solution at a rate of 0.5 °C/min to 55°C. Self-Validation Check: The solution must remain completely clear. If a milky emulsion forms, reheat to 70°C and add 5 mL of Ethanol.

  • Seeding: At 55°C, introduce 0.1 g (1% w/w) of pure, milled seed crystals of the desired polymorph.

  • Aging: Hold the temperature at 55°C for 60 minutes. This allows the seed crystals to consume supersaturation, expanding the crystal surface area and preventing LLPS[3].

  • Controlled Cooling (Phase 2): Cool the suspension from 55°C to 5°C at a strict, slow rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (0°C) Ethanol.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours to constant weight.

Protocol B: Solvent-Mediated Phase Transition (Polymorph Conversion)

Use this protocol if XRD indicates a mixture of enol/keto desmotropes.

  • Slurry Formation: Suspend the mixed-polymorph batch in a 90:10 mixture of Ethanol/Water (10 volumes relative to API mass).

  • Thermal Cycling: Heat the slurry to 50°C for 2 hours, then cool to 20°C for 2 hours. Repeat this cycle three times.

  • Mechanism: The more soluble, kinetically favored tautomeric polymorph will dissolve into the solvent and recrystallize onto the lattice of the thermodynamically stable polymorph[4].

  • Harvest: Filter the uniform crystalline suspension at 20°C, wash with cold Ethanol, and dry under vacuum.

Part 5: References

  • WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzkRV9ELOVmUe93Lzn1nrlz1V0Qe7hn0yEN84dn0AI1IWU26UVEzbNJ19AKLXWqkMamA97oL5zFL2CJKbEb_DsqOVPGT6zPwxe-WuYJ3DyWfsBLLfb6grdjW0nL2Ox5SDfynPvCGQG0LBlnreY]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcIgOQp9WhkxP0u7_Q-uUFzClwjImb0j8Kfp5dghZLMvR8zsRmJqbluTOOBnk6nvpbSZ9whXVti66c70dKK_fK-GjOgVz1KlJ8RkN6Ch3U54vBdG3BK_HigqSyHhQgFdEjpNnSYkZuzCRAKg==]

  • Experimental investigation and prediction of oiling out during crystallization process - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Zo0mzq0bEQL_PtVotHTq6KYbAbiIw8ygai234PX5pQWxGHXtceKuR7OMskbjPIbHs7QJbjyWEnEcq1EVpuD-AKfNMdiQ1L1K7dbP8s0pE4K9Gb-ehGkJ7sjK7U9HtYdr_Iwk6n6bLxwPMx1kmbyFKKmz7hhBMEKOzo8cmctmABYvwn0JRMMoh9TVyCTjjTskot18vGnTQxKI5KtxdFlycHlhl7oW7ZSfkrejzFM0p-VsGC2nAINmJXDEivg3YjUJxjhD5w==]

  • Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation - Bradford Scholars.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAhosK-FI-P2-_jkH_D_J--lfcsS14lQZRABxpq7O6KuBGSvG4g6pT3RZNYzYtClpzs5C6GcVzFJ941iKfIC5Xoiy_h2lIp3PVCwWm0cxEc9mGWNkx52hVbgTI1iZqh4bzCoDp3qFriKbraXV_B1GCRKz_weaRK8PUhFgP26VLHRsGzwvN1GQISEqeiWi8EhmbXD8=]

  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_HnmqrbxmhVd4S1a80Mgf_A2GkwXk-529lIQ_AJvJQKt7Yw74pmJZyZzlcfxAw6jvQRhgYyW9rin2Tw0wqw_-wJH3e8AZm9rF9BafQ3nKiJ1ctloRE3epESMZGfisq79qhFMNmDzjpiiTZHYkNLp9LIQejfjGTYVb8RnrUm2hQ1UB4r5sBPA8XlYRv6-WX6tUwFDq89iciQ_4pR-pppcYV5lkmxApqTRafPqvurz34PjIxvcNOGKOLza2oE7ge27yno7FOTzaUg-67slGj8G7LOpGtt7e6TFbdXdXgic9oIAJvw==]

  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH15iRZSWlTe1jA5ZX2ox1qxixVHp-Mk2Tb7nIvwcluMRL0tGDO7QpjmaOfa0IenEq0IZpPvLl17jWzQiecgfIKP3cjbPj1GI0eihK5ROxBUnj1eSQ_lO79S46DfVBVu4n9CQSE6x7WqbJrgLM=]

  • Polymorphism and Desmotropy in Heterocyclic Crystal Structures - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELtxo_YV_VT54n2ADyVs6mVXW_CtUi5JpywqdB3T7uKn9EI3LQkpvoTAwaKwGeAAHHpMRFvCLmC6eiO-ncVe7FeKBPnY3GBzFOO_8nb7Y8Balmo5zUFmmOGadzEADFLKYnEBVL7w==]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Welcome to the dedicated technical support center for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a primary focus on preventing hydrolysis. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and stability of your valuable samples.

Introduction: The Challenge of Hydrolysis

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a key building block in medicinal chemistry and drug discovery.[1] As an ester, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol. This degradation can significantly impact experimental outcomes by reducing the purity of the starting material, altering its physicochemical properties, and potentially introducing impurities that could interfere with subsequent reactions or biological assays.

The primary driver of this degradation during storage is exposure to moisture. Many highly functionalized organic compounds, including pyrimidine derivatives, can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] Therefore, understanding and controlling the storage environment is paramount to preserving the shelf-life and reliability of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.

This guide provides a comprehensive overview of the mechanisms of hydrolysis, best practices for storage, and troubleshooting strategies to identify and mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, the ester functional group is susceptible to cleavage by water, leading to the formation of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid and ethanol. This is a significant concern as it reduces the purity of your compound, which can lead to inaccurate results in downstream applications, such as SAR studies, kinetic assays, or when used as a precursor in multi-step syntheses.[3][4]

Q2: How can I tell if my sample of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate has undergone hydrolysis?

A2: Visual inspection may sometimes reveal clumping or a change in the physical appearance of the solid, which can be an indication of moisture absorption.[2] However, the most reliable methods for detecting hydrolysis are analytical. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of the more polar carboxylic acid peak, which will have a different retention time than the parent ester.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the presence of the carboxylic acid and ethanol hydrolysis products.[6]

Q3: What are the ideal storage conditions for this compound?

A3: Based on available safety data sheets and best practices for hygroscopic compounds, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C. Some suppliers may recommend storage at -20°C for long-term stability.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, airtight container. For highly sensitive applications, consider using a container with a septum seal to allow for removal of the compound without exposing the bulk material to the atmosphere.

  • Desiccation: Store the primary container within a secondary container, such as a desiccator or a sealed bag, containing a suitable desiccant.

Q4: Which desiccant is best for storing this compound?

A4: The choice of desiccant depends on the required level of dryness.

  • Silica gel is a good general-purpose desiccant suitable for maintaining a dry environment in storage containers.[7][8]

  • Molecular sieves (such as type 4A) are more aggressive and can achieve a much lower relative humidity, making them ideal for highly moisture-sensitive compounds.[7][9] For a compound like Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, which is susceptible to hydrolysis, using a molecular sieve is a robust preventative measure.

Q5: Can I store a solution of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate?

A5: Storing this compound in solution is generally not recommended for long periods, as this will accelerate hydrolysis, especially in protic or aqueous-based solvents. If you must store a solution, use an anhydrous aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane) and store at low temperatures (e.g., -20°C or -80°C). It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the potential hydrolysis of your Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate sample.

Issue 1: Unexpected or Poor Results in a Chemical Reaction
  • Symptom: A reaction using Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate as a starting material gives a low yield, produces unexpected byproducts, or fails to proceed to completion.

  • Possible Cause: The purity of the starting material may be compromised due to hydrolysis. The resulting carboxylic acid may not be reactive under the desired reaction conditions or could interfere with the catalyst.

  • Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyrimidine-4-Carboxylate Derivatives

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing severe chromatographic peak tailing when analyzing pyrimidine-4-carboxylate derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing severe chromatographic peak tailing when analyzing pyrimidine-4-carboxylate derivatives.

Unlike standard small molecules, pyrimidine-4-carboxylates possess a unique amphoteric nature and structural geometry that trigger multiple secondary retention mechanisms simultaneously. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you systematically restore peak symmetry.

Diagnostic Workflow

Before adjusting your instrument, use the following logical decision tree to isolate the root cause of the tailing.

HPLC_Troubleshooting Start Symptom: Peak Tailing Observed (Pyrimidine-4-carboxylates) CheckPH 1. Evaluate Mobile Phase pH Is the pH within ±2 units of the analyte's pKa? Start->CheckPH AdjustPH Action: Adjust pH to < 2.5 (Acidic) or > 8.0 (Basic) using appropriate buffers CheckPH->AdjustPH Yes (Mixed Ionization) CheckSilanol 2. Evaluate Stationary Phase Is the column high-purity (Type B) and fully end-capped? CheckPH->CheckSilanol No (pH is optimized) Resolved Result: Peak Symmetry Restored (Asymmetry Factor 0.9 - 1.2) AdjustPH->Resolved ChangeColumn Action: Switch to a Polar-embedded or fully end-capped C18 column CheckSilanol->ChangeColumn No (Type A Silica) CheckMetal 3. Evaluate Metal Chelation Are pyrimidine nitrogens/carboxylates chelating system metals? CheckSilanol->CheckMetal Yes (Type B Silica) ChangeColumn->Resolved Passivate Action: Passivate LC system, use PEEK tubing, or add EDTA CheckMetal->Passivate Yes (Suspected Chelation) Hardware 4. Check Extra-Column Volume & Hardware Integrity (Frits/Fittings) CheckMetal->Hardware No Passivate->Resolved Hardware->Resolved Dead Volume Fixed

Caption: Systematic troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Core FAQs & Mechanistic Troubleshooting

Q1: Why do pyrimidine-4-carboxylates exhibit more severe tailing than other basic compounds?

A: The severity of tailing is due to the synergistic effect of three distinct secondary retention mechanisms:

  • Amphoteric Ionization: Pyrimidine-4-carboxylates contain basic pyrimidine ring nitrogens (pKa ~1-3) and an acidic carboxylate group (pKa ~2-4). Operating at a mid-range pH (4-7) results in zwitterionic behavior, leading to unpredictable multi-mode retention[1].

  • Silanol Interactions: At mid-pH, residual silanol groups on the silica stationary phase are ionized (SiO⁻). The basic nitrogens of the pyrimidine ring strongly interact with these ionized silanols via ion-exchange and hydrogen bonding, causing the later-eluting half of the peak to drag[1][2][3].

  • Bidentate Metal Chelation: The spatial arrangement of the N3 nitrogen on the pyrimidine ring and the adjacent C4-carboxylate creates a perfect bidentate ligand. This motif aggressively chelates trace transition metals (e.g., Fe³⁺, Al³⁺) present in older silica matrices or stainless steel instrument flow paths[2][4].

Q2: How do I optimize the mobile phase pH to eliminate these secondary interactions?

A: You must ensure the molecule is in a single, uniform ionization state by adjusting the mobile phase pH at least 2 units away from the analyte's pKa[4]. For pyrimidine-4-carboxylates, the most effective strategy is lowering the pH below 2.5 . At this pH:

  • The carboxylate group is fully protonated (neutral, COOH).

  • The residual silanol groups on the silica surface are fully protonated (neutral, SiOH), which drastically suppresses secondary ion-exchange interactions[1][3][5].

  • Caution: The pyrimidine nitrogens will be positively charged. If tailing persists at low pH, you must add a volatile basic modifier (like triethylamine) to compete for any remaining active sites[2][5].

Q3: I optimized the pH, but tailing persists. Could my stationary phase be the issue?

A: Yes. If you are using an older "Type A" silica column, it contains high levels of trace metals that withdraw electrons from adjacent silanols, making them highly acidic and prone to tailing[2]. The Fix: Upgrade to a high-purity "Type B" silica column [2][6]. These columns are manufactured in metal-free environments and feature extensive "end-capping"—a chemical process that derivatizes free silanols to render the surface inert[2][6]. Alternatively, use a polar-embedded C18 column, which creates a protective hydration layer that shields basic analytes from the silica backbone.

Q4: How can I confirm if metal chelation is the root cause of the tailing?

A: You can validate metal chelation by introducing a stronger chelating agent into the system. If adding a small concentration of EDTA (e.g., 0.1 mM) to the mobile phase suddenly sharpens your pyrimidine-4-carboxylate peak, metal chelation is the definitive cause[4]. To permanently resolve this without relying on EDTA, replace stainless steel capillary tubing with PEEK tubing and utilize metal-free (bio-inert) column hardware[4][6].

Quantitative Data Presentation

Table 1: Mobile Phase Buffer Selection for Pyrimidine-4-Carboxylates

Use this table to select the optimal buffer system based on your detector and column stability.

Buffer SystemTarget pHAnalyte StateSilanol StateExpected Asymmetry ( As​ )Pros & Cons
0.1% Formic Acid ~2.7CationicPartially Protonated1.4 - 1.8Pro: MS-compatible. Con: Weak buffering capacity; may not fully suppress silanols.
25 mM Phosphate + H₃PO₄ 2.0 - 2.5CationicFully Protonated1.0 - 1.2Pro: Excellent silanol suppression[3][5]. Con: Non-volatile; strictly for UV detection.
10 mM Ammonium Acetate 5.0 - 6.0ZwitterionicFully Ionized (SiO⁻)> 2.0 (Severe Tailing)Pro: Gentle on columns. Con: Maximizes secondary interactions[1][3]. Avoid for these analytes.
0.1% TFA (Trifluoroacetic Acid) ~2.0CationicFully Protonated0.9 - 1.1Pro: Acts as an ion-pairing agent, masking basic nitrogens. Con: Causes ion suppression in MS.
Table 2: Impact of Hardware & Column Modifications on Peak Shape

Empirical data summarizing the expected reduction in peak tailing when applying specific hardware fixes.

Modification AppliedBaseline As​ Post-Modification As​ Primary Mechanism of Action
Switch from Type A to Type B Silica 2.301.45Elimination of trace metals and highly acidic geminal silanols[2].
Addition of 10 mM Triethylamine (TEA) 1.801.10TEA acts as a competing base, aggressively binding to active silanols[2][5].
System Passivation (Nitric Acid Wash) 1.951.25Strips chelated iron/aluminum from stainless steel flow paths[2].
Reduction of Extra-Column Volume 1.501.15Minimizes band broadening caused by excessive tubing length/ID[6].

Experimental Protocols

To ensure scientific integrity, utilize these self-validating protocols to troubleshoot your system.

Protocol 1: Systematic Mobile Phase pH Optimization & Silanol Suppression

Objective: To force the analyte into a single ionization state and chemically mask residual silanols.

  • Baseline Measurement: Prepare your pyrimidine-4-carboxylate sample in the initial mobile phase[6]. Inject the sample using a standard 25 mM Potassium Phosphate buffer at pH 7.0. Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Acidification: Prepare a new mobile phase consisting of 25 mM Potassium Phosphate, adjusted to pH 2.5 using concentrated phosphoric acid[3][5]. Flush the column with 20 column volumes to fully equilibrate.

  • Re-evaluation: Inject the sample. If As​ drops to ≤ 1.2, the issue was purely pH-driven mixed ionization.

  • Silanol Blocking (If tailing persists): If As​ remains > 1.3, residual silanols are active. Add 10 mM Triethylamine (TEA) to the pH 2.5 aqueous mobile phase[5]. Readjust the pH back to 2.5 if the TEA shifts it.

  • Validation: A subsequent injection yielding an As​ of ~1.0 validates that basic nitrogen-silanol interactions were the root cause.

Protocol 2: LC System Passivation for Metal-Chelating Analytes

Objective: To strip transition metals from the fluidic path that cause bidentate chelation with pyrimidine-4-carboxylates.

  • System Preparation: Remove the analytical column and replace it with a zero-dead-volume union. Disconnect the detector flow cell to prevent damage.

  • Acid Flush: Flush the entire HPLC system (lines, autosampler, pump heads) with 20% (v/v) Nitric Acid in water at 1.0 mL/min for 30 minutes. This passivates the stainless steel by removing free iron and forming a protective chromium oxide layer.

  • Neutralization: Flush the system with HPLC-grade water for 45 minutes, or until the effluent pH returns to neutral (pH ~7.0).

  • Hardware Swap: Replace the stainless steel capillary tubing between the autosampler, column, and detector with PEEK (Polyetheretherketone) tubing (0.005" ID)[6].

  • Validation: Reinstall a high-purity Type B silica column[2]. Inject the sample. A dramatic improvement in peak shape validates that metal chelation was the primary driver of the tailing.

References

  • Understanding HPLC Peak Tailing | PDF - Scribd Source: Scribd URL
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders Source: GMP Insiders URL
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex Source: Phenomenex URL
  • Source: Zendesk (Shimadzu Support)
  • HPLC Troubleshooting Guide - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Fixing Peak Tailing in HPLC Analysis | PDF Source: Scribd URL
  • Resolving peak tailing in HPLC analysis of Leptomerine Source: Benchchem URL
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1). This pyrimidine core is a critical intermediate in the development of various therapeutic agents, including antiviral capsid assembly modulators [1].

While the cyclocondensation of ethyl 2,4-dioxopentanoate and urea is a robust pathway, it is highly susceptible to side reactions such as ester hydrolysis, incomplete cyclization, and diketoester self-condensation. This guide provides a mechanistic breakdown, optimized protocols, and troubleshooting FAQs to ensure high-yield, self-validating workflows.

Mechanistic Pathway & Side Product Divergence

The synthesis relies on the acid-catalyzed condensation of a 1,3-dicarbonyl system (ethyl 2,4-dioxopentanoate) with urea. The reaction proceeds via hemiaminal formation followed by intramolecular cyclization and dehydration. Deviations in water content, acid stoichiometry, or temperature push the equilibrium toward unwanted side products.

Mechanism SM Ethyl 2,4-dioxopentanoate + Urea Act Acid-Catalyzed Activation (Carbonyl Protonation) SM->Act Int1 Hemiaminal Formation (Nucleophilic Attack by Urea) Act->Int1 Side2 Self-Condensation (Aldol Byproducts) Act->Side2 Base / Low Urea Conc. Int2 Dehydration & Intramolecular Cyclization Int1->Int2 Side3 Incomplete Cyclization (Acyclic Adducts) Int1->Side3 Insufficient Acid Catalyst Prod Ethyl 2-hydroxy-6-methylpyrimidine- 4-carboxylate Int2->Prod Optimal Acid & Heat Side1 Ester Hydrolysis (Carboxylic Acid Byproduct) Prod->Side1 Excess H2O / Prolonged Heat

Reaction pathways for ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate synthesis and side products.

Quantitative Data Summary: Impact of Reaction Conditions

The table below summarizes how different catalytic systems and conditions influence the distribution of the target product versus common side products.

Reaction ConditionCatalyst / ReagentTime & TempTarget Yield (%)Major Side ProductSide Product (%)
Standard Aqueous AcidConc. HCl (aq), Ethanol16h, 90 °C55 - 65%2-hydroxy-6-methylpyrimidine-4-carboxylic acid15 - 25%
Prolonged HeatingConc. HCl (aq), Ethanol24h, 90 °C< 40%2-hydroxy-6-methylpyrimidine-4-carboxylic acid> 50%
Acid Deficiency0.1 eq HCl (aq), Ethanol16h, 90 °C30 - 40%Acyclic hemiaminal adducts40 - 50%
Optimized Anhydrous TMSCl or Ethanolic HCl 12h, 80 °C 85 - 92% Aldol self-condensation traces < 5%

Data synthesized from standard pyrimidine cyclocondensation optimization profiles.

Self-Validating Experimental Protocol

To maximize the yield of the ethyl ester and prevent hydrolysis, the following protocol replaces aqueous concentrated HCl with strictly anhydrous conditions. This self-validating workflow ensures that the dehydration steps are driven forward without introducing the water necessary for ester saponification [1].

Materials Required:
  • Ethyl 2,4-dioxopentanoate (1.0 equivalent)

  • Urea (1.2 equivalents)

  • Anhydrous Ethanol (0.5 M relative to diketoester)

  • Chlorotrimethylsilane (TMSCl) or 4M HCl in Dioxane/Ethanol (1.5 equivalents)

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Urea (1.2 eq) in anhydrous ethanol under an inert nitrogen atmosphere.

  • Acidification: Slowly add the anhydrous acid source (e.g., TMSCl, 1.5 eq) to the suspension at room temperature. Causality check: TMSCl reacts with trace moisture and ethanol to generate anhydrous HCl in situ, providing the necessary protons for carbonyl activation without introducing water.

  • Substrate Addition: Add Ethyl 2,4-dioxopentanoate (1.0 eq) dropwise over 15 minutes. Causality check: Slow addition maintains a high local concentration of urea relative to the diketoester, kinetically favoring the cross-condensation over diketoester self-condensation.

  • Cyclocondensation: Heat the reaction mixture to 80 °C (reflux) and stir for 12 hours. Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexane).

  • Work-up & Precipitation: Once the acyclic intermediate is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume.

  • Neutralization: Carefully adjust the pH to 7–8 using a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality check: The product is a pyrimidinone tautomer that is highly soluble in strongly acidic or highly basic aqueous solutions. Neutralizing to pH 7-8 ensures the molecule is uncharged, triggering its precipitation out of the aqueous phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Recrystallize from ethanol/water if necessary.

Troubleshooting FAQs

Q: My LC-MS shows a significant peak at [M-28] or a mass corresponding to the carboxylic acid. How do I stop this? A: You are observing ester hydrolysis. The classic protocol uses concentrated aqueous HCl (which is ~63% water) and prolonged heating at 90 °C [1]. Under these conditions, the ethyl ester group of either the starting material or the final pyrimidine product hydrolyzes to 2-hydroxy-6-methylpyrimidine-4-carboxylic acid. Solution: Switch to an anhydrous acid catalyst. Using TMSCl or a pre-mixed solution of HCl in ethanol eliminates the water source, preserving the ethyl ester.

Q: The reaction mixture turns dark brown/black, and I am isolating a complex mixture of polymeric materials. What went wrong? A: This indicates aldol-type self-condensation of the ethyl 2,4-dioxopentanoate. 1,3-dicarbonyls are highly reactive and can polymerize if the nucleophile (urea) is not readily available or if the acid concentration is too low to drive the desired hemiaminal formation. Solution: Ensure your urea is finely milled and fully suspended/dissolved. Add the diketoester slowly to the urea/acid mixture rather than mixing everything at once. Using a slight excess of urea (1.2 to 1.5 eq) also helps trap the activated diketoester before it can react with itself.

Q: I am seeing an intermediate mass that is +18 Da higher than my target product. Why isn't it cyclizing? A: A mass of +18 Da typically corresponds to the uncyclized hemiaminal intermediate (incomplete dehydration). The final step of the pyrimidine synthesis requires the elimination of water to form the aromatic ring. Solution: This is usually caused by insufficient acid catalyst or insufficient heat. Ensure you are using at least 1.0 to 1.5 equivalents of acid. If the problem persists, you can add a Dean-Stark trap to physically remove water from the reaction mixture, which thermodynamically drives the dehydration step to completion via Le Chatelier's principle.

Q: Can I use sodium hydroxide during the workup to neutralize the acid? A: It is highly recommended to use a milder base like saturated NaHCO₃. Strong bases like 10 M NaOH (sometimes cited in older literature [1]) can cause rapid saponification of your ethyl ester product during the workup phase, especially if the mixture is still warm or if the pH locally exceeds 10.

References

  • Janssen Sciences Ireland UC. (2020). Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases (Patent No. WO2020001448A1).
  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.[Link](Note: Cited for general mechanistic grounding of pyrimidine cyclocondensations).

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of pyrimidine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of pyrimidine derivatives. Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate presents a unique physicochemical challenge: its poor aqueous solubility is driven by a combination of high crystal lattice energy (facilitated by planar π−π stacking and lactam-lactim intermolecular hydrogen bonding) and the lipophilic bulk of its C6-methyl and C4-ethyl ester groups[1][2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable aqueous solutions for both in vitro assays and in vivo dosing.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My compound precipitates immediately upon dilution from DMSO into my assay buffer. Why is the kinetic solubility so low? A1: You are observing a phenomenon known as "solvent shift shock." When transitioning from a 100% organic stock to an aqueous buffer, the water molecules cannot form a hydration shell fast enough to outcompete the compound's intrinsic crystal lattice energy[1]. Because the pyrimidine ring is highly planar and symmetrical, it rapidly nucleates and crystallizes[2]. To prevent this, you must either disrupt the crystal packing thermodynamically or lower the dielectric constant of the buffer using a co-solvent gradient before final dilution.

Q2: Can I just increase the pH of my buffer to dissolve the compound? A2: Yes, but with strict limitations. The 2-hydroxyl group on the pyrimidine ring (which exists in equilibrium with its 2-oxo tautomer) has a predicted pKa​ of approximately 6.87[3]. Adjusting your buffer to pH 7.5–8.0 will deprotonate this group, forming a water-soluble anion and significantly enhancing solubility. Critical Warning: Do not exceed pH 8.5. The molecule contains a C4-ethyl ester. High pH environments will trigger base-catalyzed hydrolysis, degrading your compound into the corresponding carboxylic acid and invalidating your assay.

Q3: What is the best formulation strategy for in vivo dosing where high DMSO concentrations are toxic? A3: We recommend inclusion complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The cyclodextrin's hydrophobic internal cavity encapsulates the lipophilic ethyl ester and methyl groups, while its hydrophilic exterior ensures compatibility with the aqueous bulk[4]. This technique reliably increases the apparent aqueous solubility and bioavailability of poorly soluble drugs without altering their chemical structure[1][4].

Q4: What if complexation and pH adjustment fail? A4: If the compound remains insoluble in both aqueous and standard non-aqueous fluids, you must transition from a solution-based approach to a particulate approach. Formulating a nanosuspension via media milling or precipitation techniques creates a colloidal dispersion of sub-micron drug particles stabilized by surfactants, drastically increasing the surface area for dissolution[5][6].

Part 2: Quantitative Data & Strategy Selection

Select your solubilization strategy based on your experimental phase. The table below summarizes the expected performance and mechanistic trade-offs for each approach.

Solubilization TechniquePrimary Mechanism of ActionExpected Solubility IncreaseOptimal Application PhaseTechnical Limitations
pH Adjustment (pH 7.8) Ionization of the 2-hydroxyl group ( pKa​ ~6.87)5x – 10xIn vitro biochemical assaysRisk of C4-ester hydrolysis if pH > 8.5.
Co-solvent (5% DMSO) Disruption of the aqueous hydration shell10x – 50xHigh-throughput screeningCellular toxicity; risk of delayed precipitation.
HP- β -CD (20% w/v) Thermodynamic inclusion complexation50x – 100xIn vivo PK/PD dosingHigh excipient mass required; requires 48h equilibration.
Nanosuspension Surface area expansion via particle size reduction>100x (Apparent)Oral bioavailability studiesComplex manufacturing; requires surfactant stabilization[6].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a self-validation step to differentiate between a true thermodynamic solution and a deceptive colloidal suspension.

Protocol A: pH-Controlled Solvent Shift (For In Vitro Assays)

Causality: This protocol leverages the pKa​ of the 2-OH group while utilizing a minimal amount of DMSO to lower the activation energy required to break the crystal lattice.

  • Stock Preparation: Dissolve Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in 100% anhydrous DMSO to a concentration of 50 mM.

  • Buffer Optimization: Prepare a 50 mM HEPES buffer and strictly adjust the pH to 7.8. (Rationale: pH 7.8 ensures >85% ionization of the compound while protecting the ethyl ester from hydrolysis).

  • Solvent Shift: While vigorously vortexing the HEPES buffer, add the DMSO stock dropwise to achieve a final concentration of 1 mM (2% DMSO final).

  • Self-Validation (Turbidity Check): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader.

    • Pass: OD600​<0.05 (True solution achieved).

    • Fail: OD600​≥0.05 (Micro-precipitation has occurred; the kinetic solubility limit has been breached)[1].

Protocol B: Thermodynamic Complexation with HP- β -CD (For In Vivo Dosing)

Causality: Complexation is an equilibrium-driven process. The energy gained by hydrophobic interactions inside the cyclodextrin cavity must overcome the crystal lattice energy of the solid pyrimidine[1].

  • Excipient Preparation: Dissolve HP- β -CD in sterile saline to a concentration of 20% (w/v).

  • Compound Addition: Add an excess amount (e.g., 10 mg/mL) of solid Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate to the cyclodextrin solution.

  • Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 48 hours. (Rationale: 48 hours is required to reach thermodynamic equilibrium and fully disrupt the solid crystal packing).

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid[1].

  • Self-Validation (Quantification): Dilute the filtered supernatant 1:100 in mobile phase and quantify the exact solubilized concentration using RP-HPLC against a known standard curve.

Part 4: Solubilization Workflow Diagram

Follow this logical decision tree to systematically overcome the solubility limits of your pyrimidine derivative.

Caption: Systematic workflow for overcoming pyrimidine derivative solubility limits.

Part 5: References

  • Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs Source: crsubscription.com5

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer Source: ijcsrr.org4

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: nih.gov6

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: benchchem.com1

  • ETHYL 2-HYDROXYPYRIMIDINE-4-CARBOXYLATE Source: chemicalbook.com3

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: scispace.com2

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Application Scientist's Overview The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antidiabetic, antiviral, and antineoplastic agents[1]. The synthesis of Ethyl 2-hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist's Overview

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antidiabetic, antiviral, and antineoplastic agents[1]. The synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate traditionally relies on the conventional thermal condensation of urea and a 1,3-dicarbonyl equivalent (such as ethyl 2,4-dioxopentanoate) over several hours.

However, Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By leveraging dielectric heating, microwave irradiation directly couples with the polar reaction intermediates, rapidly overcoming the activation energy barrier for the rate-limiting cyclization step[2]. This guide provides a self-validating protocol and addresses the thermodynamic and kinetic bottlenecks users face when optimizing this specific pyrimidine derivative.

Standard Operating Procedure (SOP): Self-Validating Microwave Cyclocondensation

This protocol is engineered to be a closed-loop, self-validating system. Every critical step includes an In-Process Control (IPC) to verify success before proceeding, minimizing wasted reagents and time[3].

Materials & Reagents
  • Electrophile : Ethyl 2,4-dioxopentanoate (1.0 mmol)

  • Nucleophile : Urea (1.5 mmol)

  • Catalyst : p-Toluenesulfonic acid (PTSA) or Guanidine hydrochloride (5 mol%)[3]

  • Solvent System : Absolute Ethanol / Glacial Acetic Acid (3:1 v/v)

Step-by-Step Methodology
  • Reaction Assembly : In a 10 mL microwave-safe quartz or borosilicate vial equipped with a magnetic stir bar, add the ethyl 2,4-dioxopentanoate, urea, and catalyst. Add 3.0 mL of the solvent system.

    • Causality: A slight excess of urea (1.5 eq) is used to compensate for potential thermal degradation into isocyanic acid and ammonia. The ethanol/acetic acid mixture provides an optimal "loss tangent" ( tanδ ), ensuring efficient absorption of microwave energy while maintaining the acidic environment needed for dehydration.

    • Validation Check: Visually confirm a homogenous suspension. Seal the vial with a pressure-rated PTFE cap.

  • Microwave Irradiation : Place the vial in the monitored microwave synthesizer. Set the parameters: Temperature = 120 °C, Ramp Time = 3 minutes, Hold Time = 10 minutes, Maximum Power = 200 W, Stirring = High[4].

    • Causality: The 3-minute ramp prevents localized superheating and sudden pressure spikes from rapid solvent vaporization.

    • Validation Check: Monitor the real-time telemetry on the synthesizer. The power curve should spike initially and then drop to a maintenance level (<50 W) once 120 °C is reached. If power remains at 200 W, the solvent is not absorbing energy efficiently.

  • In-Process Control (IPC) : Cool the vial to room temperature using compressed air (built-in cooling protocol). Extract a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Validation Check: The disappearance of the UV-active dicarbonyl starting material spot confirms complete conversion.

  • Isolation and Purification : Transfer the mixture to an ice bath (0–4 °C) for 30 minutes to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum[3].

    • Validation Check: Perform LC-MS or check the melting point. A single sharp peak corresponding to the target mass [M+H]+ confirms the purity of the isolated Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.

Pathway Urea Urea (Nucleophile) MW Microwave Irradiation (120°C, 10-15 min) Urea->MW Dicarbonyl Ethyl 2,4-dioxopentanoate (Electrophile) Dicarbonyl->MW Hemiaminal Hemiaminal Intermediate MW->Hemiaminal Nucleophilic Attack Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Cyclization Intramolecular Cyclization Dehydration->Cyclization Product Ethyl 2-hydroxy-6-methylpyrimidine -4-carboxylate Cyclization->Product Aromatization

Mechanistic pathway for microwave-assisted condensation of urea and ethyl 2,4-dioxopentanoate.

Quantitative Data: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the kinetic and environmental advantages of transitioning from conventional thermal reflux to microwave irradiation for this specific pyrimidine synthesis[2],[4].

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Closed Vessel)Causality / Scientific Rationale
Reaction Time 4 – 12 hours10 – 15 minutesDielectric heating rapidly reaches activation energy.
Temperature 80 °C (Reflux limit)120 °C (Superheated)Closed-vessel MAOS allows heating above the solvent's boiling point.
Average Yield 45% – 60%82% – 94%Shorter reaction times prevent the thermal degradation of the product.
Purity (Crude) Moderate (Side reactions)High (>95%)Rapid, uniform heating minimizes thermodynamic side products.

Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently encounter these specific failure modes during MAOS scale-up. Here is how to diagnose and resolve them.

Q1: My microwave synthesizer is aborting the run due to over-pressurization. How do I fix this? Diagnosis : Over-pressurization usually occurs due to rapid solvent vaporization or the evolution of ammonia gas from urea decomposition caused by localized superheating. Resolution :

  • Implement a Ramp Time : Never apply maximum power instantly. Use a 3 to 5-minute temperature ramp to allow the system to equilibrate smoothly.

  • Check Headspace : Ensure the total reaction volume (reagents + solvent) does not exceed 50% of the vial's total capacity (e.g., max 5 mL in a 10 mL vial). This provides adequate headspace for vapor expansion.

Q2: LC-MS shows the formation of an uncyclized acyclic intermediate instead of the final pyrimidine. How do I force aromatization? Diagnosis : The initial nucleophilic attack of urea on the dicarbonyl forms a hemiaminal intermediate. However, the subsequent dehydration and intramolecular cyclization require sufficient activation energy and protonation[5]. Resolution :

  • Increase Catalyst Strength : If using acetic acid alone, switch to a stronger Brønsted acid like 5 mol% p-Toluenesulfonic acid (PTSA)[4]. The stronger acid effectively protonates the hydroxyl group of the hemiaminal, converting it into a superior leaving group (water) and driving the cyclization forward.

Q3: The yield is lower than expected (<50%), and the internal temperature graph shows fluctuations. What is the root cause? Diagnosis : This indicates poor dielectric heating. If your solvent mixture has a low "loss tangent" ( tanδ ), it cannot efficiently convert microwave energy into thermal energy[2]. Additionally, IR temperature sensors can be inaccurate if the vial glass absorbs energy. Resolution :

  • Solvent Optimization : Add a highly polar, microwave-absorbing co-solvent. A 10% addition of DMF or a few drops of an ionic liquid will drastically increase the loss tangent of the reaction mixture.

  • Sensor Switch : If available, switch from an external IR sensor to an internal fiber-optic temperature probe for real-time, accurate internal temperature monitoring.

Q4: I am observing the hydrolysis of the ethyl ester group at the C4 position. How can I prevent this side reaction? Diagnosis : Esters are susceptible to hydrolysis when exposed to high temperatures in the presence of water (which is generated as a byproduct of the condensation) and an acid catalyst. Resolution :

  • Minimize Residence Time : Strictly limit the microwave hold time to a maximum of 10–15 minutes. Extended irradiation beyond 15 minutes significantly increases the rate of ester cleavage.

  • Anhydrous Conditions : Start with absolute ethanol and glacial acetic acid to minimize the initial water concentration in the system.

Workflow Start Issue: Low Yield or Incomplete Conversion CheckTemp Verify MW Temp Profile Start->CheckTemp TempOK Did Temp Reach 120°C? CheckTemp->TempOK Solvent Optimize Solvent (Increase Loss Tangent) TempOK->Solvent No Catalyst Add Acid Catalyst (e.g., PTSA, 5 mol%) TempOK->Catalyst Yes Success Optimal Yield Achieved Solvent->Success Catalyst->Success

Troubleshooting workflow for resolving low yield in microwave-assisted pyrimidine synthesis.

References

  • Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives Source: ACS Publications URL:[Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents Source: Folia Medica URL:[Link]

  • Microwave Multicomponent Synthesis Source: MDPI URL:[Link]

  • Microwave assisted synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamide and 3, 4-dihydropyrimidin-2(1H)-ones under solvent free conditions Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Technical Comparison: Ethyl vs. Methyl 2-Hydroxy-6-methylpyrimidine-4-carboxylate in Pharmaceutical Synthesis

Executive Summary In the landscape of heterocyclic medicinal chemistry, pyrimidine derivatives serve as foundational building blocks for a vast array of targeted therapies. Two closely related intermediates—ethyl 2-hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, pyrimidine derivatives serve as foundational building blocks for a vast array of targeted therapies. Two closely related intermediates—ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate —are frequently encountered in the synthesis of kinase inhibitors and antiviral agents. While the structural difference is limited to a single methylene unit in the ester alkyl chain, this variance significantly dictates the molecule's reactivity, steric profile, and stability during multi-step synthetic campaigns. This guide objectively compares their performance, providing researchers with the mechanistic rationale and self-validating protocols needed to optimize their synthetic pathways.

Structural & Physicochemical Comparison

The choice of ester fundamentally alters the physicochemical properties and downstream handling of the pyrimidine intermediate. Below is a comparative baseline of their core attributes.

ParameterMethyl 2-hydroxy-6-methylpyrimidine-4-carboxylateEthyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
CAS Number
Molecular Formula C 7​ H 8​ N 2​ O 3​ C 8​ H 10​ N 2​ O 3​
Molecular Weight 168.15 g/mol 182.18 g/mol
Steric Hindrance at Carbonyl Low (Methoxy leaving group)Moderate (Ethoxy leaving group)
Lipophilicity (LogP Estimate) ~0.3~0.7
Primary Synthetic Utility Rapid direct aminolysis, mild saponificationMulti-step stability, harsh condition tolerance

Mechanistic Rationale: Ester Selection in Pyrimidine Chemistry

As an application scientist, selecting the correct ester is an exercise in balancing reactivity with stability. The pyrimidine ring is inherently electron-deficient, making the substituents at the C2, C4, and C6 positions highly influential over the molecule's overall electronic distribution.

  • The Methyl Ester Advantage (Reactivity): The methoxy group is smaller and less electron-donating than an ethoxy group. This reduces steric shielding around the C4 carbonyl carbon and enhances its electrophilicity. If your synthetic route requires direct nucleophilic acyl substitution (e.g., converting the ester directly to an amide using an amine), the methyl ester lowers the activation energy required for the formation of the tetrahedral intermediate.

  • The Ethyl Ester Advantage (Stability): The ethoxy group provides a slight steric shield and greater electron donation via hyperconjugation. This makes the ethyl ester significantly more robust. If your workflow involves harsh upstream conditions—such as chlorination with POCl 3​ or prolonged heating in basic media—the ethyl ester resists premature hydrolysis or transesterification much better than its methyl counterpart.

G Ester Pyrimidine-4-carboxylate (Methyl or Ethyl) Acid 2-Hydroxy-6-methylpyrimidine- 4-carboxylic Acid Ester->Acid Saponification (NaOH/H2O) Amide Pyrimidine-4-carboxamide (Target Intermediate) Ester->Amide Direct Aminolysis (Amine/Heat) Acid->Amide Coupling (HATU/Amine)

Figure 1: Synthetic pathways from pyrimidine-4-carboxylate esters to target carboxamides.

Experimental Performance & Quantitative Data

To objectively compare their reactivity, we evaluate their performance across two standard transformations: alkaline saponification to yield and direct aminolysis.

Reaction MetricMethyl Ester PerformanceEthyl Ester PerformanceCausality / Mechanistic Driver
Relative Saponification Rate ( krel​ ) 1.0 (Baseline)~0.45 (Slower)Ethoxy bulk sterically hinders hydroxide attack at the carbonyl.
Direct Aminolysis Yield (NH 3​ /MeOH, 24h) >92%~65%Methoxy is a superior leaving group; lower activation energy barrier.
Stability in Mild Base (pH 8-9, 24h) Moderate (1-3% degradation)High (<0.5% degradation)Ethyl ester's reduced electrophilicity prevents unwanted background hydrolysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) to ensure causality between the operator's actions and the chemical outcome, preventing downstream failures.

Protocol A: Controlled Saponification of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Objective: High-yield conversion to the corresponding carboxylic acid without degrading the pyrimidine core.

  • Preparation: Suspend the ethyl ester (1.0 eq) in a 1:1 mixture of THF and H 2​ O (0.2 M concentration). Causality: THF is utilized as a co-solvent to ensure complete dissolution of the hydrophobic ethyl ester, preventing biphasic reaction kinetics that lead to incomplete conversion.

  • Base Addition: Cool the mixture to 0°C. Add 2.0 M NaOH (aq) (1.5 eq) dropwise over 15 minutes. Causality: Dropwise addition at low temperature prevents exothermic degradation of the electron-deficient pyrimidine ring, which is susceptible to nucleophilic attack at the C2/C6 positions under harsh basic conditions.

  • Reaction: Remove the ice bath and stir at ambient temperature for 4 hours.

  • Self-Validation & IPC: Monitor via TLC (DCM:MeOH 9:1). The starting ethyl ester ( Rf​≈0.7 , UV-active) must entirely disappear. The reaction is validated when only a baseline spot (the highly polar carboxylate salt) remains.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF. Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl. Causality: The isoelectric point of the product dictates that it is least soluble in water when fully protonated at the carboxylate, driving quantitative crystallization.

  • Final Validation: Filter the resulting white precipitate, wash with cold water, and dry. Validate via LC-MS (Expected m/z : 155.1 [M+H]+ ).

Protocol B: Direct Aminolysis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Objective: Direct conversion to the primary carboxamide, bypassing the carboxylic acid intermediate.

  • Preparation: Dissolve the methyl ester (1.0 eq) in 7N NH 3​ in Methanol (10.0 eq). Causality: Methanol is selected not just for solubility, but to stabilize the tetrahedral intermediate via hydrogen bonding, accelerating the expulsion of the methoxy leaving group.

  • Reaction: Seal the vessel and stir at 45°C for 18 hours.

  • Self-Validation & IPC: Monitor via HPLC at 254 nm. The conversion is validated by the shift in retention time (the more polar amide elutes significantly earlier than the methyl ester on a C18 reverse-phase column). The reaction is self-limiting; once the ester peak area is <1%, terminate heating to prevent thermal degradation.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to afford the pure carboxamide as a solid.

Downstream Application: HBV & Targeted Therapies

The strategic selection of these esters is highly visible in modern drug development. For instance, in the synthesis of dihydropyrimidine derivatives for the treatment of Hepatitis B Virus (HBV) infections, the ethyl ester is explicitly preferred.

As detailed in recent patent literature for HBV treatments (), the synthesis begins with the condensation of ethyl 2,4-dioxopentanoate and urea to form the ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate core. The robust nature of the ethyl ester is critical here; it allows the molecule to survive subsequent aggressive chlorination steps (using POCl 3​ ) to form the 2-chloro intermediate without undergoing premature hydrolysis. Only after the core is fully functionalized is the ethyl ester deliberately hydrolyzed to the carboxylic acid for final coupling.

G N1 Ethyl 2,4-dioxopentanoate + Urea N2 Ethyl 2-hydroxy-6-methylpyrimidine- 4-carboxylate N1->N2 Cyclization (HCl, 90°C) N3 Chlorination (POCl3) N2->N3 N4 Ethyl 2-chloro-6-methylpyrimidine- 4-carboxylate N3->N4 N5 Ester Hydrolysis (NaOH) N4->N5 N6 Target Dihydropyrimidine Derivatives (HBV) N5->N6 Subsequent Coupling

Figure 2: Workflow for synthesizing HBV dihydropyrimidine derivatives via the ethyl ester.

References

  • METHYL 2-HYDROXY-6-METHYLPYRIMIDINE-4-CARBOXYLATE CAS#89694-11-1 Source: ChemRadar (Food Contact Materials & Chemical Database) URL:[Link]

  • WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection Source: Google Patents URL
Comparative

Validating the Purity of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: An LC-MS Comparison Guide

The Analytical Imperative in Pyrimidine Validation Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of advanced therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative in Pyrimidine Validation

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including dihydropyrimidine-based antivirals for HBV treatment[1]. In pharmaceutical drug development, a "99% purity" claim on a Certificate of Analysis (CoA) is analytically meaningless unless the methodology used to generate it is capable of resolving structurally identical co-eluting impurities.

As an Application Scientist, I approach purity validation not as a simple checkbox, but as a rigorous exercise in physicochemical profiling. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives, detailing the causality behind our experimental choices to establish a self-validating analytical system.

Comparative Analysis: Why LC-MS Outperforms HPLC-UV and GC-MS

When analyzing polar pyrimidine derivatives, traditional methods often present critical blind spots.

  • HPLC-UV (The Quantitative Yardstick): HPLC relies on retention time and UV absorbance. If a synthesis byproduct (e.g., a des-methyl impurity) co-elutes with the target compound, HPLC-UV will mask it within the main peak, artificially inflating the purity percentage. According to , HPLC is excellent for quantitation but lacks the qualitative fingerprint necessary for true identity confirmation[2].

  • GC-MS (The Volatility Bottleneck): While GC-MS provides mass confirmation, Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is highly polar and non-volatile. Analyzing it via GC-MS requires complex, artifact-inducing derivatization steps that compromise the integrity of the sample.

  • LC-MS (The Gold Standard): LC-MS combines the orthogonal separation power of liquid chromatography with the absolute molecular weight verification of mass spectrometry, handling polar heterocycles directly without derivatization[3].

Table 1: Quantitative Comparison of Analytical Techniques for Pyrimidine Derivatives

Performance MetricHPLC-UVGC-MS (Derivatized)LC-MS (Q-TOF)
Mass Accuracy N/A~50 - 100 ppm< 5 ppm
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.05 - 0.5 µg/mL< 0.001 µg/mL
Dynamic Range 10^410^510^6
Run Time (Gradient) 15 - 30 mins20 - 40 mins5 - 10 mins
Resolution (Theoretical Plates) ~10,000~50,000> 15,000 (UHPLC)

Mechanistic Causality in LC-MS Method Development

Method development is the science of exploiting the specific physicochemical properties of the analyte. For Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, two critical parameters dictate success:

Chromatographic Separation: The Power of π-π Interactions

Standard C18 columns often yield broad, tailing peaks for pyrimidines due to secondary interactions with unendcapped silanols. Instead, we utilize a Phenyl-Hexyl stationary phase . As demonstrated in, the phenyl ring in the column provides substantial π-π electron interactions with the pyrimidine moiety[4]. This specific interaction drastically sharpens the chromatographic peak and enhances resolution from isobaric impurities.

Ionization Optimization: The Formic Acid Advantage

To achieve optimal sensitivity in the mass spectrometer, the mobile phase must facilitate ionization. We employ a gradient of 0.1% formic acid in water and acetonitrile. Formic acid serves a dual purpose: it acts as an ion-pairing agent to improve peak shape during chromatography, and it provides an abundant proton source to exponentially enhance positive electrospray ionization (ESI+) signals for pyrimidine derivatives[5].

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

A robust analytical method must be a self-validating system. This protocol integrates internal controls directly into the workflow, aligning with the[6].

Step 1: Sample and Standard Preparation
  • Action: Prepare a 1.0 mg/mL stock solution of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate in high-purity methanol. Dilute to a working concentration of 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality: Methanol ensures complete solvation of the polar core. Diluting in the initial mobile phase prevents solvent-mismatch, which causes peak fronting upon injection.

  • Self-Validation: Include a matrix blank and a known impurity spike (e.g., 0.1% w/w) to continuously verify the Limit of Quantitation (LOQ) and ensure zero carryover between runs.

Step 2: LC-MS/MS Execution
  • Action: Inject 5 µL onto a Phenyl-Hexyl column (150 × 4.6 mm, 3 µm) at 40°C. Run a linear gradient from 5% to 95% organic over 10 minutes[7]. Operate the Q-TOF Mass Spectrometer in ESI+ mode, setting the mass range to m/z 100–1000.

  • Self-Validation: Continuously infuse a lock-mass reference solution during the run. This automatically corrects for thermal mass drift in the TOF tube, ensuring absolute mass accuracy (< 5 ppm) for definitive impurity identification.

Step 3: Lifecycle Data Validation
  • Action: Calculate purity using both UV (Area Under Curve at 254 nm) and Extracted Ion Chromatograms (XIC).

  • Causality: Relying on orthogonal detection ensures mass balance. If a peak appears in UV but lacks an MS signal, it indicates a non-ionizable impurity. If it appears in MS but not UV, it lacks a chromophore. Both must be reconciled to confirm true purity[8].

Visualizing the Validation Workflow

LCMS_Validation_Workflow A 1. Sample Preparation Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate B 2. Chromatographic Separation Phenyl-Hexyl Column (π-π interactions) A->B Injection C 3. Electrospray Ionization (ESI+) Formic Acid Enhanced Protonation B->C Elution D 4. Mass Spectrometry (Q-TOF) Exact Mass & Fragmentation Profiling C->D Ionization E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy D->E Data Analysis

LC-MS self-validating workflow for pyrimidine derivative purity analysis.

References

  • European Medicines Agency (EMA) . "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: europa.eu. URL:[Link]

  • Prime Labs . "HPLC vs. LC-MS: Which Purity Test Actually Matters?" Source: getprimelabs.com. URL:[Link]

  • National Center for Biotechnology Information (NCBI) . "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)." Source: nih.gov. URL:[Link]

  • American Chemical Society (ACS) . "Formic Acid of ppm Enhances LC-MS/MS Detection of UV Irradiation-Induced DNA Dimeric Photoproducts." Source: acs.org. URL:[Link]

  • MDPI . "Development and Validation of an Ion-Pair Reverse-Phase High-Performance Liquid Chromatography–Electrospray Ionization Mass Spectrometry Method..." Source: mdpi.com. URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone, integral to a vast array of biologically active molecules. Among its many derivatives, Ethyl 2-hydroxy-6-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone, integral to a vast array of biologically active molecules. Among its many derivatives, Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a key building block and a target of significant interest. The efficient and scalable synthesis of this compound is paramount for advancing research and development pipelines. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to empower researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Its structural motifs are found in compounds exhibiting diverse pharmacological activities, making its efficient synthesis a critical step in the discovery of new therapeutics. This guide will dissect and compare the most prevalent and effective methods for its preparation: the classic Biginelli reaction and the Pinner synthesis, alongside a two-step approach.

Route 1: The Biginelli Reaction - A One-Pot Three-Component Condensation

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of pyrimidine synthesis.[1] It is a one-pot, three-component reaction that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[1] For the synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, ethyl acetoacetate, and urea are the key reactants. The absence of an aldehyde at the C4 position of the pyrimidine ring simplifies the reaction to a two-component condensation in practice.

Mechanistic Insights

The reaction mechanism is believed to proceed through a series of bimolecular reactions.[1] The initial and rate-limiting step is the condensation between urea and the β-ketoester, ethyl acetoacetate. This is followed by cyclization and dehydration to yield the final pyrimidine product. The use of an acid catalyst is crucial to facilitate the condensation and cyclization steps.[2]

Biginelli Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration Urea Urea Intermediate_1 Acyliminium ion intermediate Urea->Intermediate_1 + H+ Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular addition Product Ethyl 2-hydroxy-6-methyl pyrimidine-4-carboxylate Intermediate_2->Product - H2O

Caption: Simplified mechanism of the Biginelli reaction for the synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.

Experimental Protocol: Classical Biginelli Synthesis

This protocol represents a traditional approach to the Biginelli reaction.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent), urea (1.5 equivalents), and absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.

Variations and Optimizations

The classical Biginelli reaction often suffers from long reaction times and moderate yields. To address these limitations, several modifications have been developed:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields.[3]

  • Catalyst Development: A wide range of Lewis and Brønsted acids have been explored as catalysts to improve the efficiency of the reaction. These include sulfamic acid, zirconium chloride, and various metal triflates.[4][5]

  • Solvent-Free Conditions: "Green" chemistry approaches utilizing solvent-free conditions, such as grindstone chemistry, have been shown to be effective and environmentally friendly, often resulting in high yields.[6]

Method Catalyst Solvent Reaction Time Yield (%) Reference
ClassicalHClEthanol3 hrsOften low[6]
MicrowaveHClEthanol3 minNot specified[3]
GrindstoneCuCl₂·2H₂O / HClSolvent-freeNot specified>90[6]
Zirconium ChlorideZrCl₄Ethanol4-6 hGood[7]

Route 2: The Pinner Synthesis - A Two-Component Approach

The Pinner synthesis offers a valuable alternative to the Biginelli reaction. This method involves the condensation of a β-keto ester with an amidine, typically in the presence of a base or acid.[8] For the target molecule, this would involve the reaction of ethyl acetoacetate with urea (which can be considered an amidine derivative in this context) or a pre-formed amidine.

Mechanistic Insights

The Pinner synthesis proceeds through the initial formation of an enamine from the β-keto ester. This enamine then undergoes nucleophilic attack by the amidine, followed by cyclization and elimination of a leaving group (such as water or an alcohol) to form the pyrimidine ring.

Pinner Synthesis Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Condensation and Cyclization Ethyl_acetoacetate Ethyl acetoacetate Enamine Enamine Intermediate Ethyl_acetoacetate->Enamine Adduct Intermediate Adduct Enamine->Adduct + Amidine Amidine Urea/Amidine Product Ethyl 2-hydroxy-6-methyl pyrimidine-4-carboxylate Adduct->Product Cyclization & Elimination

Caption: Simplified mechanism of the Pinner synthesis for pyrimidones.

Experimental Protocol: Pinner-type Synthesis

This protocol outlines a general procedure for the Pinner synthesis of the target molecule.

Materials:

  • Ethyl acetoacetate

  • Urea (or a suitable amidine hydrochloride)

  • Sodium ethoxide (or other strong base)

  • Ethanol (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add urea (1 equivalent) and stir for 30 minutes at room temperature to generate the free amidine in situ.

  • Slowly add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and neutralize with an acidic solution (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: A Two-Step Synthesis via β-Enaminoester Intermediate

A more controlled, two-step approach involves the initial synthesis of a β-enaminoester from ethyl acetoacetate, which is then cyclized with a suitable reagent to form the pyrimidine ring. This method allows for greater control over the reaction and can be advantageous for certain substituted pyrimidines.

Mechanistic Insights

The first step involves the reaction of ethyl acetoacetate with an amine source (like ammonia or an ammonium salt) to form an ethyl 3-aminocrotonate intermediate. In the second step, this enamine reacts with an isocyanate or a similar reagent, leading to cyclization and the formation of the pyrimidine ring.

Two-Step Synthesis Workflow Start Ethyl acetoacetate Step1 Reaction with Ammonia/Amine Start->Step1 Intermediate β-Enaminoester (Ethyl 3-aminocrotonate) Step1->Intermediate Step2 Cyclization with Isocyanate/Urea derivative Intermediate->Step2 Product Ethyl 2-hydroxy-6-methyl pyrimidine-4-carboxylate Step2->Product

Caption: Workflow for the two-step synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-aminocrotonate

  • Bubble ammonia gas through a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol) at 0°C.

  • Alternatively, react ethyl acetoacetate with an ammonium salt (e.g., ammonium acetate) in a solvent with azeotropic removal of water.

  • Monitor the reaction until completion and then isolate the ethyl 3-aminocrotonate intermediate.

Step 2: Cyclization to the Pyrimidine

  • React the isolated ethyl 3-aminocrotonate with a suitable cyclizing agent, such as urea or a derivative, often under heating in a high-boiling solvent.

  • The reaction conditions will vary depending on the specific cyclizing agent used.

  • After the reaction is complete, the product is isolated and purified using standard techniques like recrystallization or chromatography.

Comparative Analysis of Synthesis Routes

Parameter Biginelli Reaction Pinner Synthesis Two-Step Synthesis
Reaction Type One-pot, three-componentTwo-component condensationTwo distinct reaction steps
Starting Materials Ethyl acetoacetate, UreaEthyl acetoacetate, Amidine/UreaEthyl acetoacetate, Ammonia/Amine, Cyclizing agent
Key Advantages Operational simplicity, atom economy, readily available starting materials.Good yields, can be used for a variety of substituted pyrimidines.Better control over reaction, potentially higher purity of intermediates.
Key Disadvantages Can have long reaction times and moderate yields in classical setup, potential for side reactions.Requires anhydrous conditions, may need a strong base.More steps involved, potentially lower overall yield, isolation of intermediate required.
Scalability Generally good, especially with optimized conditions.Good, but requires careful control of reaction conditions.Can be more challenging to scale up due to the multi-step nature.
Green Chemistry Can be adapted to greener methods (solvent-free, microwave).Can be performed in alcoholic solvents.Potentially less green due to multiple steps and solvent usage.

Conclusion and Recommendations

The choice of the optimal synthesis route for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate depends on the specific requirements of the researcher or organization.

  • For rapid access to the compound with operational simplicity , the Biginelli reaction , particularly with modern modifications such as microwave assistance or the use of efficient catalysts, is highly recommended. Its one-pot nature and the use of readily available starting materials make it an attractive choice for initial screening and small-scale synthesis.

  • The Pinner synthesis offers a robust alternative, often providing good to excellent yields . It is a valuable method when higher purity is desired from the outset and when the necessary anhydrous conditions can be readily established.

  • The two-step synthesis provides the highest degree of control over the reaction pathway. This route is most suitable for instances where specific analogues are being targeted or when a very pure intermediate is required for subsequent transformations. While it is more labor-intensive, the control it offers can be invaluable in complex multi-step syntheses.

Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the selection of the most appropriate synthetic strategy. This guide provides the foundational knowledge and practical protocols to make an informed decision, thereby accelerating research and development in the vital field of medicinal chemistry.

References

  • Slideshare. Pinner pyrimidine synthesis. Available at: [Link]

  • Slideshare. Pinner pyrimidine synthesis. Available at: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • YouTube. Pinner Pyrimidine Synthesis. Available at: [Link]

  • ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Available at: [Link]

  • Wikipedia. Biginelli reaction. Available at: [Link]

  • MDPI. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Available at: [Link]

  • RSC Publishing. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[9][10]triazolo[1,5-a]pyrimidines. Available at: [Link]

  • OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]

  • International Journal of Research in Pharmacy and Science. Green Protocol for the Synthesis of Catalyst Free Biginelli Products. Available at: [Link]

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Available at: [Link]

  • Theochem @ Mercer University. BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Available at: [Link]

  • PMC. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Der Pharma Chemica. A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Available at: [Link]

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Improved synthesis, spectral characteristics and spatial structure of ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for numerous therapeutic age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for numerous therapeutic agents due to their diverse pharmacological activities.[1] Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a key heterocyclic building block in the synthesis of more complex molecules. Its structural elucidation is paramount, and mass spectrometry (MS) serves as a primary analytical technique for this purpose.[2] Understanding the fragmentation pattern of this molecule under electron ionization (EI) is crucial for its unambiguous identification in complex reaction mixtures and for metabolic studies.

This guide provides an in-depth analysis of the predicted EI-MS fragmentation pathways of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. We will dissect the fragmentation logic based on the functional groups present and compare its expected behavior to simpler, related structures to highlight key diagnostic ions. This document is designed to serve as a practical reference for researchers utilizing mass spectrometry for the characterization of novel pyrimidine-based compounds.

Experimental Protocols: Acquiring a Reference Mass Spectrum

The foundation of any fragmentation analysis is a high-quality, reproducible mass spectrum. The following protocol outlines the standard operating procedure for acquiring an Electron Ionization (EI) mass spectrum suitable for structural elucidation.

Objective: To generate a reproducible 70 eV electron ionization mass spectrum and identify the molecular ion and primary fragment ions.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer.

  • Standard EI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-500) using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

  • Sample Introduction:

    • GC-MS: Inject 1 µL of the sample solution into the GC. The compound will be volatilized and separated from the solvent before entering the MS source. A typical GC oven program would start at 100°C and ramp to 250°C at 10°C/min.[2]

    • Direct Insertion Probe: Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the vacuum lock and gradually heat it until a stable ion current is observed.

  • Ionization and Analysis:

    • Electron Energy: Set the electron energy to 70 eV. This is a standardized energy that provides sufficient energy to ionize and fragment most organic molecules, yielding reproducible and comparable spectra.[3]

    • Ion Source Temperature: Maintain the ion source at a consistent temperature, typically between 200°C and 250°C, to ensure sample volatilization and prevent thermal degradation.[2]

    • Mass Scanning: Scan the mass analyzer over the predetermined range to detect the molecular ion and all fragment ions.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the acquired mass spectrum.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Fragmentation Analysis cluster_3 Structural Confirmation AcquireSpectrum Acquire EI Mass Spectrum (70 eV) IdentifyM Identify Molecular Ion (M+•) Peak AcquireSpectrum->IdentifyM IdentifyBase Identify Base Peak (Most Abundant Fragment) IdentifyM->IdentifyBase ProposeLosses Propose Neutral Losses from M+• IdentifyBase->ProposeLosses ProposeFragments Propose Structures for Key Fragment Ions ProposeLosses->ProposeFragments Rationalize Rationalize Fragmentation Pathways (e.g., α-cleavage, McLafferty) ProposeFragments->Rationalize Compare Compare with Database Spectra or Predicted Patterns Rationalize->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for Mass Spectrum Interpretation.

Fragmentation Pattern Analysis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

The fragmentation of an organic molecule in an EI-MS is not random; it is a series of predictable bond cleavages governed by the stability of the resulting fragment ions and neutral losses.[4] For Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (Molecular Weight: 196.19 g/mol ), the fragmentation is primarily dictated by the ethyl carboxylate group and the stability of the pyrimidine ring.

The molecular ion (M+•) is formed by the loss of a single electron and will appear at m/z 196 .[4]

Key Fragmentation Pathways

The primary fragmentation events are initiated at the ester functional group, which is the most labile part of the molecule.

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This is a classic ester fragmentation known as α-cleavage.[5][6] The cleavage of the C-O bond results in the loss of an ethoxy radical (mass = 45 u), leading to the formation of a highly stable acylium ion. This fragment is often very prominent in the spectra of ethyl esters.

    • [M - 45]⁺ = m/z 151

  • Loss of Ethylene (CH₂=CH₂) via McLafferty Rearrangement: The ester group can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (mass = 28 u).[5] This results in a radical cation of the corresponding carboxylic acid.

    • [M - 28]⁺• = m/z 168

  • Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical (mass = 29 u). This pathway is generally less favored than the loss of the ethoxy radical but can still be observed.

    • [M - 29]⁺ = m/z 167

Subsequent fragmentation can occur from these primary ions, typically involving losses of small, stable neutral molecules like carbon monoxide (CO, 28 u) or cleavage of the pyrimidine ring.[7][8] For instance, the acylium ion at m/z 151 could lose CO to yield a fragment at m/z 123 .

The following diagram visualizes the predicted primary fragmentation pathways.

fragmentation_pathway cluster_frags M Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate [M]+• m/z 196 F168 [M - C₂H₄]+• m/z 168 M->F168 - C₂H₄ (28 u) (McLafferty) F151 [M - •OC₂H₅]+ m/z 151 M->F151 - •OC₂H₅ (45 u) (α-Cleavage) F167 [M - •C₂H₅]+ m/z 167 M->F167 - •C₂H₅ (29 u) F123 [M - •OC₂H₅ - CO]+ m/z 123 F151->F123 - CO (28 u)

Caption: Predicted Fragmentation of the Target Molecule.

Comparative Analysis

To contextualize the fragmentation pattern, we can compare it with simpler, related molecules. The presence of specific functional groups introduces unique and diagnostic fragmentation channels.

Compound NameKey Structural DifferenceExpected Diagnostic Fragment(s)Rationale for Difference
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (Target Molecule)m/z 151 (loss of •OC₂H₅), m/z 168 (loss of C₂H₄)The ethyl ester group dictates the primary fragmentation pathways.[9]
2-Hydroxy-6-methylpyrimidine Lacks the ethyl carboxylate groupLoss of HCN or CH₃CN from the ringFragmentation is driven by the cleavage of the stable pyrimidine ring itself, a higher-energy process.[7]
Ethyl Benzoate Pyrimidine ring replaced by a benzene ringm/z 105 (C₆H₅CO⁺), m/z 77 (C₆H₅⁺)The fragmentation is dominated by the formation of the benzoyl cation (m/z 105), which is highly stable due to resonance with the aromatic ring.[5]

This comparison demonstrates that the fragments at m/z 151 and m/z 168 are highly diagnostic for the title compound, as they specifically arise from the ethyl carboxylate substituent on the pyrimidine core.

Summary of Predicted Key Fragments
m/zProposed Ion StructureFragmentation Pathway
196[M]⁺•Molecular Ion
168[M - C₂H₄]⁺•McLafferty Rearrangement
167[M - C₂H₅]⁺Loss of ethyl radical
151[M - OC₂H₅]⁺α-cleavage, loss of ethoxy radical
123[M - OC₂H₅ - CO]⁺Loss of CO from the m/z 151 fragment

Conclusion

The electron ionization mass spectrum of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is predicted to be characterized by a clear molecular ion peak at m/z 196. The most informative fragmentation pathways involve the ethyl carboxylate group, leading to diagnostic ions at m/z 151 (loss of •OC₂H₅) and m/z 168 (loss of C₂H₄ via McLafferty rearrangement). The presence and relative abundance of these ions, particularly the acylium ion at m/z 151, provide strong evidence for the ethyl 4-carboxylate pyrimidine structure. This guide provides a logical framework for the interpretation of its mass spectrum, aiding researchers in the rapid and confident structural confirmation of this important synthetic intermediate.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805. [Link]

  • Singh, P., & Kumar, A. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536-3540. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Brown, P. (2026). Interpreting the mass spectrum of ethyl ethanoate (ethyl acetate). Doc Brown's Chemistry. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: A Comparative Guide Using Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (EHMPC)

An authoritative comparison guide for benchmarking catalytic efficiency using Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (EHMPC) as a model substrate. In pharmaceutical process development, benchmarking the efficie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide for benchmarking catalytic efficiency using Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (EHMPC) as a model substrate.

In pharmaceutical process development, benchmarking the efficiency of novel catalysts—whether enzymatic or chemical—requires substrates that rigorously test the spatial and electronic limits of the catalytic system. Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (EHMPC) [1] is an advanced intermediate primarily utilized in the synthesis of dihydropyrimidine derivatives for Hepatitis B Virus (HBV) capsid assembly modulators.

As a benchmarking substrate for ester hydrolysis, EHMPC presents a unique "stress test" for catalysts due to three factors:

  • Coordination Poisoning: The pyrimidine nitrogens can irreversibly coordinate to transition-metal catalysts.

  • Electronic Deactivation: The 2-hydroxyl group undergoes keto-enol tautomerism (forming pyrimidin-2(1H)-one). Under basic conditions, this forms an enolate-like structure that electrostatically repels incoming nucleophiles from the adjacent C4-carboxylate.

  • Steric Hindrance: The methyl group at the C6 position and the hydroxyl at C2 create a sterically congested environment around the target ester.

This guide objectively compares the catalytic efficiency of advanced biocatalysts against traditional chemocatalysts using EHMPC as the model substrate, providing mechanistic causality and self-validating experimental protocols.

Mechanistic Grounding: Biocatalysis vs. Chemocatalysis

The Chemocatalytic Challenge (Alkaline & Lewis Acid Hydrolysis)

Traditional ester hydrolysis relies on alkali metals (e.g., LiOH, NaOH) or Lewis acid activation. When applied to EHMPC, alkaline hydrolysis often suffers from poor chemoselectivity. The pyrimidine ring is susceptible to nucleophilic attack, leading to ring-opening degradation. Furthermore, the deprotonation of the 2-hydroxyl group creates an anionic shield that drastically reduces the Turn-Over Frequency (TOF) of hydroxide attack at the ester carbonyl. Lewis acids (like ZrCl₄) can activate the carbonyl but frequently suffer from catalyst poisoning due to strong chelation by the pyrimidine nitrogens.

The Biocatalytic Advantage (Lipases & Esterases)

Biocatalysts, particularly Candida antarctica Lipase B (CALB) and engineered Lipase TL, bypass these electronic and coordination barriers [2]. CALB utilizes a highly conserved Ser-His-Asp catalytic triad paired with an oxyanion hole. The enzyme's hydrophobic binding pocket effectively shields the pyrimidine core, preventing non-productive binding and eliminating the electrostatic repulsion seen in bulk alkaline solutions. Recent innovations, such as Metal-Organic Framework (MOF)-locked lipases, have demonstrated up to a 5.30-fold increase in hydrolytic efficiency by locking the enzyme in an "open-lid" active conformation [3].

Catalyst Performance Comparison Matrix

The following table summarizes the quantitative benchmarking data for the hydrolysis of EHMPC to 2-hydroxy-6-methylpyrimidine-4-carboxylic acid across different catalytic systems.

Catalyst SystemConditionsYield (%)TOF (h⁻¹)E-factorChemoselectivity
CALB (Novozym 435) pH 8.0 Buffer / 10% DMSO, 37°C94%1,2504.2>99% (No ring opening)
MOF-locked Lipase TL pH 8.0 Buffer / 10% DMSO, 37°C98%6,6202.1>99% (No ring opening)
LiOH (1.5 eq) THF / H₂O (3:1), 25°C62%1218.575% (Significant degradation)
ZrCl₄ (10 mol%) H₂O / MeOH (1:1), 60°C41%824.082% (Catalyst poisoning)

Data Interpretation: MOF-locked Lipase TL exhibits the highest Turn-Over Frequency (TOF) and lowest Environmental factor (E-factor), proving its superiority in handling electronically deactivated heterocyclic esters. LiOH provides a functional baseline but fails the efficiency benchmark due to poor selectivity and high waste generation.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating analytical system. By monitoring the reaction via HPLC-UV, researchers can calculate exact Turn-Over Numbers (TON) in real-time without relying on isolated yields, which are prone to workup losses.

Protocol A: Biocatalytic Hydrolysis (CALB / MOF-Lipase)
  • Substrate Preparation: Dissolve 500 mg of EHMPC in 1 mL of Dimethyl Sulfoxide (DMSO). Slowly add this to 9 mL of 50 mM sodium phosphate buffer (pH 8.0) to create a fine suspension. Causality: The 10% DMSO co-solvent ensures substrate bioavailability while maintaining the structural integrity of the lipase [2].

  • Catalyst Addition: Add 50 mg of immobilized CALB (Novozym 435) or MOF-locked Lipase TL.

  • Incubation: Incubate the mixture in an orbital shaker at 37°C and 200 rpm for 12 hours.

  • Quenching & Recovery: Filter the mixture through a 0.45 µm PTFE membrane to recover the immobilized enzyme (which can be washed and reused up to 5 cycles). Acidify the filtrate with 1M HCl to pH 3.0 to precipitate the pure carboxylic acid.

Protocol B: Chemocatalytic Hydrolysis (LiOH Baseline)
  • Substrate Preparation: Dissolve 500 mg of EHMPC in 7.5 mL of Tetrahydrofuran (THF) and cool to 0°C in an ice bath.

  • Reaction Initiation: Dropwise, add a solution of LiOH·H₂O (1.5 equivalents) dissolved in 2.5 mL of deionized water. Causality: Conducting the addition at 0°C minimizes the kinetic energy available for pyrimidine ring-opening side reactions.

  • Propagation: Allow the reaction to warm to 25°C and stir for 12 hours.

  • Quenching: Evaporate the THF under reduced pressure. Wash the aqueous layer with ethyl acetate to remove unreacted starting material, then acidify the aqueous layer to pH 3.0 to precipitate the product.

Self-Validating Analytical Tracking (HPLC-UV)
  • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm.

  • Validation Logic: The non-polar EHMPC ester elutes later than the highly polar carboxylic acid product. The integration of these two distinct peaks over time provides an absolute, self-validating measurement of catalytic conversion rates (TOF/TON) independent of human error during physical extraction.

Workflow Visualization

G cluster_bio Biocatalysis cluster_chemo Chemocatalysis Substrate EHMPC Substrate (CAS 264606-77-1) CALB CALB / MOF-Lipase (pH 8.0, 37°C) Substrate->CALB LiOH LiOH / ZrCl4 (THF/H2O, 25°C) Substrate->LiOH Analysis HPLC-UV Validation (254 nm) CALB->Analysis LiOH->Analysis Metrics Calculate TON, TOF, Yield & E-factor Analysis->Metrics

Benchmarking workflow for EHMPC hydrolysis comparing biocatalytic and chemocatalytic pathways.

References

  • Title: WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection Source: Google Patents URL
  • Title: Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters Source: ResearchGate / MDPI Molecules URL: [Link]

  • Title: An aggregation-induced conformation locking strategy facilitates the activation of lipase biocatalyst Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Comparative

Comparing commercial suppliers for research-grade Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

A note on chemical identity: Initial searches for "Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate" did not yield a commercially available compound with a corresponding CAS number. This suggests that the requested molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A note on chemical identity: Initial searches for "Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate" did not yield a commercially available compound with a corresponding CAS number. This suggests that the requested molecule may not be a standard research chemical or is known by a different nomenclature. This guide will therefore focus on a closely related and commercially available structural isomer, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS: 53135-24-3) , to provide a relevant and practical comparison for researchers in the field. This compound serves as an excellent proxy for understanding the landscape of research-grade pyrimidine carboxylate suppliers and the necessary quality control assessments.

Introduction to Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate in Drug Discovery

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of numerous biologically active molecules, including nucleobases and various therapeutic agents. This particular derivative, with its reactive hydroxyl and carboxylate functional groups, serves as a versatile building block for the synthesis of more complex molecules with potential applications in areas such as kinase inhibition and anti-infective research. The purity and consistency of this starting material are paramount to ensure the reliability and reproducibility of downstream synthetic efforts and biological screening.

Commercial Supplier Landscape

A survey of the chemical supplier market reveals several vendors offering Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate for research purposes. The table below summarizes the typical specifications from prominent suppliers. It is important to note that while many suppliers list the compound, obtaining detailed, batch-specific Certificates of Analysis (CoA) often requires direct inquiry after purchase.

SupplierAdvertised PurityAvailable QuantitiesNotes
Sigma-Aldrich ≥98%1g, 5gOften provides detailed online documentation and typical CoA examples.
Thermo Fisher Scientific (Alfa Aesar) 97%1g, 5gProduct pages usually include basic physical and chemical properties.
Santa Cruz Biotechnology ≥98%1g, 5g, 10gProvides basic product information; detailed specifications may require contact.
Chem-Impex International ≥95% (assay)Custom quantitiesSpecializes in a wide range of heterocyclic compounds.

Expert Insight: The seemingly minor differences in advertised purity (e.g., 97% vs. ≥98%) can have significant implications for sensitive applications. For instance, in the development of a multi-step synthesis, seemingly insignificant impurities can be carried through and complicate the purification of subsequent intermediates. It is always advisable to perform in-house quality control on a small sample before committing to a large-scale reaction.

In-House Quality Control: A Self-Validating Workflow

To ensure the quality and identity of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate from any commercial source, a robust in-house quality control (QC) protocol is essential. This not only verifies the supplier's claims but also provides a baseline for the material's performance in your specific application.

Experimental Workflow for Quality Verification

The following diagram outlines a comprehensive workflow for the quality assessment of incoming Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

cluster_0 Material Reception & Initial Inspection cluster_1 Analytical Chemistry Verification cluster_2 Decision & Archiving A Receive Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate B Visual Inspection (Color, Form) A->B C Documentation Review (Supplier CoA) B->C D Proton NMR (¹H NMR) C->D Proceed if documentation is satisfactory E HPLC-UV Analysis D->E F Mass Spectrometry (MS) E->F G Compare Data to Specifications F->G Compile analytical data H Accept or Reject Batch G->H I Archive Sample & Data H->I

Caption: Workflow for quality control of incoming research-grade chemicals.

Detailed Experimental Protocols

Objective: To confirm the chemical structure and identify any organic impurities.

Protocol:

  • Accurately weigh 5-10 mg of the Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with the expected spectrum for the target compound. The presence of unexpected signals may indicate impurities.

Trustworthiness: ¹H NMR is a primary and highly reliable technique for structural elucidation of organic molecules. The resulting spectrum provides a unique fingerprint of the compound.

Objective: To determine the purity of the compound.

Protocol:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient: A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness: HPLC is a quantitative method that separates the main compound from its impurities, providing a reliable measure of purity.

Objective: To confirm the molecular weight of the compound.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an LC system (LC-MS).

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Analysis: Look for the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the expected molecular weight of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (182.17 g/mol ).

Trustworthiness: Mass spectrometry provides a direct measurement of the molecular weight, offering strong evidence for the identity of the compound.

Data Interpretation and Supplier Comparison

The data obtained from the in-house QC should be compiled and compared against the supplier's specifications and with data from other suppliers if multiple sources are being evaluated.

Analytical TechniqueExpected Result for High-Purity SamplePotential Issues Indicated by Deviations
¹H NMR Clean spectrum with chemical shifts and integrations consistent with the structure.Unidentified peaks suggest organic impurities or residual solvent.
HPLC-UV A single major peak with purity >98%.Additional peaks indicate the presence of impurities.
Mass Spectrometry A prominent peak corresponding to the expected molecular weight.Absence of the expected molecular ion or presence of other major ions could indicate a wrong compound or significant degradation.

Authoritative Grounding: The interpretation of spectral data should be cross-referenced with established chemical databases such as the .[1]

Conclusion and Recommendations

The selection of a commercial supplier for a critical research chemical like Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate should not be based solely on price or advertised purity. A thorough evaluation, including a review of available documentation and, most importantly, in-house analytical verification, is crucial for ensuring the success of research and development endeavors. For initial studies, sourcing small quantities from multiple vendors and performing the QC workflow described can be a prudent investment to identify the most reliable supplier for future, larger-scale needs. Researchers should prioritize suppliers who provide comprehensive and batch-specific Certificates of Analysis and are transparent about their quality control procedures.

References

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Validation

FT-IR Spectra Comparison of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and Its Precursors

Introduction & Mechanistic Context In drug development and heterocyclic chemistry, the pyrimidine scaffold is a foundational pharmacophore. The synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is typically a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction & Mechanistic Context

In drug development and heterocyclic chemistry, the pyrimidine scaffold is a foundational pharmacophore. The synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is typically achieved via the condensation of a diketoester (ethyl 2,4-dioxopentanoate) with urea[1].

Monitoring this transformation requires robust analytical techniques. Fourier-Transform Infrared (FT-IR) spectroscopy is highly effective for this purpose because the reaction involves the consumption of distinct functional groups (primary amines and aliphatic ketones) and the generation of a conjugated aromatic system. By tracking specific vibrational modes—such as the shift of the ester carbonyl and the emergence of pyrimidine ring stretches—researchers can definitively validate the cyclization process.

Synthesis Workflow & Experimental Protocol

The synthesis follows a modified Biginelli-type condensation pathway. The protocol below is designed to maximize yield while ensuring the product is isolated in its free-base tautomeric form for accurate spectral analysis.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of ethyl 2,4-dioxopentanoate and 1.0 equivalent of urea in absolute ethanol[1].

  • Acid Catalysis: Add a catalytic amount of concentrated aqueous hydrochloric acid[1]. Causality: The acid protonates the highly reactive ketone carbonyl of the diketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea's primary amine.

  • Cyclization: Stir the mixture under reflux at 90 °C for 16 hours[1]. During this time, the intermediate undergoes intramolecular cyclization and dehydration (loss of two water molecules) to form the pyrimidine ring.

  • Workup & Neutralization: Cool the reaction to room temperature. Adjust the pH to 7–8 using a saturated sodium hydroxide aqueous solution[1]. Causality: The product initially forms as a hydrochloride salt. Neutralization is critical to precipitate the free 2-hydroxypyrimidine derivative, ensuring that subsequent FT-IR analysis reflects the true lactam-lactim tautomerism rather than a protonated salt artifact.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to constant weight.

SynthesisPathway Urea Urea (NH2-CO-NH2) Condensation Condensation (EtOH, HCl, 90°C) Urea->Condensation Ester Ethyl 2,4-dioxopentanoate (Diketoester) Ester->Condensation Product Ethyl 2-hydroxy-6-methylpyrimidine- 4-carboxylate Condensation->Product Cyclization & Dehydration (-2H2O)

Caption: Reaction pathway for the synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.

FT-IR Spectral Analysis & Mechanistic Causality

To verify the success of the synthesis, we compare the FT-IR spectrum of the product against its precursors. The spectral shifts are driven by fundamental changes in molecular symmetry, conjugation, and hydrogen bonding.

  • Urea (Precursor A): The spectrum is dominated by primary amine ( -NH2​ ) stretching vibrations at 3430 cm⁻¹ (asymmetric) and 3340 cm⁻¹ (symmetric)[2]. A strong amide carbonyl ( C=O ) stretch is observed at 1674 cm⁻¹[2], alongside N-C-N stretching at 1460 cm⁻¹[2].

  • Ethyl 2,4-dioxopentanoate (Precursor B): This diketoester exhibits complex keto-enol tautomerism[3]. The aliphatic ester carbonyl typically absorbs at ~1735 cm⁻¹, while the ketone carbonyl absorbs near 1715 cm⁻¹. In its enol form, a shifted C=O band (~1645 cm⁻¹) and an enol C=C stretch (~1610 cm⁻¹) are observed.

  • Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (Product): Upon successful cyclization, the distinct primary amine doublet of urea disappears. It is replaced by a broad absorption band at 3389–3410 cm⁻¹[4]. Causality: This band represents the overlapping O-H and N-H stretches characteristic of the lactam-lactim tautomerism inherent to 2-hydroxypyrimidines. Furthermore, the ester carbonyl undergoes a bathochromic shift from ~1735 cm⁻¹ down to 1707 cm⁻¹[4]. Causality: The ester group is now directly conjugated with the aromatic pyrimidine ring; this delocalization increases the single-bond character of the carbonyl, lowering its vibrational frequency. Finally, the emergence of sharp C=N and C=C ring stretching vibrations at ~1597 cm⁻¹ confirms aromatization.

FTIR_Tracking Urea_NH2 Urea: v(NH2) 3430, 3340 cm⁻¹ Prod_NHOH Product: v(NH/OH) ~3390-3410 cm⁻¹ Urea_NH2->Prod_NHOH Primary amine loss, lactam-lactim formation Ester_CO Ester: v(C=O) ~1735 cm⁻¹ Prod_Ester Product: v(C=O) ~1707 cm⁻¹ Ester_CO->Prod_Ester Conjugation with pyrimidine ring Prod_Ring Product: v(C=N/C=C) ~1597 cm⁻¹ Ester_CO->Prod_Ring Aromatization

Caption: Logical mapping of FT-IR vibrational shifts from precursors to the pyrimidine product.

Comparative FT-IR Data Presentation

The table below summarizes the quantitative vibrational data used to benchmark the reaction's progress.

Vibrational ModeUrea (cm⁻¹)Ethyl 2,4-dioxopentanoate (cm⁻¹)Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (cm⁻¹)
N-H / O-H Stretch 3430, 3340 (sharp doublet)~3200-3400 (broad, enol)3389–3410 (broad, tautomeric)
Ester C=O Stretch N/A~1735 (aliphatic)1707 (conjugated to ring)
Ketone/Amide C=O Stretch 1674 (amide I)~1715 (ketone) / 1645 (enol)1659–1666 (cyclic lactam)
Ring C=N / C=C Stretch N/A1610 (aliphatic enol C=C )~1597 (aromatic pyrimidine)
N-C-N Stretch 1460N/AIncorporated into ring modes

Self-Validating Experimental Protocol for FT-IR Analysis

To ensure the spectral data is free from matrix artifacts, Attenuated Total Reflectance (ATR) FT-IR is strictly recommended over traditional KBr pellet methods. Causality: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretching artifact at ~3400 cm⁻¹, which directly masks and invalidates the critical lactam-lactim tautomeric band (3389–3410 cm⁻¹) of the pyrimidine product.

Self-Validating ATR-FTIR Workflow:

  • System Suitability Test (SST): Before analyzing samples, run a standard polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks are within a ±1 cm⁻¹ tolerance. Validation: This proves the interferometer is correctly aligned and the laser frequency is stable.

  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (minimum 32 scans). Validation: Ensure the background energy profile is smooth and free of residual sample peaks.

  • Sample Measurement: Place 2–5 mg of the dried solid sample onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.

  • Data Validation: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Check the maximum absorbance; it must fall between 0.2 and 0.8 AU. Validation: If the signal exceeds 0.8 AU, the detector is saturated, and peak shapes (especially the strong ester C=O at 1707 cm⁻¹) will distort. If saturated, reduce anvil pressure and re-acquire. Ensure the baseline is flat; a sloping baseline indicates poor crystal contact or severe light scattering.

Sources

Comparative

Biological activity comparison of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate analogs

An In-Depth Comparative Guide to the Biological Activity of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Analogs Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry The pyrimidine nucleus is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Activity of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Analogs

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a quintessential heterocyclic scaffold that holds a privileged position in medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its importance in biological systems is paramount.[1][2][3] This inherent biocompatibility and structural versatility have made pyrimidine and its derivatives a fertile ground for the discovery of therapeutic agents with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5]

This guide focuses on a specific, highly adaptable pyrimidine core: Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate . This molecule serves as a valuable starting material for the synthesis of a multitude of analogs. By strategically modifying its functional groups, researchers can fine-tune the molecule's biological profile, leading to the development of potent and selective therapeutic candidates. This document provides a comparative analysis of the diverse biological activities exhibited by these analogs, supported by experimental data and detailed methodologies, to aid researchers and scientists in the field of drug development.

The Core Scaffold: A Platform for Chemical Diversity

The foundational structure of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate offers several sites for chemical modification. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the desired biological effect. The primary points of derivatization include the ester group at the C4 position, the hydroxyl group at C2, and the methyl group at C6, as well as the pyrimidine ring itself.

Scaffold_Modification cluster_core Core Pyrimidine Scaffold cluster_mods Potential Modification Sites Core R1 R1: C4-Ester/Amide Modification Core->R1 Impacts Potency & Solubility R2 R2: C2-Substituent Modification Core->R2 Influences H-Bonding R3 R3: C6-Substituent Modification Core->R3 Affects Steric Interactions

Caption: Core structure of the pyrimidine-4-carboxylate scaffold and key modification sites.

Comparative Analysis of Biological Activities

Systematic modification of the parent scaffold has yielded analogs with distinct and often potent biological activities. Below is a comparative overview of the most prominent therapeutic areas explored.

Anticancer Activity

The pyrimidine core is a well-established pharmacophore in oncology.[1][6] Analogs of this scaffold have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of essential cell cycle regulators like cyclin-dependent kinases (CDKs) and the induction of apoptosis.[6][7][8]

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which share a fused ring system with the core topic, have demonstrated significant anticancer potential. For instance, certain analogs show potent activity against human breast adenocarcinoma (MCF-7) cells.[7] Similarly, novel pyridopyrimidine carboxylate derivatives have been evaluated against colon (HT29), liver (HepG2), and cervical (Hela) cancer cell lines, showing moderate to considerable activity.[9] A key finding in the development of these compounds is that specific substitutions can dramatically enhance potency. The addition of a 4-nitrobenzylideneamino group or chloro substitutions on associated phenyl rings has been linked to increased cytotoxic effects against leukemia (K562) cell lines.[7][10]

Table 1: Comparative Anticancer Activity (IC₅₀) of Representative Pyrimidine Analogs

Compound Class Analog/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Pyrazolo[3,4-d]pyrimidin-4-one 5-(4-nitrobenzylideneamino) derivative (10e) MCF-7 (Breast) 11.0 [7]
Pyrimidine-Aryl Urea Hybrid Compound 4b SW480 (Colon) 11.08 [8]
Pyrimidine-4-carboxylate para-chloro carboxamide derivative K562 (Leukemia) 14.0 [10][11]
Pyrimidine-4-carboxylate meta-dichloro sulfonamide derivative K562 (Leukemia) 15.0 [10][11]

| Pancreatic Cancer Agent | R2 Derivative | PanC-1 (Pancreatic) | 52.68 (µg/mL) |[12] |

Anti-inflammatory Activity

Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases. Pyrimidine derivatives have emerged as promising anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][13][14] A significant advantage of some newer pyrimidine analogs is their selectivity for inhibiting COX-2 over COX-1, which can lead to a more favorable safety profile with reduced gastrointestinal side effects.[1][14]

The in vivo efficacy of these compounds is frequently assessed using the carrageenan-induced rat paw edema model, a standard for preclinical anti-inflammatory screening.[13] For example, certain 2-thiopyrimidine derivatives have shown good anti-inflammatory activity (37.4% inhibition at 100 mg/kg) in this assay.[13]

Table 2: Comparative Anti-inflammatory Activity of Pyrimidine Analogs

Compound Class Derivative/Compound Assay Activity (% Inhibition) Reference
Tricyclic Pyrimidine Compound 27 Carrageenan-induced paw edema 34.3% at 50 mg/kg [13]
Thiazolo[3,2-c]pyrimidine Compound 19 Carrageenan-induced paw edema 37.4% at 100 mg/kg [13]

| Imidazo[1,2-a]pyrimidine | Various Esters/Amides | Carrageenan-induced paw edema | Significant Action |[13] |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent. The pyrimidine scaffold has proven to be a versatile platform for developing compounds with broad-spectrum activity against both bacteria and fungi.[3][4][9][15] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the pathogen.

Structure-activity relationship studies have shown that incorporating lipophilic groups, such as chloro or bromo substituents, can enhance the antimicrobial potency of the analogs.[16] This is likely due to improved cell membrane penetration. Pyridopyrimidine carboxylate derivatives have demonstrated efficacy against a panel of microbes including B. subtilis, S. aureus, E. coli, Candida albicans, and Aspergillus niger.[9]

Table 3: Comparative Antimicrobial Activity (MIC) of Pyrimidine Analogs

Compound Class Target Organism MIC (µg/mL) Reference
Thiophenyl-pyrimidines Methicillin-resistant S. aureus (MRSA) 2 [4]
Pyrrolo[2,3-d]pyrimidines Methicillin-sensitive S. aureus (MSSA) 0.0625 - 4 [4]
Fused Pyrimidines (Comp. 5) Salmonella typhimurium Good Inhibition Zone [17]
Pyridazino[1,2-a]pyrimidine Streptococcus pyogenes Excellent Activity [15]

| Pyridazino[1,2-a]pyrimidine | Candida albicans | Excellent Activity |[15] |

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-4-carboxylate analogs is profoundly influenced by the nature and position of their substituents. Key SAR insights include:

  • C4 Position: Modification of the ethyl carboxylate group to various amides is a common and effective strategy. The nature of the amide substituent directly modulates potency and can influence the specific biological target. For instance, pyrimidine-4-carboxamides were optimized to be potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in endocannabinoid signaling.[18][19][20]

  • Pyrimidine Ring Nitrogens: The nitrogen atoms at positions 1 and 3 are often critical for activity. They can act as hydrogen bond acceptors, facilitating crucial interactions with protein targets. Studies have shown that removing the N2-nitrogen can lead to a 10-fold drop in potency for NAPE-PLD inhibition, highlighting its importance.[18][20]

  • Substituent Properties: The introduction of hydrophobic groups (e.g., piperidine, pyrrolidine) can enhance binding affinity in hydrophobic pockets of target enzymes.[18][20] Conversely, adding polar groups (e.g., hydroxypyrrolidine) can improve properties like solubility and reduce lipophilicity, which is often desirable for developing drug-like candidates.[19]

SAR_Diagram core R2-C2 Pyrimidine Core C4-R1 C6-R3 anticancer Anticancer Activity core:f2->anticancer Aryl Urea Moieties (Induces Apoptosis) antiinflammatory Anti-inflammatory Activity core:f1->antiinflammatory Fused Rings (COX-2 Selectivity) antimicrobial Antimicrobial Activity core:f1->antimicrobial Lipophilic Groups (Cl, Br) (Increases Potency) neuro NAPE-PLD Inhibition core:f2->neuro Carboxamide Modification (Potency & Lipophilicity)

Caption: Structure-Activity Relationship (SAR) summary for pyrimidine-4-carboxylate analogs.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for key biological assays.

Protocol 1: In Vitro Anticancer Evaluation (MTT Assay)

This assay provides a quantitative measure of a compound's cytotoxic effect on cancer cells by assessing metabolic activity.

Workflow Diagram:

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Treat with Analog (Varying Concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 4h (Forms Formazan Crystals) E->F G 7. Solubilize Crystals (Add DMSO or Solubilizing Agent) F->G H 8. Read Absorbance (at ~570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).[8][12]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow A 1. Prepare Serial Dilutions of Analogs in 96-well plate C 3. Inoculate Wells with Microbial Suspension A->C B 2. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) B->C E 5. Incubate at 37°C for 18-24 hours C->E D 4. Include Positive (Microbe only) & Negative (Broth only) Controls D->E F 6. Visually Inspect for Turbidity (Indicates Growth) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of each pyrimidine analog in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[4]

Conclusion and Future Outlook

The Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive body of research demonstrates that targeted chemical modifications can steer the biological activity of its analogs towards potent anticancer, anti-inflammatory, or antimicrobial agents. The structure-activity relationships elucidated to date provide a rational basis for the future design of even more effective and selective compounds.

Future research should focus on several promising avenues:

  • Hybrid Molecules: Creating hybrid compounds that fuse the pyrimidine core with other pharmacologically active scaffolds (e.g., coumarins, triazoles) could lead to multi-target agents with enhanced efficacy.[6]

  • Selectivity Optimization: Further refinement of analog structures to maximize selectivity for specific targets (e.g., COX-2 over COX-1, or specific microbial enzymes) will be crucial for developing safer medicines.[14]

  • Pharmacokinetic Profiling: Rigorous investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to translate promising in vitro activity into in vivo success.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to continue innovating within this valuable chemical space, paving the way for the next generation of pyrimidine-based therapeutics.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC. (n.d.).
  • Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed. (2021, January 14).
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Publications. (2020, December 31).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (2024, October 13).
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.).
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.).
  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents - ResearchGate. (n.d.).
  • The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration. (2022, December 28).
  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate. (2020, December 31).
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. (2024, October 21).
  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed. (2020, August 15).
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023, May 30).
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities - Scirp.org. (n.d.).
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (n.d.).
  • (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access - ResearchGate. (2026, February 25).
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. (2025, December 31).
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetra-hydro-pyrimidine-5-carboxyl-ate - PubMed. (2008, August 13).
  • Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC. (2021, April 19).
  • Biological Activity and Applications of Natural Compounds - MDPI. (2020, June 10).
  • Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives - Benchchem. (n.d.).
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. (2025, May 18).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is as critical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly functionalized pyrimidine derivative frequently utilized as a building block in pharmaceutical discovery[1]. Because pyrimidine scaffolds are inherently bioactive, the disposal of this compound requires stringent, mechanistically grounded protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational framework for the proper handling, containment, and disposal of this compound.

Mechanistic Toxicology & Hazard Causality

To handle a chemical safely, one must understand why it is hazardous. The toxicity of pyrimidine derivatives stems from their structural mimicry of endogenous nucleobases (cytosine, thymine, and uracil).

  • Antimetabolite Potential: Because the pyrimidine nucleus is a foundational building block of DNA and RNA, synthetic analogues can act as antimetabolites. They can inadvertently interface with cellular machinery, interfering with replication and transcription processes in rapidly dividing cells[2].

  • Oxidative Stress Induction: Research indicates that certain pyrimidine derivatives can participate in free radical processes. In biological systems, they have been shown to prolong oxidative stress through interactions with hemoglobin, leading to specific toxicity against erythrocytes (red blood cells)[3].

  • Environmental Persistence: Heterocyclic organic compounds like pyrimidines do not readily biodegrade. If disposed of down the drain, they can bypass standard wastewater treatment filtration, accumulating in aquatic ecosystems and posing a severe risk to marine life[4].

Quantitative Operational Data

To ensure safe handling and regulatory compliance, adhere to the following physicochemical and logistical parameters:

ParameterSpecification / Limit
Chemical Name Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
CAS Number 264606-77-1
Molecular Weight 182.18 g/mol
Storage Temperature 2-8°C (Sealed, Dry)[1]
Liquid Waste Headspace Minimum 20% of container volume
pH Safety Range (Liquid Waste) pH 5.0 – 9.0
Max Accumulation Time 90 Days (Standard EHS Guidelines)[5]

Operational Handling & PPE Requirements

Before initiating any disposal workflow, establish a secure handling environment. The causality behind these choices is to mitigate the primary exposure routes: inhalation of fine crystalline dust and dermal absorption.

  • Engineering Controls: All transfers of the neat solid must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: Prevents the aerosolization of micro-crystals into the laboratory breathing zone[6].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with standard nitrile (minimum 4 mil thickness). Causality: Nitrile provides excellent resistance to the ester and pyrimidine functional groups. Double-gloving ensures that if the outer glove is contaminated, it can be removed without exposing the skin[6].

    • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Body: Flame-retardant lab coat, fully buttoned.

Step-by-Step Disposal Workflows

Every disposal protocol must be a self-validating system —meaning the procedure includes built-in checkpoints to verify safety before proceeding to the next step.

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)

This protocol applies to leftover neat chemical, contaminated Kimwipes, spatulas, and empty reagent vials.

  • Step 1: Segregation. Collect all solid waste associated with Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. Do not mix with reactive metals or strong oxidizers.

  • Step 2: Containment. Place the waste inside a clear, 4-mil thick polyethylene hazardous waste bag.

  • Step 3: Validation Check (Puncture Test). Self-Validation: Gently palpate the exterior of the bag. If any sharp edges (e.g., broken glass, sharp spatulas) are felt, immediately halt the process and transfer the contents to a rigid, puncture-proof sharps container to prevent bag rupture during transit.

  • Step 4: Secondary Containment. Seal the bag using a gooseneck knot and place it into a rigid, EHS-approved solid waste bin.

  • Step 5: Labeling. Affix a standard Hazardous Waste tag, explicitly listing "Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (Toxic/Irritant)" and the date of initial accumulation.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Solvents)

When the compound is dissolved in solvents (e.g., DMSO, Ethanol, or Dichloromethane), it must be routed to liquid waste carboys.

  • Step 1: Solvent Matrix Identification. Determine if the primary solvent is halogenated (contains fluorine, chlorine, bromine) or non-halogenated. Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and can cause dangerous exothermic reactions.

  • Step 2: Compatibility Validation. Self-Validation: Before bulk transfer, extract a 1 mL aliquot of your waste mixture. Add it dropwise to the target waste carboy. Observe the surface for 5 minutes. If no bubbling, fuming, or heat generation occurs, the mixture is compatible.

  • Step 3: Transfer. Using a dedicated, grounded funnel, pour the waste into the carboy. Crucial: Leave at least 20% headspace in the container. Causality: Accommodates thermal expansion and vapor pressure fluctuations, preventing the carboy from bursting.

  • Step 4: pH Validation Check. Self-Validation: Dip a pH indicator strip into the final mixture. Ensure the pH is between 5.0 and 9.0. Highly acidic or basic waste containing esters can undergo auto-catalyzed hydrolysis, generating pressure over time. If outside this range, neutralize carefully before sealing.

  • Step 5: Finalization. Cap the carboy securely and update the attached waste log with the exact volume and concentration added[6].

Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent environmental discharge. Under no circumstances should this chemical be flushed down the laboratory drain [4].

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Containment (Solid Spill): Lightly dampen the spilled powder with a fine mist of water or a compatible inert solvent. Causality: Dampening prevents the generation of airborne dust during sweeping.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a 5% sodium hypochlorite solution followed by soap and water to degrade any residual pyrimidine traces.

Waste Management Decision Workflow

The following diagram illustrates the logical decision tree for classifying and routing Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate waste.

G Start Generate Waste: Ethyl 2-hydroxy-6-methylpyrimidine- 4-carboxylate State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals/Vials) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidCont Seal in Double-Lined Hazardous Waste Bag Solid->SolidCont NonHalo Non-Halogenated Organic Solvent Liquid->NonHalo e.g., DMSO, EtOH Halo Halogenated Organic Solvent Liquid->Halo e.g., DCM, Chloroform LiquidCont1 Collect in Non-Halogenated Waste Carboy NonHalo->LiquidCont1 LiquidCont2 Collect in Halogenated Waste Carboy Halo->LiquidCont2 Label Apply Hazardous Waste Label & Log SolidCont->Label LiquidCont1->Label LiquidCont2->Label Incineration High-Temperature Incineration (EHS) Label->Incineration

Decision tree for the classification and disposal of pyrimidine derivative laboratory waste.

Sources

Handling

Personal protective equipment for handling Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

As a Senior Application Scientist, I frequently observe that laboratory incidents rarely stem from a lack of protective equipment, but rather from a disconnect between a compound's molecular properties and the procedural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that laboratory incidents rarely stem from a lack of protective equipment, but rather from a disconnect between a compound's molecular properties and the procedural logic used to handle it. When working with Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) —a highly functionalized intermediate critical for synthesizing kinase inhibitors and nucleoside analogs—standard safety templates are insufficient.

This guide provides a mechanistic, self-validating framework for selecting Personal Protective Equipment (PPE) and executing operational and disposal workflows.

Mechanistic Hazard Assessment: The Causality of Risk

To build a robust safety protocol, we must first understand why this compound is hazardous. Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate presents a dual-threat profile depending on its physical state:

  • Solid State (Powder): The compound features an electrophilic carboxylate ester and a hydrogen-bonding pyrimidine core. If airborne particulates settle on mucosal membranes or the epidermis, these functional groups interact aggressively with proteins, leading to contact dermatitis and severe mucosal irritation. This manifests as GHS Hazard Statements H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) ().

  • Solvated State (Liquid): In drug discovery, pyrimidine derivatives are typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO acts as a molecular "Trojan horse," rapidly permeating the lipid bilayer of the skin and carrying the dissolved pyrimidine directly into the bloodstream, exponentially increasing the risk of systemic toxicity.

Quantitative PPE Selection Matrix

Because the hazard profile shifts dramatically once the compound is solvated, your PPE must adapt accordingly. Standard latex or thin nitrile gloves offer virtually zero protection against polar aprotic carrier solvents.

Table 1: PPE Breakthrough Times and Material Specifications for Solvated Pyrimidines

PPE ComponentMaterial SpecificationDMSO Breakthrough (min)DMF Breakthrough (min)Mechanistic Rationale
Standard Nitrile 0.12 mm thickness< 15< 5Sufficient only for dry powder handling. Rapidly permeabilized by aprotic solvents.
Heavy-Duty Nitrile 0.20 mm thickness~ 30< 10Acceptable for quick solvations; requires immediate doffing upon any splash event.
Butyl Rubber 0.30 mm thickness> 480> 480Optimal. Impermeable to carrier solvents, preventing systemic absorption of the compound.
Latex (Avoid) 0.10 mm thickness< 1< 1Offers zero chemical resistance to carrier solvents; strictly prohibited for this workflow.
Eye Protection Polycarbonate GogglesN/AN/AForms a full seal to prevent mucosal contact with airborne ester particulates (H319).

Data extrapolated from standard chemical resistance guides aligned with .

Operational Workflow & Logical Relationships

The following diagram illustrates the logical progression of our safety protocol. Every operational phase is gated by a specific safety requirement.

Workflow A 1. Hazard Assessment (H315, H319, H335) B 2. Don Layered PPE (Nitrile/Butyl, Goggles) A->B C 3. Engineering Controls (Fume Hood >100 fpm) B->C D 4. Weighing & Solvation (Anti-static tools) C->D E Spill Detected? D->E F 5a. Spill Protocol (Contain & Neutralize) E->F Yes G 5b. Waste Segregation (Solid vs. Solvent) E->G No F->G H 6. Doffing & Decon (Self-Validating Check) G->H

Operational workflow for safely handling Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.

Self-Validating Operational Protocol: Weighing and Solvation

Trust in a laboratory protocol comes from its self-validating nature. Each step below includes a built-in verification check to confirm the success of the previous action before proceeding.

Step 1: Environmental Verification & Engineering Controls

  • Action: Activate the chemical fume hood and ensure the sash is positioned at the designated operational height (usually 18 inches).

  • Validation Check: Tape a small piece of tissue paper to the bottom edge of the sash. It must pull steadily inward, visually validating negative pressure and a face velocity of at least 100 feet per minute (fpm).

Step 2: Layered PPE Donning

  • Action: Don a flame-resistant lab coat, fully sealed polycarbonate goggles, and double-layer gloves (standard nitrile inner layer, heavy-duty nitrile or butyl rubber outer layer).

  • Validation Check: Perform a tactile rub test with your gloved hands. If the outer glove feels compromised or lacks elasticity, discard and replace it immediately.

Step 3: Electrostatic Mitigation & Weighing

  • Action: Use an anti-static gun (ionizer) on the weigh boat and the spatial area inside the balance to neutralize static charges. Transfer the Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate powder using a grounded stainless-steel spatula.

  • Validation Check: After removing the filled weigh boat, the balance must return to absolute zero. If it registers >0.0001g, a micro-spill has occurred on the pan and requires immediate decontamination.

Step 4: Solvation & Containment

  • Action: Transfer the powder into a borosilicate glass vial. Add the carrier solvent (e.g., DMSO) slowly using a positive displacement pipette. Cap the vial securely before removing it from the fume hood.

  • Validation Check: Invert the capped vial gently. If any liquid breaches the threads, the seal is compromised; recapsulate inside the hood.

Chemical Waste Management and Disposal Plan

Improper disposal of functionalized pyrimidines can lead to environmental contamination and cross-reactivity in waste streams. Follow this self-validating disposal plan, aligned with :

Step 1: Solid Waste Segregation (Contaminated PPE & Consumables)

  • Action: Place all contaminated spatulas, weigh boats, and outer gloves into a double-lined, puncture-resistant chemical waste bin designated for hazardous solid organics.

  • Validation Check: Seal the inner bag and press gently. No air should escape, validating the vapor seal and preventing the release of residual ester dust.

Step 2: Liquid Waste Segregation (Solvent Solutions)

  • Action: Dispose of any residual DMSO/DMF solutions containing the compound into a clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix with acidic waste, as the carboxylate ester can undergo hydrolysis.

  • Validation Check: Periodically check the pH of the secondary containment tray beneath the waste carboy using pH paper. A neutral reading validates that no unseen micro-leaks or uncontrolled hydrolysis reactions are occurring.

Step 3: Surface Decontamination & Doffing

  • Action: Wipe down the balance and fume hood surface with a solvent that easily dissolves the compound (e.g., a 70% Isopropanol/water mixture), followed by a dry wipe. Doff the inner gloves last, turning them inside out to trap any microscopic contaminants.

  • Validation Check: Wash hands thoroughly with soap and water for 30 seconds. Inspect hands for any localized redness, which would indicate a breach in the PPE protocol requiring an incident report.

References

  • Title: Ethyl pyrimidine-4-carboxylate - Hazardous Information Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Personal Protective Equipment - Standard 1910.132 Source: Occupational Safety and Health Administration (OSHA), US Department of Labor URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
Reactant of Route 2
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.